molecular formula C8H6Cl2O3 B166613 (2,6-Dichlorophenoxy)acetic acid CAS No. 575-90-6

(2,6-Dichlorophenoxy)acetic acid

Cat. No.: B166613
CAS No.: 575-90-6
M. Wt: 221.03 g/mol
InChI Key: KHZWIIFEFQBNKL-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichlorophenoxy)acetic acid
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InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHZWIIFEFQBNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30206114
Record name 2,6-Dichlorophenoxyacetic acid
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Molecular Weight

221.03 g/mol
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CAS No.

575-90-6
Record name (2,6-Dichlorophenoxy)acetic acid
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Record name 2,6-Dichlorophenoxyacetic acid
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Record name (2,6-Dichlorophenoxy)acetic acid
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Record name 2,6-Dichlorophenoxyacetic acid
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Record name 2,6-DICHLOROPHENOXYACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dichlorophenoxy)acetic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative. Unlike its well-known isomer, (2,4-Dichlorophenoxy)acetic acid (2,4-D), it is generally considered inactive as a synthetic auxin. This inactivity provides a valuable tool for comparative studies in plant biology and research into the structural requirements for auxin activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
IUPAC Name 2-(2,6-dichlorophenoxy)acetic acid[1]
CAS Number 575-90-6[2]
Molecular Formula C₈H₆Cl₂O₃[1]
Synonyms 2,6-D, 2,6-D Acid, (2,6-Dichloro-phenoxy)-acetic acid[1]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 221.03 g/mol [1]
Melting Point 134.5-135 °C
Boiling Point 342.7 °C at 760 mmHg
Water Solubility 1.558 g/L at 25 °C
pKa 2.95 ± 0.10 (Predicted)
LogP 2.45680
Table 3: Structural Identifiers
IdentifierString
SMILES C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl[1]
InChI InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the condensation of 2,6-dichlorophenol with chloroacetic acid.[2]

Materials:

  • 2,6-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water.

  • Add 2,6-dichlorophenol to the sodium hydroxide solution and stir until dissolved.

  • Add chloroacetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure this compound.

Analytical Methods

This protocol is based on established methods for analyzing related phenoxyacetic acids and can be adapted for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water. A gradient or isocratic elution can be used. A typical starting point for isocratic elution is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Detection: UV detection at a wavelength of approximately 230 nm.

Sample Preparation:

  • Accurately weigh and dissolve a standard or sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the mobile phase to prepare a series of calibration standards.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards and the sample solution.

  • Quantify the this compound peak based on the calibration curve generated from the standards.

Due to the low volatility of the carboxylic acid, derivatization is typically required for GC-MS analysis.

Derivatization (Methylation):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

  • Add a methylating agent, such as diazomethane or trimethylsilyldiazomethane, following established safety protocols. Alternatively, acidic methanol (e.g., 2% sulfuric acid in methanol) can be used with heating to form the methyl ester.

  • After the reaction is complete, neutralize the solution if necessary and dilute with a suitable solvent (e.g., hexane) for injection.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS instrument.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan range (e.g., m/z 50-300).

Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the methyl ester of this compound based on its retention time and mass spectrum.

  • For quantification, a calibration curve can be prepared using derivatized standards.

Signaling Pathways and Biological Inactivity

This compound is considered to be biologically inactive as a synthetic auxin.[3] This is in stark contrast to its isomer, 2,4-D, which is a potent herbicide that mimics the natural plant hormone auxin.[3][4][5]

The molecular basis for auxin action involves its perception by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[6][7][8][9][10] The binding of auxin to this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby de-repressing AUXIN RESPONSE FACTOR (ARF) transcription factors and activating auxin-responsive genes.[7]

The inactivity of this compound is attributed to steric hindrance caused by the two chlorine atoms at the ortho-positions (positions 2 and 6) of the phenyl ring. This steric bulk is believed to prevent the molecule from fitting into the auxin-binding pocket of the TIR1/AFB receptor, thus inhibiting the formation of the co-receptor complex and the initiation of downstream signaling.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_outside Auxin Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Inactive_Auxin This compound Inactive_Auxin->TIR1_AFB Steric Hindrance (No Binding) SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms co-receptor with Aux/IAA Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression

Canonical Auxin Signaling Pathway and the Inactivity of this compound.

The diagram above illustrates the canonical auxin signaling pathway. Active auxins like 2,4-D bind to the TIR1/AFB receptor, leading to the degradation of the Aux/IAA repressor and subsequent gene expression. In contrast, this compound is unable to bind to the receptor due to steric hindrance, preventing the initiation of this signaling cascade.

Conclusion

This compound, while structurally similar to the potent synthetic auxin 2,4-D, is biologically inactive in this regard. This inactivity, stemming from the steric hindrance imposed by its 2,6-dichloro substitution pattern, makes it a valuable negative control and research tool for probing the specific structural requirements of the auxin signaling pathway. The chemical properties and experimental protocols detailed in this guide provide a comprehensive resource for researchers working with this compound.

References

(2,6-Dichlorophenoxy)acetic acid synthesis pathway from 2,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2,6-Dichlorophenoxy)acetic acid, a significant compound in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the detailed elucidation of the synthesis pathway starting from 2,6-dichlorophenol. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We present a detailed experimental protocol based on the Williamson ether synthesis, alongside a summary of key quantitative data and characterization information.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structural features, particularly the presence of chlorine atoms at the 2 and 6 positions of the phenyl ring, impart unique chemical and biological properties. While related chlorinated phenoxyacetic acids have been widely studied for their herbicidal activities, 2,6-disubstituted analogs are of particular interest in medicinal chemistry and materials science. The synthesis of this compound is a critical step in the exploration of its potential applications. The most established and widely used method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis.[1][2] This method involves the reaction of a deprotonated alcohol (in this case, a phenoxide) with an organohalide.[1][2]

Synthesis Pathway from 2,6-Dichlorophenol

The synthesis of this compound from 2,6-dichlorophenol is achieved through a nucleophilic substitution reaction, specifically the Williamson ether synthesis. The overall reaction involves the deprotonation of 2,6-dichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid.

The reaction can be summarized in the following two key steps:

  • Formation of the Sodium 2,6-Dichlorophenoxide: 2,6-Dichlorophenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the highly reactive sodium 2,6-dichlorophenoxide salt.

  • Nucleophilic Substitution: The 2,6-dichlorophenoxide ion then undergoes a nucleophilic attack on the α-carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. Subsequent acidification protonates the carboxylate to yield the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2_6_Dichlorophenol 2,6-Dichlorophenol Intermediate Sodium 2,6-Dichlorophenoxide (Intermediate) 2_6_Dichlorophenol->Intermediate Deprotonation Chloroacetic_Acid Chloroacetic Acid Product This compound Chloroacetic_Acid->Product NaOH NaOH NaOH->Intermediate Intermediate->Product SN2 Reaction NaCl NaCl Product->NaCl H2O H2O Product->H2O Final_Product Final_Product Product->Final_Product Protonation HCl HCl (acidification) HCl->Final_Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 2,6-dichlorophenol.

Materials:

  • 2,6-Dichlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in deionized water.

  • Addition of 2,6-Dichlorophenol: To the sodium hydroxide solution, add 2,6-dichlorophenol. Stir the mixture until the phenol is completely dissolved, forming the sodium 2,6-dichlorophenoxide solution.

  • Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in water to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.

  • Work-up - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether.[3] The organic layers are combined.

  • Work-up - Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[3] The aqueous layer, containing the sodium salt of the product, is collected.

  • Work-up - Re-acidification and Isolation: Carefully re-acidify the aqueous layer with concentrated hydrochloric acid to precipitate the pure this compound.[3] Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₈H₆Cl₂O₃
Molecular Weight 221.04 g/mol
Melting Point 158-159 °C[4]
Typical Yield 50-95%[1][2]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching band, and characteristic C-O and C-Cl stretching frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include a singlet for the methylene protons (-CH₂-) and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.

    • ¹³C NMR: Expected signals include a peak for the carbonyl carbon of the carboxylic acid, the methylene carbon, and distinct signals for the carbons of the dichlorinated aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[5]

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Mix 2,6-Dichlorophenol, NaOH, and Water Add_Chloroacetic_Acid Add Chloroacetic Acid Solution Reactants->Add_Chloroacetic_Acid Reflux Reflux Reaction Mixture Add_Chloroacetic_Acid->Reflux Acidify Acidify with HCl Reflux->Acidify Extract Extract with Diethyl Ether Acidify->Extract Wash Wash with NaHCO₃ Solution Extract->Wash Reacidify Re-acidify Aqueous Layer Wash->Reacidify Filter Filter Solid Product Reacidify->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize by IR, NMR, MS Dry->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a detailed and reliable pathway for the synthesis of this compound from 2,6-dichlorophenol via the Williamson ether synthesis. The provided experimental protocol, along with the summarized quantitative data and characterization methods, serves as a valuable resource for researchers and professionals in the fields of organic and medicinal chemistry. The successful synthesis and purification of this compound are crucial for enabling further investigation into its potential applications.

References

An In-depth Technical Guide to (2,6-Dichlorophenoxy)acetic acid (CAS Number 575-90-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid, with the CAS registry number 575-90-6, is a chlorinated phenoxyacetic acid derivative. While structurally related to the common herbicide 2,4-D, its biological profile is markedly different, exhibiting significantly weaker auxin-like activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a review of its known biological activities. Notably, this compound has been identified as a potential inhibitor of isopenicillin N synthase (IPNS) and has demonstrated cytostatic effects against tumor cells, suggesting its potential as a scaffold for drug discovery. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource
CAS Number 575-90-6[1][2][3]
Molecular Formula C₈H₆Cl₂O₃[2][3]
Molecular Weight 221.04 g/mol [2]
Melting Point 134-135 °C[2]
Physical Form Solid[4]
Purity ≥97% (GC)[4]
Table 2: Spectroscopic Data
Spectroscopic DataAvailability/Source
¹³C-NMR Data available from Aldrich Chemical Company, Inc.[1]
¹H-NMR Data available.[1]
Infrared (IR) Spectroscopy Data available (KBr-Pellet).[1]
Mass Spectrometry (LC-MS) Data available on PubChem.[1]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective laboratory-scale method involves the hydrolysis of 2,6-dichlorobenzyl cyanide.

Experimental Protocol: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

This protocol details a one-step hydrolysis of commercially available 2,6-dichlorobenzyl cyanide.

Materials:

  • 2,6-Dichlorobenzyl cyanide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and graduated cylinders

  • pH paper or meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of 2,6-dichlorobenzyl cyanide, 40 mL of ethanol, and 50 mL of deionized water.

  • Hydrolysis: To the stirred mixture, add 30 g of potassium hydroxide. Heat the reaction mixture to 80°C and maintain this temperature for 20 hours with continuous stirring.

  • Acidification: After the reaction is complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully add concentrated hydrochloric acid dropwise to the mixture until the pH reaches 3.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude this compound can be further purified by recrystallization from aqueous ethanol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2_6_Dichlorobenzyl_Cyanide 2,6-Dichlorobenzyl Cyanide Hydrolysis Hydrolysis (80°C, 20h) 2_6_Dichlorobenzyl_Cyanide->Hydrolysis KOH_Ethanol_Water KOH, Ethanol, Water KOH_Ethanol_Water->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Extraction (Chloroform) Acidification->Extraction Drying_Evaporation Drying (MgSO4) & Evaporation Extraction->Drying_Evaporation Final_Product This compound Drying_Evaporation->Final_Product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While structurally an isomer of the herbicide 2,4-D, this compound exhibits significantly weaker auxin activity. Its biological interest lies in other areas, primarily as an enzyme inhibitor and a potential cytostatic agent.

Inhibition of Isopenicillin N Synthase (IPNS)

Potential Mechanism of IPNS Inhibition

IPNS_Inhibition cluster_enzyme Isopenicillin N Synthase (IPNS) cluster_substrate Natural Substrate cluster_inhibitor Potential Inhibitor cluster_product Product Active_Site Active Site (Fe(II) center) Isopenicillin_N Isopenicillin N Active_Site->Isopenicillin_N Catalyzes conversion to No_Product No Product Formation Active_Site->No_Product Inhibition of catalysis ACV δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) ACV->Active_Site Binds to Inhibitor This compound Inhibitor->Active_Site Competitively binds to

Caption: Proposed competitive inhibition of IPNS.

Cytostatic Activity Against Tumor Cells

Phenylacetic acid derivatives have been investigated for their anti-proliferative and pro-apoptotic effects in cancer cell lines. While specific studies on this compound are limited, its potential as a cytostatic agent warrants investigation.[6]

Experimental Protocol: Assessment of Cytotoxicity (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of a compound on cultured cells using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cultured cells (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in fresh medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control and a positive control.[6]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Cytotoxicity Experimental Workflow

Cytotoxicity_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with this compound Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for 24/48/72h Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_3_4h Incubate for 3-4h MTT_Addition->Incubation_3_4h Solubilization Add solubilization solution Incubation_3_4h->Solubilization Absorbance_Reading Read absorbance on microplate reader Solubilization->Absorbance_Reading Data_Analysis Analyze data to determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[1][7] It may also cause respiratory irritation.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with underexplored potential in drug discovery and development. While its auxin-like properties are weak, its reported inhibitory activity against isopenicillin N synthase and potential cytostatic effects highlight promising avenues for future research. This technical guide provides a consolidated resource of its chemical properties, synthesis, and known biological activities to facilitate further investigation into this compound's therapeutic potential. Further studies are warranted to quantify its biological activity, elucidate its mechanisms of action, and evaluate its toxicological profile.

References

An In-depth Technical Guide on 2-(2,6-Dichlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,6-Dichlorophenoxy)acetic acid, a significant chemical intermediate in various industrial and research applications. The document details its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Chemical Identification and Physicochemical Properties

2-(2,6-Dichlorophenoxy)acetic acid, a phenoxyacetic acid derivative, is distinguished by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring.[1] This substitution pattern is a critical determinant of its chemical behavior and biological activity.[1]

Table 1: Chemical Identifiers for 2-(2,6-Dichlorophenoxy)acetic acid

IdentifierValue
IUPAC Name 2-(2,6-dichlorophenoxy)acetic acid[1][2]
Synonyms (2,6-Dichlorophenoxy)acetic acid, 2,6-D Acid[2][3]
CAS Number 575-90-6[1][2]
Molecular Formula C₈H₆Cl₂O₃[2][3]
Molecular Weight 221.03 g/mol [2]
InChI InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)[2]
InChIKey KHZWIIFEFQBNKL-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl[2]

Table 2: Physicochemical Properties of 2-(2,6-Dichlorophenoxy)acetic acid

PropertyValue
Appearance White to off-white crystalline powder/solid
Melting Point 158-161 °C
Boiling Point 316 °C (estimated)[4]
pKa 3.80[4]
LogP 2.65[4]
Solubility Slightly soluble in DMSO and Methanol; reported as very soluble in water by one source.[4]

Synthesis Protocols

The synthesis of 2-(2,6-Dichlorophenoxy)acetic acid can be achieved through various routes. The selection of a specific method often depends on the availability of starting materials, safety considerations, and scalability.

Protocol 1: From 2,6-Dichlorophenol and Chloroacetic Acid

A common laboratory-scale synthesis involves the condensation of 2,6-dichlorophenol with chloroacetic acid.[1]

Protocol 2: From 2,6-Dichlorobenzyl Cyanide

This two-step method involves the hydrolysis of commercially available 2,6-dichlorobenzyl cyanide.[5][6]

  • Step 1: Hydrolysis of 2,6-Dichlorobenzyl Cyanide

    • In a reaction vessel equipped with a stirrer, reflux condenser, and temperature control, combine 2,6-dichlorobenzyl cyanide (1 equivalent), ethanol, and water.[5][6]

    • Add potassium hydroxide (KOH) (approximately 5 equivalents) to the mixture.[5][6]

    • Heat the reaction mixture to 80°C and maintain for 20 hours with continuous stirring.[5][6]

    • After cooling to room temperature, quench the reaction by carefully adding hydrochloric acid (HCl) until the pH of the mixture reaches 3.[5][6]

    • Extract the product into an organic solvent such as chloroform.[5][6]

    • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield (2,6-dichloro-phenyl)-acetic acid.[5][6]

Protocol 3: From 2,6-Dichlorotoluene

This method involves the palladium-catalyzed carbonylation of 2,6-dichlorotoluene to form an ester intermediate, followed by hydrolysis.[5][6] While this route may require more specialized equipment due to the use of carbon monoxide gas under pressure, it provides an alternative starting from a different precursor.[5][6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of 2-(2,6-Dichlorophenoxy)acetic acid.[7]

Experimental Protocol for a Validated HPLC Method

This protocol is based on established methods for structurally similar compounds.[7]

  • Instrumentation: An HPLC system equipped with a UV detector.[7]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[7]

  • Mobile Phase: A mixture of an acidic aqueous phase and an organic solvent is typically employed. For instance, an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic or acetic acid to control pH) can be used.[7]

  • Flow Rate: A common starting point for the flow rate is 1.0 mL/min.[7]

  • Injection Volume: A standard injection volume is 20 µL.[7]

  • Detection Wavelength: UV detection should be set at the maximum absorbance of 2-(2,6-Dichlorophenoxy)acetic acid, which is anticipated to be in the range of 230-280 nm.[7][8]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.[7]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start method_dev Method Development start->method_dev pre_validation Pre-Validation (Specificity, Linearity) method_dev->pre_validation validation Method Validation (Accuracy, Precision, Robustness) pre_validation->validation documentation Documentation validation->documentation end Validated Method documentation->end

Caption: A generalized workflow for HPLC method validation.

Solid-Phase Extraction (SPE) for Sample Preparation

For complex matrices, such as aqueous samples, solid-phase extraction is a valuable technique for sample cleanup and concentration prior to HPLC analysis.[9]

Experimental Protocol for SPE

  • Principle: This method utilizes reversed-phase solid-phase extraction. The pH of the aqueous sample is adjusted to at least 2 pH units below the pKa of the analyte to ensure efficient retention on a nonpolar SPE sorbent.[9]

  • Materials: Reversed-phase SPE cartridges (e.g., C18), methanol, acetonitrile, water, and hydrochloric acid for pH adjustment.[9]

  • Workflow:

    • Conditioning: Condition the SPE cartridge with methanol followed by acidified water.

    • Loading: Load the acidified aqueous sample onto the cartridge.[9]

    • Washing: Wash the cartridge with a weak organic solvent mixture to remove interferences.[9]

    • Elution: Elute the retained 2-(2,6-Dichlorophenoxy)acetic acid with an appropriate organic solvent.[9]

Workflow for Solid-Phase Extraction and Analysis

SPE_Workflow sample Aqueous Sample acidify Acidify Sample (pH < pKa - 2) sample->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute analyze Analyze by HPLC elute->analyze

Caption: Workflow for the solid-phase extraction and analysis of 2-(2,6-Dichlorophenoxy)acetic acid.

Biological Activity

While its isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), is a well-known potent synthetic auxin and herbicide, 2-(2,6-Dichlorophenoxy)acetic acid exhibits significantly weaker auxin activity.[10] The positioning of the chlorine atoms on the phenyl ring is critical for auxin-like effects.[10] The reduced auxin activity of the 2,6-isomer suggests a much weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex, which is central to auxin signaling.[10]

Beyond plant biology, 2-(2,6-Dichlorophenoxy)acetic acid has been identified as an inhibitor of isopenicillin N synthase and acyl-CoA:6-APA acyltransferase.[5][10] It has also demonstrated cytostatic activity against tumor cells.[5][10]

Comparative Biological Activity

Biological_Activity_Comparison cluster_24D 2,4-Dichlorophenoxyacetic acid cluster_26D 2-(2,6-Dichlorophenoxy)acetic acid a1 Potent Synthetic Auxin a2 Herbicidal Activity a1->a2 a3 Strong TIR1/AFB Interaction a1->a3 b1 Weak Auxin Activity b4 Weak TIR1/AFB Interaction b1->b4 b2 Enzyme Inhibition b3 Cytostatic Activity b2->b3

References

Molecular weight and formula of (2,6-Dichlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for (2,6-Dichlorophenoxy)acetic acid, a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and interpretation of biological activity.

PropertyValue
Molecular FormulaC₈H₆Cl₂O₃[1][2][3]
Molecular Weight221.037 g/mol [1][3]
CAS Number575-90-6[1][4]

Chemical Structure

The structural arrangement of atoms in this compound is depicted in the following diagram. This visualization is crucial for understanding its steric and electronic properties, which in turn influence its chemical reactivity and biological interactions.

Chemical structure of this compound.

References

(2,6-Dichlorophenoxy)acetic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid, a chlorinated phenoxyacetic acid derivative, exhibits distinct biological activities that diverge significantly from its well-known herbicidal analogue, 2,4-D. While largely inactive as a plant auxin, this compound has been identified as an inhibitor of key microbial enzymes and demonstrates cytostatic effects against tumor cells. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in non-plant biological systems. It details its inhibitory effects on isopenicillin N synthase and acyl-CoA:6-APA acyltransferase, and explores the molecular pathways underlying its cytostatic activity. This document consolidates available quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows, serving as a critical resource for researchers in pharmacology and drug development.

Introduction

This compound is a synthetic organic compound that belongs to the family of phenoxyacetic acids. Structurally, it is an isomer of the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). However, the seemingly minor difference in the positioning of the chlorine atoms on the phenyl ring leads to a profound divergence in their biological effects. Unlike 2,4-D, which is a potent synthetic auxin that disrupts plant growth, this compound displays significantly weaker auxin-like activity.[1]

The primary biological significance of this compound lies in its activities outside the realm of plant biology. It has been identified as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase, two crucial enzymes in the biosynthesis of penicillin and cephalosporin antibiotics.[2] Furthermore, studies have indicated that phenylacetate derivatives, including this compound, possess cytostatic activity against various tumor cells.[1][2] This multifaceted activity profile makes this compound a compound of interest for further investigation in the fields of antimicrobial and anticancer research.

This guide aims to provide an in-depth technical overview of the mechanism of action of this compound, focusing on its enzymatic inhibition and cytostatic properties.

Inhibition of Penicillin Biosynthesis Enzymes

This compound has been shown to inhibit two key enzymes in the penicillin biosynthetic pathway: isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase.

Isopenicillin N Synthase (IPNS) Inhibition

IPNS is a non-heme iron(II)-dependent oxygenase that catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N, the precursor to all penicillin and cephalosporin antibiotics.[3] The inhibition of IPNS by halogenated derivatives of phenylacetic acid has been demonstrated, suggesting that this compound likely acts as a competitive inhibitor, binding to the active site of the enzyme.[3] The precise mechanism of inhibition is thought to involve the interaction of the phenylacetic acid derivative with the ferrous iron and/or the substrate-binding pocket within the enzyme's active site.

Table 1: Comparative Inhibition of Isopenicillin N Synthase by Phenylacetic Acid Derivatives (Hypothetical Data)

CompoundSubstitution PatternIC50 (µM)Inhibition Type
Phenylacetic AcidUnsubstituted>1000Weak
4-Chlorophenylacetic Acid4-Chloro150Competitive
3,4-Dichlorophenylacetic Acid3,4-Dichloro50Competitive
This compound 2,6-Dichloro Data not available Presumed Competitive

Note: The data in this table for compounds other than this compound are illustrative and based on the general findings of structure-activity relationship studies. Actual values may vary.

Acyl-CoA:6-APA Acyltransferase Inhibition

Acyl-CoA:6-aminopenicillanic acid (6-APA) acyltransferase is the final enzyme in the biosynthesis of penicillins. It catalyzes the transfer of an acyl group from an acyl-CoA donor to the 6-amino group of 6-APA to form the corresponding penicillin. This compound has been identified as an inhibitor of this enzyme.[2] The mechanism of inhibition is likely competitive, with the inhibitor competing with the natural acyl-CoA substrate for binding to the enzyme's active site.

Specific quantitative data (e.g., Kᵢ values) for the inhibition of acyl-CoA:6-APA acyltransferase by this compound are not currently available in the literature. Structure-activity relationship studies on other inhibitors of this enzyme could provide insights into the potential potency of the 2,6-dichloro isomer.

Cytostatic Mechanism of Action in Cancer Cells

Phenylacetate and its derivatives, a class to which this compound belongs, have demonstrated cytostatic (growth-inhibiting) and pro-apoptotic (cell death-inducing) effects on a variety of cancer cell lines.[1] The anticancer activity of these compounds is primarily attributed to two interconnected mechanisms: induction of cell cycle arrest and activation of apoptosis.

Induction of G1 Cell Cycle Arrest

Phenylacetate derivatives have been shown to induce a G1 phase cell cycle arrest in cancer cells.[1] This prevents the cells from progressing to the S phase, the stage of DNA replication, thereby halting proliferation. The key molecular events in this process include:

  • Increased expression of p21Cip1: p21Cip1 is a potent cyclin-dependent kinase (CDK) inhibitor.

  • Inactivation of CDK2: The elevated levels of p21Cip1 lead to the binding and inhibition of the cyclin E/CDK2 complex, a key regulator of the G1/S transition.

  • Hypophosphorylation of Retinoblastoma protein (pRb): The inhibition of CDK2 activity results in the maintenance of pRb in its active, hypophosphorylated state.

  • Sequestration of E2F transcription factors: Hypophosphorylated pRb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.

G1_Arrest_Pathway 2_6_DCPAA This compound p21 p21Cip1 Expression ↑ 2_6_DCPAA->p21 CDK2 Cyclin E/CDK2 Complex p21->CDK2 Inhibits pRb_P pRb Phosphorylation ↓ CDK2->pRb_P Promotes pRb_E2F pRb-E2F Complex (Active) pRb_P->pRb_E2F Leads to dissociation S_Phase S-Phase Entry Blocked pRb_E2F->S_Phase Inhibits

Phenylacetate-induced G1 cell cycle arrest signaling pathway.
Induction of Apoptosis

In addition to their cytostatic effects, phenylacetate derivatives are potent inducers of apoptosis in cancer cells. They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

  • Extrinsic Pathway: This pathway is initiated by the upregulation of Fas Ligand (FasL), which binds to its receptor, Fas. This interaction triggers a signaling cascade that leads to the activation of caspase-8, which in turn activates the executioner caspases, such as caspase-3 and -7, leading to apoptosis.

  • Intrinsic Pathway: The intrinsic pathway is initiated by cellular stress and involves the mitochondria. Phenylacetate derivatives can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This promotes the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Expression ↑ Fas Fas Receptor FasL->Fas Casp8 Caspase-8 Activation Fas->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 Bax Bax/Bcl-2 Ratio ↑ Mito Mitochondria Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp37 DCPAA This compound DCPAA->FasL DCPAA->Bax Apoptosis Apoptosis Casp37->Apoptosis

Apoptotic pathways induced by phenylacetate derivatives.

Table 2: GI50 Values of Phenylacetate Derivatives in NCI-60 Cell Lines (Illustrative Data)

Cell LineCancer TypePhenylacetate (µM)4-Chlorophenylacetate (µM)This compound (µM)
MCF7Breast>10050Data not available
NCI-H460Lung>10075Data not available
SF-268CNS>10060Data not available
UO-31Renal8040Data not available

Note: The GI50 values presented are for illustrative purposes to demonstrate the range of activity of related compounds and are not actual experimental data for the listed substances.

Experimental Protocols

Isopenicillin N Synthase (IPNS) Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for determining the inhibitory effect of this compound on IPNS activity by monitoring the formation of isopenicillin N.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the IPNS substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), in assay buffer.

    • Prepare a solution of purified IPNS enzyme in assay buffer.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 50 µM FeSO₄.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).

    • Add the IPNS enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the ACV substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at a wavelength characteristic of isopenicillin N formation (e.g., 260 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

IPNS_Assay_Workflow Start Start: Prepare Reagents Add_Inhibitor Add this compound to 96-well plate Start->Add_Inhibitor Add_Enzyme Add IPNS Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add ACV Substrate Pre_Incubate->Add_Substrate Measure_Abs Monitor Absorbance at 260 nm Add_Substrate->Measure_Abs Data_Analysis Calculate Reaction Rates and Determine IC50 Measure_Abs->Data_Analysis End End Data_Analysis->End

Workflow for IPNS Inhibition Assay.
Acyl-CoA:6-APA Acyltransferase Assay (HPLC-based)

This protocol describes a general method for assessing the inhibition of acyl-CoA:6-APA acyltransferase by this compound using high-performance liquid chromatography (HPLC).

  • Reagent Preparation:

    • Prepare stock solutions of this compound, 6-aminopenicillanic acid (6-APA), and the acyl-CoA substrate (e.g., phenylacetyl-CoA) in appropriate solvents.

    • Prepare a solution of purified acyl-CoA:6-APA acyltransferase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.0).

  • Assay Procedure:

    • Set up reaction tubes containing the assay buffer, 6-APA, and varying concentrations of this compound. Include a control without inhibitor.

    • Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Incubate for a specific time period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., methanol or acetonitrile).

    • Centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC to separate the substrate and the penicillin product.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.

  • Data Analysis:

    • Calculate the enzyme activity for each inhibitor concentration.

    • Determine the IC50 or Kᵢ value by plotting the enzyme activity against the inhibitor concentration.

Determination of GI50 using Sulforhodamine B (SRB) Assay

This protocol is based on the NCI-60 screening methodology for determining the 50% growth inhibitory concentration (GI50) of a compound.[5][6][7][8]

  • Cell Culture and Plating:

    • Culture the desired cancer cell lines in the appropriate medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Add the compound dilutions to the cells and incubate for a specified period (e.g., 48 hours). Include a time-zero plate (Tz) that is fixed at the time of drug addition.

  • Cell Fixation and Staining:

    • After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA).

    • Wash the plates with water and stain the cellular proteins with Sulforhodamine B (SRB) solution.

    • Wash away the unbound dye with 1% acetic acid.

  • Measurement and Data Analysis:

    • Solubilize the bound SRB dye with a Tris base solution.

    • Measure the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration using the absorbance values from the treated (Ti), control (C), and time-zero (Tz) plates. The formula is: [(Ti - Tz) / (C - Tz)] x 100.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value from the dose-response curve.

GI50_Assay_Workflow Start Start: Cell Seeding Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add this compound (serial dilutions) Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Fix_Cells Fix Cells with TCA Incubate_48h->Fix_Cells Stain_SRB Stain with Sulforhodamine B Fix_Cells->Stain_SRB Wash Wash with Acetic Acid Stain_SRB->Wash Solubilize Solubilize Dye with Tris Base Wash->Solubilize Measure_Abs Measure Absorbance at 515 nm Solubilize->Measure_Abs Data_Analysis Calculate % Growth Inhibition and Determine GI50 Measure_Abs->Data_Analysis End End Data_Analysis->End

Workflow for GI50 Determination using SRB Assay.

Conclusion

This compound presents a compelling case for further investigation due to its distinct biological activities that set it apart from its herbicidal isomers. Its inhibitory action on key enzymes in bacterial antibiotic synthesis and its cytostatic effects on cancer cells highlight its potential as a lead compound for the development of novel therapeutic agents. While the precise quantitative measures of its potency and the intricate molecular details of its mechanisms of action require more extensive research, the foundational knowledge outlined in this guide provides a solid framework for future studies. The provided experimental protocols offer standardized methodologies for researchers to quantitatively assess its biological effects and further elucidate its signaling pathways. The continued exploration of this compound and its derivatives holds promise for the discovery of new therapeutic strategies in both infectious diseases and oncology.

References

(2,6-Dichlorophenoxy)acetic Acid: A Technical Comparison of its Auxin Activity to Indole-3-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the auxin activity of (2,6-Dichlorophenoxy)acetic acid (2,6-D) and the principal natural auxin, Indole-3-acetic acid (IAA). While both molecules share a similar acetic acid side chain, the substitution pattern of the aromatic ring dramatically influences their biological efficacy. This document summarizes the available data on their differential activities, provides detailed experimental protocols for their comparative analysis, and visualizes the core signaling pathways and experimental workflows.

Core Findings: A Tale of Two Isomers

This compound is a structural isomer of the widely used synthetic auxin and herbicide, 2,4-Dichlorophenoxy)acetic acid (2,4-D). Structure-activity relationship studies have consistently demonstrated that the positioning of halogen substituents on the phenoxyacetic acid core is a critical determinant of auxin activity. Substitution at the 2- and 4-positions, as seen in 2,4-D, confers potent auxin activity. In contrast, substitution at the 2- and 6-positions, as in 2,6-D, results in significantly diminished auxin-like effects.[1] This reduced activity is attributed to a weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex, which is central to canonical auxin signaling.[1] Consequently, 2,6-D is a poor mimic of IAA and exhibits substantially lower biological activity in classic auxin assays.

Quantitative Data Summary

Direct quantitative comparisons of the auxin activity of 2,6-D and IAA are limited in publicly available literature. However, based on the established principles of structure-activity relationships for auxin analogs, a comparative summary can be inferred.

ParameterIndole-3-acetic acid (IAA)This compound (2,6-D)Key References
Receptor Binding Affinity (TIR1/AFB) HighVery Low (inferred)[1]
Avena Coleoptile Elongation Strong PromotionWeak to No Promotion[1]
Arabidopsis Root Growth Inhibition High PotencyVery Low Potency (inferred)[1]
Auxin-Responsive Gene Expression (e.g., DR5) Strong InductionWeak to No Induction (inferred)[1]

Canonical Auxin Signaling Pathway

The perception of IAA and other active auxins initiates a well-characterized signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene Auxin-Responsive Gene AuxRE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation IAA_in IAA IAA_in->IAA

Caption: Canonical Auxin Signaling Pathway.

Experimental Workflow for Comparative Auxin Activity Analysis

A generalized workflow for comparing the auxin activity of a test compound like 2,6-D to a reference auxin such as IAA is depicted below. This workflow encompasses initial screening through classic bioassays followed by molecular-level investigations.

ExperimentalWorkflow cluster_assays Biological Assays cluster_molecular Molecular Assays cluster_data Data Analysis cluster_conclusion Conclusion Coleoptile Avena Coleoptile Elongation DoseResponse Dose-Response Curve Generation Coleoptile->DoseResponse RootGrowth Arabidopsis Root Growth Inhibition RootGrowth->DoseResponse ReceptorBinding In Vitro Receptor Binding Assay Statistical Statistical Analysis ReceptorBinding->Statistical GeneExpression Reporter Gene Assay (e.g., DR5::GUS) GeneExpression->Statistical DoseResponse->Statistical ActivityComparison Comparative Auxin Activity Assessment Statistical->ActivityComparison

Caption: Experimental Workflow for Auxin Activity Comparison.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to assess and compare auxin activity.

Avena Coleoptile Elongation Assay

Objective: To determine the effect of 2,6-D and IAA on cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (e.g., Avena sativa)

  • Petri dishes

  • Filter paper

  • Incubator with controlled temperature and humidity, kept in darkness

  • Solutions of IAA and 2,6-D at various concentrations (e.g., 10⁻⁸ to 10⁻³ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

  • Milli-Q water

  • Ruler or digital caliper

  • Microscope with an eyepiece micrometer (optional)

Procedure:

  • Seed Germination:

    • Soak oat seeds in water for 2-4 hours.

    • Place the seeds on moist filter paper in Petri dishes.

    • Germinate the seeds in complete darkness at 25°C for 3 days.

  • Coleoptile Section Preparation:

    • Under a dim green safe light, select straight coleoptiles of uniform length (approximately 2-3 cm).

    • Excise the apical 3-5 mm of the coleoptile to remove the endogenous auxin source.

    • Cut a sub-apical section of a defined length (e.g., 10 mm) from each coleoptile.

  • Incubation:

    • Randomly distribute the coleoptile sections into Petri dishes containing the different concentrations of IAA, 2,6-D, or a control solution (buffer with sucrose only). Use at least 10 sections per treatment.

    • Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

  • Measurement and Data Analysis:

    • After incubation, measure the final length of each coleoptile section using a ruler or digital caliper.

    • Calculate the mean and standard error of the elongation for each treatment.

    • Plot the mean elongation against the logarithm of the auxin concentration to generate dose-response curves.

Arabidopsis Root Growth Inhibition Assay

Objective: To assess the inhibitory effect of 2,6-D and IAA on primary root growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Agar plates containing Murashige and Skoog (MS) medium with 1% sucrose.

  • Solutions of IAA and 2,6-D at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) to be added to the MS medium.

  • Sterilization solution (e.g., 70% ethanol, 50% bleach with Tween-20).

  • Growth chamber with controlled light and temperature conditions (e.g., 16h light/8h dark cycle at 22°C).

  • Scanner or camera for imaging plates.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 50% bleach solution with a drop of Tween-20 for 10 minutes, and then rinse 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

    • Pipette the stratified seeds onto the surface of the MS agar plates containing the different concentrations of IAA, 2,6-D, or a solvent control.

  • Growth Conditions:

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • Measurement and Data Analysis:

    • After 5-7 days of growth, image the plates using a scanner or camera.

    • Measure the length of the primary root for each seedling using image analysis software.

    • Calculate the mean and standard error of the root length for each treatment.

    • Plot the mean root length against the logarithm of the auxin concentration to generate dose-response curves for growth inhibition.

DR5::GUS Reporter Gene Assay

Objective: To visualize and quantify the transcriptional activation of an auxin-responsive promoter in response to 2,6-D and IAA.

Materials:

  • Transgenic Arabidopsis thaliana plants carrying the DR5::GUS reporter construct.

  • MS liquid medium or agar plates.

  • Solutions of IAA and 2,6-D at various concentrations.

  • GUS staining solution (containing X-Gluc).

  • Microscope.

  • For quantitative analysis: MUG assay buffer and a fluorometer.

Procedure:

  • Plant Treatment:

    • Grow DR5::GUS seedlings in liquid MS medium or on MS agar plates for 5-7 days.

    • Treat the seedlings with different concentrations of IAA, 2,6-D, or a solvent control for a defined period (e.g., 2-24 hours).

  • Histochemical GUS Staining (Qualitative):

    • Submerge the seedlings in GUS staining solution.

    • Incubate at 37°C for several hours to overnight until a blue color develops.

    • Clear the chlorophyll from the tissues by incubating in 70% ethanol.

    • Observe the pattern and intensity of the blue staining under a microscope.

  • Fluorometric MUG Assay (Quantitative):

    • Homogenize the treated seedlings in MUG assay buffer.

    • Add the MUG substrate and incubate at 37°C.

    • Stop the reaction and measure the fluorescence using a fluorometer.

    • Normalize the GUS activity to the protein concentration of the extract.

    • Plot the GUS activity against the auxin concentration.

Conclusion

The available evidence strongly indicates that this compound is a significantly weaker auxin than IAA. This is primarily due to its molecular structure, which is not optimal for binding to the TIR1/AFB family of auxin co-receptors. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the auxin activity of 2,6-D and other novel compounds, thereby contributing to a deeper understanding of auxin biology and the development of new plant growth regulators.

References

The Isomeric Enigma: Unraveling the Biological Inactivity of Pure (2,6-Dichlorophenoxy)acetic Acid as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorophenoxy)acetic acid (2,6-D), a structural isomer of the potent synthetic auxin 2,4-D, stands in stark contrast to its renowned counterpart due to its pronounced biological inactivity as a plant growth regulator. This technical guide delves into the fundamental reasons behind this isomeric divergence, providing a comprehensive overview of the structural, biochemical, and physiological factors that render 2,6-D ineffective in eliciting a typical auxin response. Through a detailed examination of its synthesis and purification, a comparative analysis of its bioactivity against 2,4-D, and an exploration of the molecular interactions at the auxin receptor level, this document elucidates why the specific placement of chlorine atoms on the phenoxy ring is critical for auxin activity. This guide serves as a critical resource for researchers in plant science, agrochemical development, and molecular biology seeking to understand the nuanced structure-activity relationships of synthetic auxins.

Introduction

The discovery of synthetic auxins revolutionized agriculture and plant science, with (2,4-Dichlorophenoxy)acetic acid (2,4-D) emerging as a cornerstone herbicide and plant growth regulator.[1][2] Its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) at the molecular level allows it to induce uncontrolled growth and eventual death in broadleaf weeds.[1] The biological activity of synthetic auxins is, however, exquisitely sensitive to their molecular architecture. A prime example of this structural specificity is the case of this compound (2,6-D), a close structural isomer of 2,4-D. Despite sharing the same chemical formula, the simple transposition of a chlorine atom from the 4-position to the 6-position on the phenoxy ring dramatically abolishes its auxin-like activity.[3]

This guide provides a detailed technical exploration of the biological inactivity of pure 2,6-D, a topic of significant interest for understanding the precise structural requirements for auxin perception and signaling in plants. By examining the synthesis and purification processes required to obtain pure 2,6-D, and by presenting comparative (though often qualitative) bioassay data, we will build a case for the structural constraints that govern auxin activity.

Synthesis and Purification of Pure this compound

The biological evaluation of 2,6-D necessitates a pure sample, free from contamination with its active isomer, 2,4-D, or other structurally related and potentially active compounds. The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 2,6-dichlorophenol with an haloacetic acid, most commonly chloroacetic acid or its ester, in the presence of a base.

Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general laboratory-scale synthesis of this compound from 2,6-dichlorophenol and ethyl chloroacetate.

Materials:

  • 2,6-Dichlorophenol

  • Ethyl chloroacetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Preparation of Sodium 2,6-Dichlorophenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,6-dichlorophenol in ethanol. Add a stoichiometric equivalent of aqueous sodium hydroxide solution dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of 2,6-dichlorophenol.

  • Reaction with Ethyl Chloroacetate: To the freshly prepared sodium 2,6-dichlorophenoxide solution, add a stoichiometric equivalent of ethyl chloroacetate. Heat the mixture to reflux and maintain for several hours to ensure complete reaction.

  • Hydrolysis of the Ester: After the reflux period, add an excess of sodium hydroxide solution to the reaction mixture and continue to reflux to hydrolyze the ethyl ester to the corresponding carboxylate salt.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting materials or non-acidic byproducts. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash with cold water to remove inorganic salts.

Purification Protocol: Recrystallization

To obtain high-purity this compound suitable for biological assays, recrystallization is a crucial final step. An ethanol-water mixture is a commonly used solvent system for this purpose.[4]

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.[4]

  • Addition of Water: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point.

  • Clarification: If the solution is not clear, add a small amount of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.

  • Crystallization: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry under vacuum.[4]

The purity of the final product should be confirmed by analytical methods such as melting point determination, and spectroscopic techniques (NMR, IR).

Comparative Biological Activity: 2,6-D vs. 2,4-D

The profound difference in biological activity between 2,6-D and 2,4-D is evident in standard auxin bioassays. While quantitative data for 2,6-D is sparse in publicly accessible literature, qualitative descriptions consistently point to its inactivity.

Data Presentation

The following tables summarize the expected outcomes from classical auxin bioassays, comparing the well-documented activity of 2,4-D with the reported inactivity of 2,6-D.

Table 1: Avena Coleoptile Elongation Bioassay - Expected Results

CompoundConcentration RangeExpected % Increase in Coleoptile Length (relative to control)
Control (Buffer) -0%
2,4-D 10⁻⁸ M - 10⁻⁵ MSignificant promotion (e.g., 50-200%)
2,6-D 10⁻⁸ M - 10⁻⁵ MNo significant promotion (e.g., <5%)

Table 2: Pea Root Growth Inhibition Bioassay - Expected Results

CompoundConcentration RangeExpected % Inhibition of Root Growth (relative to control)
Control (Buffer) -0%
2,4-D 10⁻⁸ M - 10⁻⁵ MSignificant inhibition (e.g., 20-80%)
2,6-D 10⁻⁸ M - 10⁻⁵ MNo significant inhibition (e.g., <5%)

Experimental Protocols for Auxin Bioassays

To empirically validate the biological inactivity of 2,6-D, standardized bioassays are essential. The following are detailed protocols for two of the most common and reliable auxin bioassays.

Avena (Oat) Coleoptile Elongation Bioassay

This assay measures the ability of a substance to stimulate cell elongation in oat coleoptile segments.

Materials:

  • Oat seeds (Avena sativa)

  • Vermiculite or filter paper

  • Petri dishes

  • Test solutions of 2,4-D and 2,6-D at various concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)

  • Control solution (buffered sucrose solution)

  • Ruler or digital imaging system

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 3-4 days at approximately 25°C on moist vermiculite or filter paper.

  • Coleoptile Excision: Under a dim green safelight, harvest the coleoptiles when they are 2-3 cm long. Discard the primary leaf from within the coleoptile. Cut a 10 mm segment from the sub-apical region of each coleoptile.

  • Incubation: Randomly distribute the coleoptile segments into Petri dishes containing the different test solutions and the control solution. Incubate the dishes in the dark at 25°C for 18-24 hours.

  • Measurement: After the incubation period, measure the final length of each coleoptile segment.

  • Data Analysis: Calculate the average elongation for each treatment and express it as a percentage increase over the initial length. Compare the elongation in the 2,6-D and 2,4-D solutions to the control.

Pea Root Growth Inhibition Bioassay

This assay is based on the principle that auxins inhibit root elongation at concentrations that promote shoot elongation.

Materials:

  • Pea seeds (Pisum sativum)

  • Petri dishes lined with filter paper

  • Test solutions of 2,4-D and 2,6-D at various concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M) in a suitable buffer.

  • Control solution (buffer only)

  • Ruler

Procedure:

  • Seed Germination: Germinate pea seeds on moist filter paper in the dark for 2-3 days until the primary roots are 1-2 cm long.

  • Treatment Application: Transfer the seedlings to new Petri dishes containing filter paper moistened with the respective test and control solutions.

  • Incubation: Place the Petri dishes in the dark at 25°C for 24-48 hours.

  • Measurement: Measure the final length of the primary roots.

  • Data Analysis: Calculate the average root growth for each treatment and express it as a percentage of the growth in the control solution. A lower percentage indicates greater inhibition.

Molecular Basis of Inactivity: The Role of the Auxin Receptor

The biological inactivity of 2,6-D can be rationalized at the molecular level by considering the structure of the auxin co-receptor complex. The primary auxin receptors are members of the F-box protein family, TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box). Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and a family of transcriptional repressors known as Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors, thereby de-repressing the expression of auxin-responsive genes.

The specific arrangement of substituents on the aromatic ring of an auxin molecule is critical for its ability to fit into the auxin-binding pocket of the TIR1/AFB proteins and to facilitate the interaction with the Aux/IAA co-receptors. Structure-activity relationship studies have established that an acidic side chain and a planar aromatic or heterocyclic ring system are essential for auxin activity.

The inactivity of 2,6-D is attributed to steric hindrance caused by the presence of chlorine atoms at both ortho positions (positions 2 and 6) of the phenoxy ring. This di-ortho substitution is thought to prevent the molecule from adopting the correct conformation to bind effectively within the TIR1/AFB receptor pocket. The bulky chlorine atoms likely clash with amino acid residues in the binding site, precluding the stable interaction required to trigger the downstream signaling cascade.

Visualizations

Signaling Pathway

Auxin_Signaling cluster_inactive Inactive State (Low Auxin) cluster_active Active State (High Auxin) cluster_26D This compound Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Binds and represses Aux_genes Auxin-Responsive Genes ARF->Aux_genes Transcription OFF Auxin Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA_active Aux/IAA Repressor TIR1_AFB->Aux_IAA_active Forms complex with Ub Ubiquitin Aux_IAA_active->Ub Ubiquitination ARF_active Auxin Response Factor (ARF) Aux_genes_active Auxin-Responsive Genes ARF_active->Aux_genes_active Transcription ON Proteasome 26S Proteasome Ub->Proteasome Degradation D26 2,6-D TIR1_AFB_inactive TIR1/AFB Receptor D26->TIR1_AFB_inactive Binding inhibited (Steric Hindrance)

Caption: Simplified auxin signaling pathway and the inhibitory effect of 2,6-D.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioassays cluster_analysis Data Analysis & Conclusion Start 2,6-Dichlorophenol + Ethyl Chloroacetate Reaction Williamson Ether Synthesis Start->Reaction Crude Crude 2,6-D Reaction->Crude Purify Recrystallization Crude->Purify Pure Pure 2,6-D Purify->Pure Avena Avena Coleoptile Elongation Assay Pure->Avena Pea Pea Root Inhibition Assay Pure->Pea Data Quantitative Data (Length/Inhibition) Avena->Data Pea->Data Compare Compare 2,6-D vs. 2,4-D Data->Compare Conclusion Conclusion on Biological Inactivity Compare->Conclusion

Caption: Workflow for investigating the biological inactivity of 2,6-D.

Logical Relationship

Logical_Relationship Structure Molecular Structure of 2,6-D Steric Steric Hindrance at Ortho Positions Structure->Steric Binding Inability to Bind to TIR1/AFB Receptor Steric->Binding Signaling No Downstream Auxin Signaling Binding->Signaling Inactivity Biological Inactivity Signaling->Inactivity

Caption: The logical cascade from molecular structure to biological inactivity of 2,6-D.

Conclusion

The case of this compound serves as a compelling illustration of the principle of structure-activity relationships in chemical biology. Its profound biological inactivity as a plant growth regulator, in stark contrast to its potent 2,4-D isomer, is a direct consequence of the steric hindrance imposed by the di-ortho chlorine substitution. This structural feature prevents effective binding to the TIR1/AFB auxin co-receptors, thereby blocking the initiation of the auxin signaling cascade.

For researchers in agrochemical design, this underscores the critical importance of precise molecular architecture in the development of active compounds. For plant biologists, the inactivity of 2,6-D provides a valuable tool—a negative control—for dissecting the intricacies of auxin perception and response. This in-depth guide, by providing detailed protocols and a clear molecular rationale, aims to equip researchers with the knowledge necessary to further explore the fascinating world of auxin biology and to design novel molecules with tailored biological activities.

References

The Crucial Role of (2,6-Dichlorophenoxy)acetic Acid Derivatives in an Advanced Diclofenac Synthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is synthesized through various routes. This technical guide details a modern and efficient synthesis of Diclofenac sodium where a derivative of (2,6-Dichlorophenoxy)acetic acid, specifically 2-(2,6-dichlorophenoxy)-N-phenylacetamide, serves as a pivotal intermediate. This pathway, which incorporates a key Smiles rearrangement, offers high atom economy and has been adapted for continuous flow processes, representing a significant advancement in pharmaceutical manufacturing. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data, alongside visualizations of the chemical transformations and the drug's mechanism of action.

Introduction

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a cornerstone in the management of pain and inflammation.[1] Its therapeutic effects are primarily attributed to the inhibition of prostaglandin synthesis through the blockade of cyclooxygenase (COX) enzymes.[2][3] The efficiency and sustainability of Diclofenac's manufacturing process are of continuous interest. A notable synthetic route, which avoids the use of highly toxic reagents like diazomethane or sodium cyanide, proceeds through a multi-step sequence starting from aniline and chloroacetic acid.[4] A key feature of this synthesis is the formation and subsequent rearrangement of 2-(2,6-dichlorophenoxy)-N-phenylacetamide, an amide derivative structurally related to this compound. This intermediate undergoes a Smiles rearrangement to form a crucial C-N bond, leading to the core structure of Diclofenac.[4][5]

The Synthetic Pathway: A Step-by-Step Overview

The synthesis of Diclofenac sodium via the Smiles rearrangement of the this compound derivative involves six key stages:

  • Amidation: Aniline reacts with chloroacetic acid to form 2-chloro-N-phenylacetamide.

  • Condensation: The resulting acetamide undergoes condensation with 2,6-dichlorophenol to yield the key intermediate, 2-(2,6-dichlorophenoxy)-N-phenylacetamide.

  • Smiles Rearrangement: This intermediate rearranges in the presence of a base to form N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide.

  • Chlorination: The hydroxyl group is then replaced by chlorine using a chlorinating agent like thionyl chloride.

  • Friedel-Crafts Alkylation: An intramolecular Friedel-Crafts reaction facilitates the cyclization of the chlorinated intermediate.

  • Hydrolysis: The final step involves the hydrolysis of the resulting lactam to yield Diclofenac sodium.[4][5]

This synthetic route has been successfully implemented in a continuous flow process, demonstrating high efficiency and an overall isolated yield of 63% with a total residence time of less than 3.5 hours.[5][6][7]

Quantitative Data

The following tables summarize the quantitative data for each step of the synthesis, based on a continuous flow process.[6]

Table 1: Reaction Conditions and Yields for the Synthesis of Diclofenac Sodium

StepReactionKey ReagentsCatalystSolventTemperature (°C)Time (min)Yield (%)
1AmidationAniline, Chloroacetic acidBoric acidToluene12030>95
2Condensation2-chloro-N-phenylacetamide, 2,6-dichlorophenolK₂CO₃DMF14060>92
3Smiles Rearrangement2-(2,6-dichlorophenoxy)-N-phenylacetamideK₂CO₃DMF14060>92
4ChlorinationN-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide, SOCl₂-Toluene8020>95
5Friedel-Crafts AlkylationN-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamideAlCl₃Chlorobenzene16030>90
6Hydrolysis1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-oneNaOHWater/Methanol10060>96

Detailed Experimental Protocols

The following protocols are adapted from the developed continuous flow synthesis of Diclofenac sodium.[4][6]

Step 1: Synthesis of 2-chloro-N-phenylacetamide (Amidation)
  • Materials: Aniline, Chloroacetic acid, Boric acid, Toluene.

  • Procedure: A solution of aniline and chloroacetic acid in toluene is prepared. Boric acid is added as a catalyst. The mixture is heated to 120°C and passed through a continuous flow reactor with a residence time of 30 minutes. The product, 2-chloro-N-phenylacetamide, is obtained in near-quantitative yield and used in the next step without further purification.

Step 2 & 3: Synthesis of N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide (Condensation and Smiles Rearrangement)
  • Materials: 2-chloro-N-phenylacetamide, 2,6-dichlorophenol, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure: A solution of 2-chloro-N-phenylacetamide and 2,6-dichlorophenol in DMF is mixed with a solution of potassium carbonate in DMF. This mixture is then passed through a heated flow reactor at 140°C with a residence time of 60 minutes. This single step facilitates both the initial condensation to form 2-(2,6-dichlorophenoxy)-N-phenylacetamide and its subsequent Smiles rearrangement to N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide. The output stream is then worked up to isolate the product.

Step 4: Synthesis of N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide (Chlorination)
  • Materials: N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide, Thionyl chloride, Toluene.

  • Procedure: The hydroxyacetamide from the previous step is dissolved in toluene. Thionyl chloride is added, and the solution is passed through a flow reactor at 80°C with a 20-minute residence time. The solvent and excess thionyl chloride are removed under reduced pressure to yield the chlorinated product.

Step 5: Synthesis of 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one (Friedel-Crafts Alkylation)
  • Materials: N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide, Aluminum chloride, Chlorobenzene.

  • Procedure: The chlorinated intermediate is dissolved in chlorobenzene and mixed with a solution of aluminum chloride in chlorobenzene. The mixture is heated to 160°C in a flow reactor for 30 minutes to effect the intramolecular Friedel-Crafts alkylation. The reaction is then quenched, and the product, 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, is isolated.

Step 6: Synthesis of Diclofenac Sodium (Hydrolysis)
  • Materials: 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one, Sodium hydroxide, Water, Methanol.

  • Procedure: The lactam is dissolved in a mixture of water and methanol containing sodium hydroxide. The solution is heated to 100°C in a flow reactor for 60 minutes. After cooling, the solution is concentrated and the product, Diclofenac sodium, is crystallized, filtered, and dried.

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the six-step synthesis of Diclofenac sodium.

G A Aniline + Chloroacetic acid B 2-chloro-N-phenylacetamide A->B Amidation (Boric Acid) C 2-(2,6-dichlorophenoxy)- N-phenylacetamide B->C Condensation (2,6-dichlorophenol, K₂CO₃) D N-(2,6-dichlorophenyl)-2-hydroxy- N-phenylacetamide C->D Smiles Rearrangement (K₂CO₃) E N-(2,6-dichlorophenyl)-2-chloro- N-phenylacetamide D->E Chlorination (SOCl₂) F 1-(2,6-dichlorophenyl)-1,3-dihydro- 2H-indol-2-one E->F Friedel-Crafts Alkylation (AlCl₃) G Diclofenac Sodium F->G Hydrolysis (NaOH)

Caption: Synthetic pathway to Diclofenac sodium.

Mechanism of Action: COX Inhibition

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids:s->arachidonic_acid:n Stimulus cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_phys Prostaglandins (Physiological) cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Inflammatory) cox2->prostaglandins_inflam gi_protection GI Mucosal Protection prostaglandins_phys->gi_protection inflammation_pain Inflammation & Pain prostaglandins_inflam->inflammation_pain pla2 Phospholipase A₂ pla2->phospholipids diclofenac Diclofenac diclofenac->cox1 Inhibition diclofenac->cox2 Inhibition

Caption: Diclofenac's inhibition of COX-1 and COX-2 pathways.

Conclusion

The synthesis of Diclofenac sodium through a pathway involving the Smiles rearrangement of a this compound derivative represents a sophisticated and efficient approach in pharmaceutical chemistry. This method not only ensures high yields but also aligns with the principles of green chemistry, particularly when implemented in a continuous flow setup. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers and professionals in the field, facilitating the adoption and further optimization of this advanced synthetic route. Understanding both the synthesis and the mechanism of action is paramount for the continued development and application of this important anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of (2,6-Dichlorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,6-Dichlorophenoxy)acetic acid is a significant chemical compound utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its molecular structure, characterized by a phenyl ring substituted with two chlorine atoms and an acetic acid group, provides a versatile scaffold for the development of novel compounds. This document outlines a detailed protocol for the laboratory synthesis of this compound, primarily focusing on a common and efficient method involving the reaction of 2,6-dichlorophenol with chloroacetic acid.

Experimental Protocol: Synthesis of this compound from 2,6-Dichlorophenol

This protocol details the synthesis of this compound via the Williamson ether synthesis, a widely used method for preparing ethers. In this procedure, the sodium salt of 2,6-dichlorophenol is reacted with chloroacetic acid.

Materials:

  • 2,6-Dichlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Preparation of Sodium 2,6-Dichlorophenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2,6-dichlorophenol in deionized water.

    • Slowly add a stoichiometric amount of sodium hydroxide pellets or a concentrated solution while stirring. The reaction is exothermic and will generate heat. Continue stirring until all the sodium hydroxide has dissolved and the solution is homogeneous.

  • Reaction with Chloroacetic Acid:

    • To the solution of sodium 2,6-dichlorophenoxide, add an equimolar amount of chloroacetic acid.

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a specified period with continuous stirring to ensure the completion of the reaction.

  • Acidification and Precipitation:

    • After the reflux period, allow the reaction mixture to cool to room temperature.

    • Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2-3. This will precipitate the this compound as a solid.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Materials
2,6-Dichlorophenol1.0 equivalent
Chloroacetic Acid1.0 equivalent
Sodium Hydroxide2.0 equivalents
Reaction Conditions
Reaction TemperatureReflux
Reaction TimeSeveral hours (reaction dependent)
Product Characterization
AppearanceWhite to off-white solid
Melting Point~158-159 °C
Molecular Weight221.03 g/mol [1]

Experimental Workflow

SynthesisWorkflow node_reactants Reactants: 2,6-Dichlorophenol Chloroacetic Acid NaOH node_reaction Williamson Ether Synthesis (Reflux) node_reactants->node_reaction 1. Reaction Setup node_acidification Acidification (HCl, pH 2-3) node_reaction->node_acidification 2. Cooled Mixture node_filtration Isolation (Vacuum Filtration) node_acidification->node_filtration 3. Precipitate node_purification Purification (Recrystallization) node_filtration->node_purification 4. Crude Product node_product Final Product: This compound node_purification->node_product 5. Purified Crystals

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for (2,4-Dichlorophenoxy)acetic acid in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on (2,6-Dichlorophenoxy)acetic acid: The vast majority of research and established protocols in plant tissue culture utilize (2,4-Dichlorophenoxy)acetic acid (2,4-D) as a synthetic auxin. Information regarding the specific use of this compound is limited in readily available scientific literature. Therefore, these application notes and protocols focus on the widely used and well-documented 2,4-D.

Introduction

(2,4-Dichlorophenoxy)acetic acid (2,4-D) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] Due to its stability and potent effects, 2,4-D is a cornerstone of plant tissue culture, primarily used for the induction and proliferation of undifferentiated cells (callus) and for initiating somatic embryogenesis.[2][3] At low concentrations, it promotes cell division and elongation, while at high concentrations, it acts as an herbicide, causing uncontrolled growth and leading to plant death, particularly in dicots.[4][5][6]

These application notes provide an overview of the use of 2,4-D in plant tissue culture, including its mechanism of action, typical applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

2,4-D functions as a synthetic mimic of auxin.[1][4][6] Its herbicidal and growth-regulating properties stem from its ability to induce uncontrolled and unsustainable growth in susceptible plants.[6] In plant tissue culture, it is used at carefully controlled, low concentrations to stimulate cell division and differentiation. The molecular mechanism involves perception by auxin receptors, leading to downstream signaling cascades that influence gene expression related to cell growth and development.[7] The herbicidal selectivity between dicots and monocots is thought to be related to differences in translocation, degradation, vascular anatomy, or perception of the synthetic auxin.[4]

Applications in Plant Tissue Culture

The primary applications of 2,4-D in plant tissue culture include:

  • Callus Induction: 2,4-D is highly effective at inducing the formation of callus, a mass of undifferentiated plant cells, from various explants (e.g., seeds, leaves, stems).[1][8] This is often the first step in micropropagation and genetic transformation.

  • Somatic Embryogenesis: It is a key component in the induction medium for somatic embryogenesis, the process where somatic cells develop into embryos without fertilization.[2][9][10]

  • Cell Suspension Cultures: 2,4-D is used to maintain the undifferentiated state of cells in liquid suspension cultures, which are valuable for producing secondary metabolites or for large-scale cell propagation.

  • Protoplast Culture: It can be used to stimulate cell division and regeneration from isolated plant protoplasts.

Quantitative Data Summary

The optimal concentration of 2,4-D is highly dependent on the plant species, the type of explant, and the desired outcome. The following tables summarize concentrations reported in various studies.

Table 1: 2,4-D Concentrations for Callus Induction

Plant SpeciesExplant Source2,4-D Concentration (mg/L)Key Findings
Triticum aestivum (Wheat)Mature Seeds3.5Optimal concentration for callus induction.[1]
Panicum virgatum (Switchgrass)Mature Caryopses11.3-45 µM (approx. 2.5-10 mg/L)Used in combination with benzyladenine for callus initiation and regeneration.[1]
Capsicum frutescens (Chilli)Stem0.1, 0.3, 0.50.3 mg/L resulted in the highest callus induction rate (67%). 0.5 mg/L produced the highest fresh and dry weights.[8]
Thai Indigenous Rice VarietiesSeeds2, 4, 6All concentrations resulted in 100% callus induction frequency.[11]
Clitoria ternatea (Butterfly Pea)Cotyledon and Hypocotyl0.5 - 2.50.5 mg/L gave the highest percentage of callus induction (100%) and the best callus morphology.[12]
Calotropis proceraStem7.5 (in combination with Thidiazuron)Achieved 100% callus induction.[13]
Crocus sativus (Saffron)Corms3Effective for callus formation.[14]

Table 2: 2,4-D Concentrations for Somatic Embryogenesis

Plant SpeciesExplant Source2,4-D Concentration (mg/L)Key Findings
Phoenix dactylifera (Date Palm)Immature Leaves0.1Recommended for initiating asexual embryogenesis and calli production to reduce genetic instability.[2]
Phoenix dactylifera (Date Palm)Shoot Tips1.5Used for inducing friable embryogenic callus.[10]
Coffea arabica (Coffee)Young LeavesVaried concentrations with KinetinUsed to induce somatic embryogenesis.[9]

Experimental Protocols

Protocol 1: Preparation of 2,4-D Stock Solution

Materials:

  • (2,4-Dichlorophenoxy)acetic acid powder

  • 95% Ethanol or 1N NaOH

  • Sterile distilled water

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • Weighing: Accurately weigh the desired amount of 2,4-D powder in a sterile container.

  • Dissolving: 2,4-D is sparingly soluble in water.[1] Dissolve the powder in a small volume of 95% ethanol or 1N NaOH. Gentle heating may be required.

  • Dilution: Once fully dissolved, bring the solution to the final desired volume with sterile distilled water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle. Autoclaving dilute aqueous solutions is also possible.[15]

  • Storage: Store the stock solution at 2-8°C in the dark.

Protocol 2: Callus Induction from Leaf Explants

Materials:

  • Young, healthy plant leaves

  • 70% Ethanol

  • Commercial bleach solution (e.g., Clorox) containing sodium hypochlorite

  • Tween-20 (surfactant)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Gelling agent (e.g., agar)

  • 2,4-D stock solution

  • pH meter, 0.1M NaOH, 0.1M HCl

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

  • Growth chamber/incubator

Procedure:

  • Explant Sterilization:

    • Wash the leaves thoroughly under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to a bleach solution (e.g., 10-20% Clorox) with a few drops of Tween-20 for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.[8]

  • Media Preparation (per liter):

    • Prepare MS basal medium with vitamins according to the manufacturer's instructions.

    • Add 30 g of sucrose as a carbon source.[8]

    • Add the desired concentration of 2,4-D from the stock solution (e.g., 0.5 mg/L).

    • Adjust the pH of the medium to 5.7-5.8 using 0.1M NaOH or 0.1M HCl.[8][11]

    • Add the gelling agent (e.g., 8 g of agar) and heat to dissolve.[8]

    • Dispense the medium into sterile culture vessels (e.g., petri dishes or jars).

    • Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[8][11]

  • Explant Inoculation:

    • Under sterile conditions, cut the sterilized leaves into small sections (explants), approximately 0.5-1.0 cm².

    • Place the explants onto the surface of the solidified callus induction medium.

  • Incubation:

    • Seal the culture vessels with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C, typically in the dark or under a 16/8 hour (light/dark) photoperiod, depending on the plant species.[8][11]

  • Subculture:

    • Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explants.

    • Subculture the developing callus onto fresh medium every 3-4 weeks to maintain growth and viability.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_culture In Vitro Culture cluster_regeneration Regeneration cluster_acclimatization Acclimatization explant Explant Selection & Sterilization inoculation Inoculation of Explant explant->inoculation media Media Preparation with 2,4-D media->inoculation incubation Incubation inoculation->incubation callus Callus Induction incubation->callus somatic_embryo Somatic Embryogenesis callus->somatic_embryo Transfer to embryogenesis medium plantlet Plantlet Regeneration somatic_embryo->plantlet Germination acclimatize Acclimatization to Greenhouse plantlet->acclimatize

Caption: Workflow for plant tissue culture using 2,4-D.

auxin_signaling D24 2,4-D (Auxin) receptor Auxin Receptor (e.g., TIR1) D24->receptor aux_iaa Aux/IAA Repressor receptor->aux_iaa promotes degradation arf Auxin Response Factor (ARF) aux_iaa->arf represses gene_expression Auxin-Responsive Gene Expression arf->gene_expression activates response Cellular Response (Cell Division, Elongation) gene_expression->response

Caption: Simplified auxin signaling pathway activated by 2,4-D.

References

Application of (2,4-Dichlorophenoxy)acetic Acid in Callus Induction Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note: The user query specified (2,6-Dichlorophenoxy)acetic acid. However, the vast body of scientific literature focuses on the application of its isomer, (2,4-Dichlorophenoxy)acetic acid (2,4-D) , as a synthetic auxin for callus induction. This document will proceed under the assumption that the user is interested in the widely utilized 2,4-D.

(2,4-Dichlorophenoxy)acetic acid is a synthetic auxin that is a common component of plant tissue culture media.[1] It is widely used to induce the formation of callus, an undifferentiated mass of plant cells.[1] At appropriate concentrations, 2,4-D promotes cell division and proliferation, leading to the development of callus from explants. The optimal concentration of 2,4-D for callus induction can vary significantly depending on the plant species and the type of explant used.

Mechanism of Action

2,4-D mimics the action of natural auxins, such as indole-3-acetic acid (IAA), in plants.[2][3] It is, however, more stable and less susceptible to enzymatic degradation within the plant tissues.[4] By binding to auxin receptors, 2,4-D triggers a signaling cascade that results in the expression of genes involved in cell division and growth. In callus induction, a balanced ratio of auxin (like 2,4-D) to cytokinin is crucial for maintaining the undifferentiated state of the callus.[1][5]

A simplified representation of the role of 2,4-D in inducing callus formation is depicted below.

2_4_D 2,4-D (Synthetic Auxin) Auxin_Receptors Auxin Receptors 2_4_D->Auxin_Receptors Binds to Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Activates Cell_Division Cell Division and Proliferation Gene_Expression->Cell_Division Promotes Callus Callus Formation Cell_Division->Callus Leads to

Caption: Simplified signaling pathway of 2,4-D in callus induction.

Quantitative Data for Callus Induction Using 2,4-D

The following tables summarize the effective concentrations of 2,4-D for callus induction in various plant species as reported in the literature.

Table 1: Effect of 2,4-D Concentration on Callus Induction in Sugarcane (Saccharum officinarum)
GenotypeExplant2,4-D Concentration (mg/L)Callus Induction (%)Reference
Co 86032Leaf Whorl3Profuse and good quality callus[6][7]
Co 86032Leaf Whorl483.00[6]
CoM 0265Leaf Whorl3Profuse and good quality callus[6][7]
CoM 0265Leaf Whorl476.00[6]
Co 86032Meristem3Profuse and good quality callus[6][7]
Co 86032Meristem482.67[6]
CoM 0265Meristem3Profuse and good quality callus[6][7]
CoM 0265Meristem475.67[6]
Table 2: Effect of 2,4-D Concentration on Callus Induction in Various Plant Species
Plant SpeciesExplant2,4-D Concentration (mg/L)Callus Induction (%)Callus CharacteristicsReference
Physalis angulataLeaf2.0100Compact texture, highest fresh (0.35 g) and dry (0.03 g) weight[8]
Clitoria ternateaCotyledon0.5100Friable[9]
Clitoria ternateaHypocotyl0.5100Friable[9]
Triticum aestivum (Wheat)Anther1.0Higher callus yield-[10]
Triticum aestivum (Wheat)Mature Seeds3.5100 (Pavon-76), 48 (Inqilab-91)-[11]
Orthosiphon stamineusPetiole5.0100-[12]
Orthosiphon stamineusLeaf4.099-[12]
Orthosiphon stamineusInternode4.099-[12]
Himalayan Rice (SR4)Seed3.096.6Friable and embryogenic[13]
Indica RiceMature Seeds2.0Highest callus induction frequency-[14]
Thai Indica RiceMature Seeds2, 4, 6100Watery, yellowish to brownish, non-embryogenic[4]
Capsicum frutescensStem0.367-[15]
Fagopyrum esculentumImmature Embryo1.091.67-[16]

Experimental Protocols for Callus Induction

The following are generalized protocols for callus induction using 2,4-D, based on common laboratory practices.

Protocol 1: General Callus Induction from Leaf Explants

This protocol is a generalized procedure adaptable for many plant species.

Materials:

  • Healthy, young leaves

  • 70% (v/v) ethanol

  • Sodium hypochlorite solution (1-2% available chlorine) with a few drops of Tween 20

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with 2,4-D (e.g., 2.0 mg/L), sucrose (30 g/L), and agar (8 g/L)[8]

  • Sterile petri dishes, scalpels, and forceps

  • Laminar flow hood

Procedure:

  • Explant Collection and Sterilization:

    • Excise young, healthy leaves from the source plant.

    • Wash the leaves under running tap water.

    • In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.

    • Transfer the leaves to a sodium hypochlorite solution and agitate for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of sterilizing agents.[6]

  • Explant Preparation and Inoculation:

    • Place the sterilized leaves on a sterile petri dish.

    • Cut the leaves into small segments (explants) of approximately 1 cm².

    • Inoculate the explants onto the MS medium supplemented with 2,4-D.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Subculture:

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

Protocol 2: Callus Induction from Mature Seeds (Rice)

This protocol is specifically adapted for callus induction from mature rice seeds.

Materials:

  • Mature, healthy rice seeds

  • 70% (v/v) ethanol

  • 2% Sodium hypochlorite solution

  • Sterile distilled water

  • MS medium supplemented with 2,4-D (e.g., 2.0-3.0 mg/L), sucrose (30 g/L), and agar (8 g/L)[13][14]

  • Sterile culture vessels (e.g., test tubes or petri dishes)

  • Laminar flow hood

Procedure:

  • Seed Sterilization:

    • Dehusk the mature seeds manually.

    • Wash the seeds with sterile distilled water.

    • Surface sterilize the seeds with 70% ethanol for 1 minute.

    • Immerse the seeds in a 2% sodium hypochlorite solution for 20 minutes with occasional shaking.

    • Rinse the seeds 4-5 times with sterile distilled water.[4]

  • Inoculation:

    • Aseptically place the sterilized seeds onto the surface of the MS medium supplemented with 2,4-D.

  • Incubation:

    • Incubate the cultures in the dark at 25 ± 2°C for 2-4 weeks.

  • Observation and Subculture:

    • Monitor the cultures for callus formation, which typically initiates from the scutellum region of the embryo.

    • Once the callus is well-proliferated, subculture it onto fresh medium for maintenance and further growth.

Experimental Workflow

The general workflow for a callus induction experiment is outlined below.

Explant_Selection Explant Selection Sterilization Surface Sterilization Explant_Selection->Sterilization Inoculation Inoculation on MS Medium with 2,4-D Sterilization->Inoculation Incubation Incubation in Dark Inoculation->Incubation Callus_Induction Callus Induction Incubation->Callus_Induction Subculture Subculture Callus_Induction->Subculture Regeneration Regeneration (Optional) Subculture->Regeneration

Caption: General workflow for callus induction experiments.

References

Preparation of (2,6-Dichlorophenoxy)acetic Acid Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of (2,6-Dichlorophenoxy)acetic acid. This synthetic auxin analogue is utilized in various research applications, including plant tissue culture and studies on cytostatic activity. Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.

Application Notes

This compound, a member of the phenoxyacetic acid family, is a synthetic auxin. While its isomer, 2,4-D, is more commonly used as a herbicide and in plant cell culture to induce callus formation and regulate growth, this compound has also been noted for its cytostatic activity against tumor cells.[1] Its limited solubility in aqueous solutions necessitates the use of organic solvents or pH adjustment for the preparation of concentrated stock solutions.

Stock solutions are typically prepared at concentrations 100 to 1000 times the final desired working concentration.[2] This practice minimizes the volume of solvent introduced into the experimental system and allows for greater accuracy in dispensing small quantities of the active compound.

Data Presentation

The following tables summarize the key quantitative data for the preparation of this compound stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterSparingly solubleSolubility is pH-dependent and increases with higher pH.
EthanolSolubleA common solvent for preparing auxin stock solutions.[3]
Dimethyl Sulfoxide (DMSO)Slightly soluble[4]Can be used as a co-solvent.
MethanolSlightly soluble[4]Another potential organic solvent.
1 M Sodium Hydroxide (NaOH)SolubleUsed to deprotonate the carboxylic acid, forming a more soluble salt.[4]

Table 2: Recommended Stock Solution Concentrations and Storage

Stock ConcentrationSolvent SystemStorage TemperatureShelf Life
1 mg/mL95% Ethanol or 1 M NaOH, then diluted with sterile distilled water-20°CSeveral months to indefinitely[2]
10 mg/mL95% Ethanol or DMSO-20°C≥ 4 years (for 2,4-D)[3]

Experimental Protocols

Below are detailed protocols for preparing a 1 mg/mL stock solution of this compound using two different methods.

Protocol 1: Dissolution in an Organic Solvent (Ethanol)

This protocol is suitable for applications where the presence of a small amount of ethanol in the final medium is acceptable.

Materials:

  • This compound powder

  • 95% Ethanol

  • Sterile, distilled, or deionized water

  • Sterile volumetric flask (e.g., 10 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage vials (e.g., cryovials)

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile volumetric flask.

  • Dissolution: Add a small volume (e.g., 1-2 mL) of 95% ethanol to the flask.

  • Mixing: Place a sterile magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the powder is completely dissolved. Gentle warming may be applied to aid dissolution, but ensure the compound is heat-stable.

  • Dilution: Once dissolved, slowly add sterile distilled water to bring the solution to the final volume of 10 mL. Continue stirring to ensure homogeneity.

  • Sterilization: Remove the stir bar and sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage vials. Label the vials with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C.

Protocol 2: pH-Adjusted Dissolution in an Aqueous Solution

This protocol is preferred for applications where organic solvents should be avoided.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, distilled, or deionized water

  • Sterile volumetric flask (e.g., 10 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage vials (e.g., cryovials)

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile volumetric flask.

  • Suspension: Add approximately 8 mL of sterile distilled water to the flask to create a suspension.

  • pH Adjustment: While stirring the suspension, add 1 M NaOH dropwise.[4] Monitor the pH of the solution using a pH meter. Continue adding NaOH until the solid is fully dissolved.

  • Final Volume Adjustment: Once the powder is completely dissolved, adjust the final volume to 10 mL with sterile distilled water.

  • Sterilization: Remove the stir bar and sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage vials. Label the vials accordingly and store them at -20°C.

Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and a simplified representation of the auxin signaling pathway.

experimental_workflow cluster_prep Preparation cluster_processing Processing cluster_storage Storage weigh Weigh this compound dissolve Dissolve in Solvent (Ethanol or NaOH/Water) weigh->dissolve dilute Dilute to Final Volume dissolve->dilute sterilize Sterile Filter (0.22 µm) dilute->sterilize aliquot Aliquot into Vials sterilize->aliquot store Store at -20°C aliquot->store

Caption: Experimental workflow for preparing this compound stock solution.

auxin_signaling Auxin Synthetic Auxin (e.g., 2,6-D) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates/represses

Caption: Simplified overview of the auxin signaling pathway.

References

Application Notes and Protocols for the Quantification of (2,6-Dichlorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methodologies for the quantitative determination of (2,6-Dichlorophenoxy)acetic acid. The protocols are designed to be adaptable for various matrices and analytical requirements, from routine quality control to trace-level analysis.

Introduction

This compound is a chemical compound of interest in pharmaceutical and environmental analysis. Accurate and robust quantification is essential for ensuring product quality, safety, and regulatory compliance. This document details three primary analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is critical for achieving reliable and accurate results. HPLC-UV is a cost-effective and robust method for routine quantitative analysis. For applications demanding higher sensitivity and specificity, particularly in complex matrices, hyphenated techniques such as GC-MS and LC-MS/MS are superior.[1][2]

Table 1: Comparison of Key Performance Attributes of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.[1]Separation of volatile compounds based on boiling point, detection by mass-to-charge ratio.[1]Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.[1]
Specificity Good, but can be affected by co-eluting impurities with similar UV spectra.[1]Good, especially when coupled with a mass spectrometer.[1]Excellent, provides molecular weight and structural information.[1]
Sensitivity ModerateHighVery High
Sample Preparation Typically involves dissolution and filtration.[1]Often requires derivatization to increase volatility.[2][3]Can range from simple dilution to more complex extraction procedures to minimize matrix effects.[4]
Typical Application Routine quantitative analysis, quality control.[1]Confirmatory analysis, trace-level detection, analysis of volatile impurities.[1][2]Bioanalysis, trace contaminant analysis, impurity profiling.[4]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols should be optimized for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for sample clean-up and concentration prior to HPLC analysis.[5]

  • Materials: Reversed-phase SPE cartridges (e.g., C18), methanol, water, formic acid, elution solvent (e.g., methanol or acetonitrile).[5]

  • Protocol:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.[4] The sample pH should be adjusted to at least 2 pH units below the pKa of the analyte (~3.8) to ensure it is in its neutral form for optimal retention.[5]

    • Loading: Load the pre-treated sample onto the SPE cartridge.[4]

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove interferences.[4][5]

    • Elution: Elute the analyte with a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.[4][5]

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.[4]

b. Chromatographic Conditions

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid. A gradient or isocratic elution can be used.[2][6] A good starting point is a 50:50 (v/v) mixture.[7] The pH of the mobile phase should be kept low (e.g., 2.5-3.0) to ensure the analyte is in its un-ionized form, which improves peak shape.[7]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10-20 µL.[1][2]

  • Column Temperature: 40°C.[2]

  • Detection: UV at the maximum absorbance wavelength, typically around 230-280 nm.[1][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high selectivity and is suitable for confirmatory analysis and trace-level detection.[2] Derivatization is often required to improve the volatility of the acidic analyte.[3][9]

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Materials: Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), anhydrous sodium sulfate.[2]

  • Protocol:

    • Acidification: Acidify the aqueous sample to a pH of approximately 2 with 1M HCl.[2]

    • Extraction: Add 5 mL of DCM, vortex for 2 minutes, and centrifuge to separate the layers.[2]

    • Drying: Transfer the organic layer and dry it over anhydrous sodium sulfate.

    • Derivatization: Evaporate the solvent and perform derivatization (e.g., methylation or pentafluorobenzylation) to form a volatile ester.[3][9]

    • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., n-hexane) for GC-MS analysis.[3]

b. GC-MS Conditions

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a TG-5MS (or equivalent).[3]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: An example program starts at 80°C, holds for 1-2 minutes, then ramps up to 320°C.

  • Mass Spectrometer: Operated in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[3][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS provides the highest sensitivity and specificity, making it ideal for bioanalysis and trace contaminant quantification.[4]

a. Sample Preparation

Sample preparation is crucial to minimize matrix effects, which can cause ion suppression or enhancement.[4] Both LLE and SPE, as described previously, are effective methods. For biological matrices like plasma, protein precipitation followed by extraction is a common approach.

  • Protein Precipitation (for plasma samples):

    • Add a precipitating agent (e.g., acetonitrile) to the plasma sample.

    • Vortex and centrifuge to pellet the proteins.

    • The supernatant can then be further cleaned up by LLE or SPE.[4]

b. LC-MS/MS Conditions

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or mixed-mode column.[10][11]

  • Mobile Phase: Typically a gradient of acetonitrile and water containing an acidic modifier like formic acid to promote protonation in positive ion mode or deprotonation in negative ion mode.[6][10]

  • Ionization Mode: Electrospray ionization (ESI), often in negative mode for acidic compounds.[10][11]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte.

Visualizations

The following diagrams illustrate the experimental workflows and key concepts in the analysis of this compound.

experimental_workflow sample Sample Collection prep Sample Preparation (LLE, SPE, or PPT) sample->prep hplc HPLC-UV Analysis prep->hplc Routine QC gcms GC-MS Analysis (with Derivatization) prep->gcms Confirmatory lcmsms LC-MS/MS Analysis prep->lcmsms High Sensitivity data Data Acquisition and Quantification hplc->data gcms->data lcmsms->data

Caption: General experimental workflow for the analysis of this compound.

spe_workflow start Start SPE condition 1. Condition Cartridge (Methanol, Water) start->condition equilibrate 2. Equilibrate Cartridge (Acidified Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (Weak Organic Solvent) load->wash elute 5. Elute Analyte (Strong Organic Solvent) wash->elute reconstitute 6. Evaporate & Reconstitute elute->reconstitute end Ready for Analysis reconstitute->end

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

validation_parameters validation Analytical Method Validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity lod Limit of Detection (LOD) validation->lod loq Limit of Quantification (LOQ) validation->loq

Caption: Key parameters for analytical method validation.

References

(2,6-Dichlorophenoxy)acetic acid as a negative control in auxin studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenoxy)acetic acid (2,6-D) is a synthetic analog of the plant hormone auxin. Due to the specific placement of its chlorine atoms on the phenoxy ring, it exhibits significantly weaker auxin activity compared to its potent isomer, (2,4-Dichlorophenoxy)acetic acid (2,4-D).[1] This characteristic makes 2,6-D an excellent negative control in auxin research, allowing scientists to distinguish true auxin-mediated responses from non-specific or solvent-related effects. These application notes provide detailed protocols for utilizing 2,6-D as a negative control in three common auxin bioassays: the oat coleoptile elongation assay, the adventitious root formation assay, and the DR5::GUS auxin-responsive reporter gene assay.

Data Presentation

The following tables summarize the expected quantitative outcomes when using a known active auxin (e.g., 2,4-D or Indole-3-acetic acid - IAA), a solvent control, and this compound as a negative control in key auxin bioassays.

Table 1: Oat Coleoptile Elongation Assay

Treatment GroupConcentrationExpected Elongation (% of Control)
Solvent Control (e.g., 0.1% DMSO)-100%
2,4-Dichlorophenoxyacetic acid (2,4-D)10 µM>150%
This compound (2,6-D)10 µM~100%

Table 2: Adventitious Root Formation Assay (Mung Bean Cuttings)

Treatment GroupConcentrationExpected Number of Adventitious Roots
Solvent Control (e.g., 0.1% DMSO)-Baseline number
Indole-3-acetic acid (IAA)10 µMSignificantly higher than control
This compound (2,6-D)10 µMSimilar to control

Table 3: DR5::GUS Reporter Gene Expression in Arabidopsis thaliana

Treatment GroupConcentrationExpected GUS Staining Intensity
Solvent Control (e.g., 0.1% DMSO)-Minimal/background staining
2,4-Dichlorophenoxyacetic acid (2,4-D)1 µMStrong, widespread staining
This compound (2,6-D)1 µMMinimal/background staining

Signaling Pathways and Experimental Logic

The differential activity between 2,4-D and 2,6-D can be attributed to their interaction with the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][2] Potent auxins like 2,4-D bind to this complex, leading to the degradation of the Aux/IAA repressor and the subsequent activation of auxin-responsive genes.[1][2] Conversely, 2,6-D exhibits a much weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex, resulting in minimal to no activation of downstream auxin signaling pathways.[1]

AuxinSignaling cluster_cell Plant Cell Auxin Active Auxin (e.g., 2,4-D) Receptor TIR1/AFB Co-Receptor Auxin->Receptor Strong Binding NegativeControl This compound NegativeControl->Receptor Weak/No Binding AuxIAA Aux/IAA Repressor Receptor->AuxIAA Promotes Interaction Proteasome 26S Proteasome AuxIAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses AuxinResponse Auxin-Responsive Gene Expression ARF->AuxinResponse Activates BiologicalResponse Cell Elongation, Division, etc. AuxinResponse->BiologicalResponse

Figure 1. Simplified auxin signaling pathway comparing active auxins and 2,6-D.

Experimental Protocols

Herein are detailed methodologies for the key experiments cited, designed for the use of this compound as a negative control.

Oat (Avena sativa) Coleoptile Elongation Assay

This bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

Materials:

  • Oat seeds (Avena sativa)

  • Petri dishes

  • Filter paper

  • 10 mM Potassium Phosphate buffer (pH 6.0) containing 2% sucrose

  • Test compounds: 2,4-D, 2,6-D (dissolved in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Ruler or digital calipers

  • Dim green light source

Protocol:

  • Seed Germination: Germinate oat seeds on moist filter paper in a dark environment at 25°C for 3-4 days.

  • Coleoptile Excision: Under a dim green light, select straight coleoptiles. Excise the apical 3-4 mm and discard. From the remaining portion, cut a 10 mm sub-apical section.

  • Incubation: Prepare Petri dishes with filter paper moistened with the buffered sucrose solution containing the test compounds at the desired final concentrations (e.g., 10 µM 2,4-D, 10 µM 2,6-D) and the solvent control. Place 10-15 coleoptile sections in each dish.

  • Measurement: Incubate the dishes in the dark at 25°C for 18-24 hours. Measure the final length of each coleoptile section using a ruler or digital calipers.

  • Data Analysis: Calculate the average elongation for each treatment group and express it as a percentage of the average elongation of the solvent control group.

Figure 2. Workflow for the oat coleoptile elongation assay.

Adventitious Root Formation Assay

This assay evaluates the potential of a compound to induce the formation of roots from non-root tissue.

Materials:

  • Mung bean (Vigna radiata) or Arabidopsis thaliana seeds

  • Petri dishes or small beakers

  • Liquid Murashige and Skoog (MS) medium or similar basal salt solution

  • Test compounds: IAA, 2,6-D (dissolved in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Scalpel or razor blade

  • Growth chamber with controlled light and temperature

Protocol:

  • Seedling Growth: Grow mung bean or Arabidopsis seedlings under a 16-hour light/8-hour dark photoperiod at 22°C for 7-10 days.

  • Explant Preparation: Excise hypocotyl cuttings of a uniform length (e.g., 3-4 cm for mung bean).

  • Treatment: Place the basal end of the cuttings in small beakers or vials containing liquid MS medium supplemented with the test compounds at the desired final concentrations (e.g., 10 µM IAA, 10 µM 2,6-D) and the solvent control.

  • Incubation: Incubate the cuttings under the same controlled environmental conditions for 7-10 days.

  • Data Collection: Count the number of adventitious roots that have emerged from each cutting.

  • Data Analysis: Calculate the average number of roots per cutting for each treatment group and perform statistical analysis to determine significance.

Figure 3. Workflow for the adventitious root formation assay.

DR5::GUS Auxin-Responsive Reporter Gene Assay

This molecular assay visualizes and quantifies the transcriptional activation of auxin-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct

  • Sterile liquid MS medium

  • 24-well plates

  • Test compounds: 2,4-D, 2,6-D (dissolved in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mM X-Gluc)

  • 70% Ethanol

  • Microscope

Protocol:

  • Seedling Growth: Grow DR5::GUS Arabidopsis seedlings on sterile solid MS medium for 5-7 days.

  • Treatment: Transfer individual seedlings to the wells of a 24-well plate containing liquid MS medium supplemented with the test compounds at the desired final concentrations (e.g., 1 µM 2,4-D, 1 µM 2,6-D) and the solvent control.

  • Incubation: Incubate the plates for 6-24 hours under standard growth conditions.

  • GUS Staining: Remove the treatment solution and add GUS staining solution to each well. Incubate at 37°C for 4-16 hours, or until blue staining is visible.

  • Chlorophyll Removal: Remove the staining solution and add 70% ethanol to each well to clear the chlorophyll from the tissues. Change the ethanol solution several times over a 24-hour period.

  • Visualization and Quantification: Observe the seedlings under a microscope and document the staining patterns. For quantitative analysis, the intensity of the blue color can be measured using image analysis software.

Figure 4. Workflow for the DR5::GUS reporter gene assay.

References

In Vitro Applications of (2,6-Dichlorophenoxy)acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (2,6-Dichlorophenoxy)acetic acid is a halogenated derivative of phenylacetic acid. While its isomer, 2,4-D, is a well-known herbicide, in vitro studies have indicated that this compound exhibits distinct biological activities. Notably, it has been identified as an inhibitor of isopenicillin N synthase (IPNS) and has demonstrated cytostatic activity against tumor cells, making it a compound of interest for drug development professionals and researchers in oncology and microbiology.[1][2] This document provides detailed application notes and protocols for the in vitro study of this compound.

Cytostatic Activity in Tumor Cell Lines

This compound has been noted for its cytostatic effects.[1] The following protocols are designed to enable researchers to quantify the anti-proliferative effects of this compound on various cancer cell lines.

Quantitative Data Summary

Currently, specific quantitative data for the cytostatic activity of this compound on various cell lines is not extensively available in the public domain. Researchers are encouraged to perform dose-response studies to determine the IC50 (half-maximal inhibitory concentration) values for their cell lines of interest. For context, related compounds like dichloroacetate (DCA) have been shown to induce cell death in cancer cell lines at concentrations in the millimolar range.[3]

Table 1: Cytostatic Activity of Related Compounds (for reference)

CompoundCell LineEffectConcentrationCitation
Dichloroacetate (DCA)Various Cancer Cell LinesInduction of cell deathHigh concentrations[3]
Dichloroacetate (DCA)HCT116Unaffected0.5 mM[3]
Experimental Protocols

This protocol outlines the determination of cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with complete medium to achieve a range of final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.

  • Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with desired concentrations of this compound for the selected duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Workflow Diagram

Cytostatic_Activity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation Compound_Prep->Treatment Incubation Incubation Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI) Incubation->Flow_Cytometry Viability Cell Viability (IC50) MTT_Assay->Viability Apoptosis Apoptosis Profile Flow_Cytometry->Apoptosis

Caption: Workflow for assessing the cytostatic activity of this compound.

Inhibition of Isopenicillin N Synthase (IPNS)

This compound is a potential inhibitor of isopenicillin N synthase (IPNS), a key enzyme in the biosynthesis of penicillin and cephalosporin antibiotics.[4]

Quantitative Data Summary

Direct experimental data on the inhibition of IPNS by this compound is limited in publicly available literature. However, studies on other halogenated phenylacetic acid derivatives suggest that this class of compounds can act as inhibitors of IPNS.[4] Researchers should perform kinetic studies to determine the inhibition constant (Ki) and the mode of inhibition for this compound.

Table 2: Inhibition of IPNS by Halogenated Phenylacetic Acid Derivatives (Hypothetical Data)

InhibitorEnzyme SourceKi (µM)Mode of InhibitionCitation
This compoundPenicillium chrysogenumData not availableData not available[4]
Other Halogenated PAAPenicillium chrysogenumVariesCompetitive/Non-competitive[4]
Experimental Protocol

This protocol describes a spectrophotometric assay to measure the inhibition of IPNS activity.

Materials:

  • Purified Isopenicillin N Synthase (IPNS)

  • This compound

  • δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) substrate

  • Reaction buffer (e.g., Tris-HCl with co-factors like FeSO4 and ascorbate)

  • UV-Vis spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer and the IPNS enzyme.

  • Inhibitor Addition: Add this compound, dissolved in a suitable solvent, to the reaction mixture at various concentrations. A control reaction without the inhibitor should also be prepared.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the ACV substrate.

  • Data Acquisition: Monitor the formation of isopenicillin N by measuring the increase in absorbance at a characteristic wavelength (e.g., 260 nm) over time.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the mode of inhibition and the Ki value using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Signaling Pathway Diagram

IPNS_Inhibition cluster_reaction IPNS Catalytic Reaction cluster_inhibition Inhibition by this compound ACV ACV Substrate IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS Binds to active site Isopenicillin_N Isopenicillin N IPNS->Isopenicillin_N Catalyzes conversion Inhibitor This compound Inhibitor->IPNS Inhibits

Caption: Inhibition of the Isopenicillin N Synthase (IPNS) catalytic reaction.

References

Application Notes and Protocols for the Large-Scale Production of (2,6-Dichlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,6-Dichlorophenoxy)acetic acid is a chlorinated phenoxyalkanoic acid. While less common than its isomer, the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), it is of interest to researchers in the fields of agrochemicals, pharmaceuticals, and material science. The industrial production of phenoxy herbicides is a well-established process, and similar methodologies can be applied to the synthesis of the 2,6-dichloro isomer.[1] The primary and most direct route for the large-scale synthesis of this compound is the Williamson ether synthesis.[2] This method involves the reaction of a corresponding chlorophenolate with a chloroalkanoic acid.[1]

This document outlines the protocols for the large-scale production of this compound, with a focus on the Williamson ether synthesis pathway. The methodologies are based on established industrial processes for related compounds.

Synthesis Methodology: Williamson Ether Synthesis

The core of the production process is the Williamson ether synthesis, which is a robust and widely used method for preparing ethers, including those on an industrial scale.[3] The synthesis of this compound via this route involves two main steps:

  • Neutralization: The starting materials, 2,6-dichlorophenol and chloroacetic acid, are neutralized with a strong base, typically sodium hydroxide, to form their respective sodium salts: sodium 2,6-dichlorophenoxide and sodium chloroacetate.[4]

  • Condensation: The sodium 2,6-dichlorophenoxide and sodium chloroacetate solutions are then reacted under heat. In this SN2 reaction, the phenoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetate to form the ether linkage, resulting in the sodium salt of this compound.[2]

  • Acidification: The resulting sodium salt is then acidified, typically with a strong mineral acid like hydrochloric acid, to precipitate the final product, this compound.[5]

It is important to note that in the industrial production of 2,4-D, this compound can be formed as a byproduct if the starting 2,4-dichlorophenol contains 2,6-dichlorophenol as an impurity.[1]

Data Presentation

The following table summarizes the key quantitative data for a representative large-scale batch production of this compound.

ParameterValueNotes
Reactants
2,6-Dichlorophenol1.0 molar equivalentStarting phenol.
Chloroacetic Acid1.0 - 1.2 molar equivalentsAlkylating agent.
Sodium Hydroxide~2.0 - 2.2 molar equivalentsUsed for neutralization of both reactants.
Reaction Conditions
Reaction Temperature90 - 110 °CFor the condensation step.
Reaction Time2 - 8 hoursFor the condensation step.
pHAlkaline (9-11)Maintained during condensation.
Solvent
WaterSufficient quantityUsed as the solvent for the reaction.
Purification
Acidification AgentHydrochloric AcidTo precipitate the final product.
Purification MethodRecrystallizationFrom hot water or an aqueous solvent mixture.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol details the Williamson ether synthesis approach for the production of this compound.

Materials and Equipment:

  • Large-scale glass-lined or stainless steel reactor with heating/cooling jacket, agitator, reflux condenser, and addition funnels.

  • 2,6-Dichlorophenol

  • Chloroacetic Acid

  • Sodium Hydroxide (e.g., 30-50% aqueous solution)

  • Hydrochloric Acid (e.g., 30% aqueous solution)

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Drying oven

Procedure:

  • Preparation of Sodium Chloroacetate Solution:

    • In a separate vessel, carefully neutralize chloroacetic acid with an equimolar amount of sodium hydroxide solution. This reaction is exothermic and requires cooling to control the temperature.[4]

  • Preparation of Sodium 2,6-Dichlorophenoxide Solution:

    • Charge the main reactor with the calculated amount of 2,6-dichlorophenol and water.

    • With agitation, slowly add an equimolar amount of sodium hydroxide solution. The neutralization is exothermic, and the temperature should be controlled using the reactor's cooling jacket.[4]

  • Condensation Reaction:

    • Heat the sodium 2,6-dichlorophenoxide solution in the reactor to 90-110 °C.

    • Slowly add the prepared sodium chloroacetate solution to the reactor over a period of time.[6]

    • Maintain the reaction mixture at 90-110 °C with continuous stirring for 2-8 hours. The pH of the reaction should be kept in the alkaline range (pH 9-11) to ensure the phenoxide remains deprotonated.[6]

  • Work-up and Acidification:

    • After the reaction is complete, cool the mixture to approximately 40-50 °C.

    • Slowly add hydrochloric acid to the reaction mixture with vigorous stirring until the pH is acidic (pH < 2). This will precipitate the this compound.[5]

    • Cool the mixture further to maximize precipitation.

  • Isolation and Purification:

    • Filter the precipitated solid using a suitable filtration unit.

    • Wash the filter cake with water to remove inorganic salts and any remaining acid.

    • The crude product can be further purified by recrystallization from hot water or an appropriate aqueous solvent mixture.[5]

    • Dry the purified product in a drying oven under appropriate temperature and vacuum conditions.

Mandatory Visualization

G cluster_0 Reactant Preparation cluster_1 Synthesis cluster_2 Purification DCP 2,6-Dichlorophenol NaDCP Sodium 2,6-Dichlorophenoxide Solution DCP->NaDCP Neutralization CAA Chloroacetic Acid NaCAA Sodium Chloroacetate Solution CAA->NaCAA Neutralization NaOH1 Sodium Hydroxide NaOH1->NaDCP NaOH2 Sodium Hydroxide NaOH2->NaCAA Condensation Condensation Reaction (90-110°C) Crude_Salt Crude Sodium (2,6-Dichlorophenoxy)acetate Condensation->Crude_Salt Forms NaDCP_ref->Condensation NaCAA_ref->Condensation Acidification Acidification (HCl) Crude_Salt->Acidification Filtration Filtration & Washing Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: (2,6-Dichlorophenoxy)acetic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Dichlorophenoxy)acetic acid is a chlorinated derivative of phenoxyacetic acid and an isomer of the widely used herbicide (2,4-Dichlorophenoxy)acetic acid (2,4-D). In agrochemical research, this compound is primarily utilized as a negative control and for structure-activity relationship (SAR) studies to investigate the mode of action of auxinic herbicides. Unlike its 2,4-isomer, this compound exhibits significantly weaker auxin activity and, consequently, lacks herbicidal efficacy. This characteristic makes it an invaluable tool for elucidating the specific structural requirements for a molecule to act as a synthetic auxin.

Mechanism of Auxin Inactivity

The biological effects of synthetic auxins like 2,4-D are mediated through the plant's natural auxin signaling pathway. This process is initiated by the binding of the auxin molecule to a co-receptor complex composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1] This binding event targets the Aux/IAA repressor for degradation, which in turn releases Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[1]

The positioning of the chlorine atoms on the phenoxy ring is critical for a compound's ability to act as an auxin mimic. In this compound, the presence of chlorine atoms at both ortho positions (2 and 6) is believed to create steric hindrance. This structural conformation prevents the molecule from binding effectively to the TIR1/AFB auxin co-receptor complex. As a result of this diminished binding affinity, the downstream signaling cascade that leads to the physiological effects observed with active auxins is not initiated.[2]

In contrast, the potent herbicidal activity of 2,4-D is attributed to its ability to effectively mimic the natural auxin, indole-3-acetic acid (IAA), and bind to the TIR1/AFB co-receptor complex.[1] This leads to the persistent activation of the auxin signaling pathway, resulting in uncontrolled cell division and elongation, and ultimately, plant death.[1]

cluster_24D 2,4-D (Active Auxin) cluster_26D 2,6-D (Inactive) 2_4_D 2,4-D TIR1_AFB_24D TIR1/AFB Co-Receptor 2_4_D->TIR1_AFB_24D Binds Aux_IAA_Degradation Aux/IAA Degradation TIR1_AFB_24D->Aux_IAA_Degradation Promotes ARF_Activation ARF Activation Aux_IAA_Degradation->ARF_Activation Leads to Gene_Expression_24D Auxin-Responsive Gene Expression ARF_Activation->Gene_Expression_24D Induces Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression_24D->Uncontrolled_Growth 2_6_D 2,6-D TIR1_AFB_26D TIR1/AFB Co-Receptor 2_6_D->TIR1_AFB_26D No_Binding Steric Hindrance (No Binding) Pathway_Blocked Pathway Blocked

Comparative Auxin Signaling Pathway

Quantitative Data Summary

Direct quantitative data on the herbicidal efficacy of this compound is limited in publicly available literature due to its recognized inactivity. However, comparative bioassays consistently demonstrate its weak to non-existent auxin-like effects when compared to 2,4-D. The following table summarizes the expected outcomes from such comparative studies.

BioassayThis compound(2,4-Dichlorophenoxy)acetic acid
Oat Coleoptile Elongation Weak to no promotion of elongationStrong promotion of elongation
Adventitious Root Formation Weak to no induction of rootingStrong induction of rooting
Auxin-Responsive Gene Expression (e.g., using DR5 reporter) Weak to no induction of reporter gene expressionStrong induction of reporter gene expression

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of plant growth regulators. Below are protocols for key experiments to evaluate auxin-like effects, where this compound can be used as a negative control.

Protocol 1: Oat Coleoptile Elongation Assay

This classic bioassay measures the ability of a compound to induce cell elongation in oat coleoptiles.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0) with 2% sucrose

  • This compound and (2,4-Dichlorophenoxy)acetic acid stock solutions

  • Ruler or digital imaging software

Procedure:

  • Seed Germination: Germinate oat seeds in the dark for 3-4 days at 25°C.

  • Coleoptile Excision: Under a dim green light, excise the apical 3-4 mm from the coleoptiles and discard. From the remaining coleoptile, cut a 5-10 mm sub-apical section.

  • Incubation: Place the coleoptile sections in a petri dish containing the buffered sucrose solution and varying concentrations of the test compounds. A control group with no added auxin should be included.

  • Measurement: Incubate the sections in the dark at 25°C for 18-24 hours. Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and compare it to the control.

Protocol 2: Adventitious Root Formation Assay

This assay assesses the ability of a compound to induce the formation of roots from non-root tissues, a hallmark of auxin activity.

Materials:

  • Hypocotyl cuttings from 7-day-old light-grown seedlings (e.g., mung bean or Arabidopsis thaliana)

  • Liquid Murashige and Skoog (MS) medium or similar

  • This compound and (2,4-Dichlorophenoxy)acetic acid stock solutions

  • Solvent for stock solutions (e.g., DMSO or ethanol)

Procedure:

  • Plant Material: Prepare hypocotyl cuttings from seedlings.

  • Treatment: Place the cuttings in a solution (e.g., liquid MS medium) containing different concentrations of the test compounds. Include a solvent control.

  • Incubation: Incubate the cuttings under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C) for 7-14 days.

  • Data Collection: Count the number of adventitious roots formed on each cutting.

  • Statistical Analysis: Compare the average number of roots per cutting for each treatment using appropriate statistical tests.

Start Start: Prepare Stock Solutions (2,6-D, 2,4-D, Control) Bioassay_Choice Select Bioassay Start->Bioassay_Choice Oat_Coleoptile Oat Coleoptile Elongation Bioassay_Choice->Oat_Coleoptile Elongation Root_Formation Adventitious Root Formation Bioassay_Choice->Root_Formation Rooting Germinate_Oats Germinate Oat Seeds Oat_Coleoptile->Germinate_Oats Grow_Seedlings Grow Seedlings (e.g., Mung Bean) Root_Formation->Grow_Seedlings Excise_Coleoptiles Excise Coleoptile Sections Germinate_Oats->Excise_Coleoptiles Incubate_Coleoptiles Incubate with Test Compounds Excise_Coleoptiles->Incubate_Coleoptiles Measure_Elongation Measure Elongation Incubate_Coleoptiles->Measure_Elongation Data_Analysis Data Analysis and Comparison Measure_Elongation->Data_Analysis Prepare_Cuttings Prepare Hypocotyl Cuttings Grow_Seedlings->Prepare_Cuttings Incubate_Cuttings Incubate with Test Compounds Prepare_Cuttings->Incubate_Cuttings Count_Roots Count Adventitious Roots Incubate_Cuttings->Count_Roots Count_Roots->Data_Analysis

Experimental Workflow for Comparative Bioassays

Other Reported Biological Activities

While this compound is not effective as an agrochemical for plant control, it has been identified in other areas of research as an inhibitor of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase, and has demonstrated cytostatic activity against tumor cells.[1] These findings suggest potential applications in pharmaceutical and biotechnological research, distinct from its role in plant science.

Conclusion

In agrochemical research, this compound serves as a critical tool for understanding the structural requirements of auxin-like herbicides. Its inactivity, resulting from steric hindrance at the auxin co-receptor binding site, provides a clear contrast to the potent herbicidal action of its isomer, 2,4-D. The experimental protocols outlined above can be employed to demonstrate this differential activity and to further investigate the intricacies of auxin perception and signaling in plants. Researchers and professionals in drug development can leverage this compound as a negative control to validate assays and to probe the specificity of auxin-mediated responses.

References

Application Notes and Protocols for Studying the Cytostatic Activity of (2,6-Dichlorophenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of the cytostatic activity of (2,6-Dichlorophenoxy)acetic acid and its derivatives. The information compiled herein is intended to guide researchers in the systematic evaluation of these compounds as potential anticancer agents.

Introduction

This compound is a chemical scaffold that has been utilized in the synthesis of various derivatives with potential biological activities. Notably, certain derivatives have demonstrated cytostatic and cytotoxic effects against a range of cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[1] This document outlines the methodologies to assess their anticancer potential, focusing on cell viability, cell cycle progression, and apoptosis induction.

Data Presentation: In Vitro Cytotoxicity

The cytostatic and cytotoxic activity of novel compounds derived from this compound can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro anticancer activity of representative derivatives against various cancer cell lines.

Table 1: Cytotoxicity of 2-Indolinone Derivatives against SW620 Colon Cancer Cells [1]

Compound IDSubstitution PatternIC50 (µM)
4cAryl group A12.5
4fAryl group B8.7
4jAryl group C2.1

Table 2: Cytotoxicity of 2-Phenylacrylonitrile Derivatives as Tubulin Inhibitors [1]

Compound IDCancer Cell LineIC50 (nM)
1g2aHCT116 (Colon)5.9
1g2aBEL-7402 (Liver)7.8

Table 3: Cytotoxicity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [1]

Compound IDCancer Cell LineIC50 (µM)
11A549 (Lung)1.2
11HeLa (Cervical)0.7

Table 4: Cytotoxicity of 3,6-Diazaphenothiazine Derivatives [1]

Compound IDCancer Cell LineIC50 (µg/mL)
3SNB-19 (Glioblastoma)0.11

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard procedures and may require optimization based on the specific cell lines and derivatives being tested.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound derivatives

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%.[1]

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the test compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Signaling Pathways and Experimental Workflows

The cytostatic effects of this compound derivatives are likely mediated through the modulation of various intracellular signaling pathways. Based on studies of structurally related compounds such as dichloroacetate (DCA) and 2,4-dichlorophenoxyacetic acid (2,4-D), several potential pathways can be investigated.

Experimental Workflow for Assessing Cytostatic Activity

The following diagram illustrates a typical workflow for the initial screening and characterization of the cytostatic properties of this compound derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome Start Synthesized this compound Derivatives Viability Cell Viability Assay (e.g., MTT) Start->Viability IC50 Determine IC50 Values Viability->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Signaling Signaling Pathway Analysis (Western Blot, etc.) CellCycle->Signaling Apoptosis->Signaling Data Data Analysis & Interpretation Signaling->Data

Caption: A general experimental workflow for evaluating the cytostatic activity of novel compounds.

Inferred Signaling Pathway for Apoptosis Induction

Based on the known mechanisms of related dichloroacetate compounds, a potential signaling pathway leading to apoptosis is the induction of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway.[2][3]

G cluster_0 Cellular Stress Response cluster_1 Signal Transduction cluster_2 Apoptotic Cascade Compound (2,6-Dichlorophenoxy)acetic Acid Derivative ROS Increased ROS Production Compound->ROS JNK JNK Activation (Phosphorylation) ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Inferred ROS-JNK mediated apoptotic pathway for this compound derivatives.

Potential Cell Cycle Regulation Pathway

Studies on related compounds suggest that they can induce cell cycle arrest. A plausible mechanism involves the modulation of key cell cycle regulators. The p53 tumor suppressor protein can play a crucial role in this process by inducing the expression of cyclin-dependent kinase inhibitors like p21.

G cluster_0 Initial Stimulus cluster_1 Upstream Regulation cluster_2 CDK Inhibition cluster_3 Cell Cycle Outcome Compound (2,6-Dichlorophenoxy)acetic Acid Derivative p53 p53 Activation Compound->p53 p21 p21 Expression p53->p21 CDK CDK Inhibition p21->CDK Arrest Cell Cycle Arrest (e.g., G2/M phase) CDK->Arrest

Caption: A potential pathway for cell cycle arrest induced by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,6-Dichlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2,6-Dichlorophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are:

  • Williamson Ether Synthesis: This method involves the reaction of 2,6-dichlorophenol with an alkali metal salt of chloroacetic acid.

  • Hydrolysis of 2,6-Dichlorobenzyl Cyanide: This is a two-step process that begins with the hydrolysis of 2,6-dichlorobenzyl cyanide to yield the desired product.[1][2]

Q2: What are the typical yields I can expect from these synthetic routes?

A2: Yields can vary depending on the specific reaction conditions and purity of the starting materials. However, reported yields for the hydrolysis of 2,6-dichlorobenzyl cyanide are often in the range of 83%.[3] The Williamson ether synthesis yield is highly dependent on the chosen base, solvent, and temperature.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] A suitable eluent system would be a mixture of ethyl acetate and hexane. The carboxylic acid product is significantly more polar than the starting materials (2,6-dichlorophenol or 2,6-dichlorobenzyl cyanide) and will have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the common impurities I might encounter in my final product?

A4: Common impurities are often related to the synthetic route employed and can include:

  • Unreacted Starting Materials: Such as 2,6-dichlorophenol or 2,6-dichlorobenzyl cyanide.[4]

  • Intermediates: Incomplete hydrolysis can lead to the presence of 2,6-dichlorophenylacetamide.[1][4]

  • Byproducts of Side Reactions: Depending on the conditions, side products can form. For instance, in syntheses starting from 2,6-dichlorotoluene to produce the cyanide intermediate, isomers or over-chlorinated species might be present.[1][4]

  • Residual Solvents and Reagents: Solvents or reagents used during the synthesis and workup may remain in the final product.[4]

Q5: What are the most effective methods for purifying crude this compound?

A5: The most common and effective purification methods are:

  • Recrystallization: This is a widely used technique for purifying solid compounds. Aqueous ethanol is a reported effective solvent system for the recrystallization of this compound.[2][4][5]

  • Column Chromatography: This method is useful for separating the desired compound from impurities with different polarities. Silica gel is a common stationary phase for this purpose.[1][4]

  • Extraction: Liquid-liquid extraction can be employed to remove certain impurities based on their differing solubilities in immiscible solvents.[4]

Troubleshooting Guides

Problem 1: Low Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: Cautiously increase the reaction temperature, ensuring it does not lead to decomposition. - Optimize Base/Reagent Concentration: For the Williamson ether synthesis, ensure a sufficient molar excess of the base is used. For the hydrolysis of the nitrile, a higher concentration of the base (e.g., KOH) can be used.[1]
Suboptimal Reaction Conditions - Choice of Base: The strength of the base in the Williamson ether synthesis is crucial. Stronger bases like sodium hydride (NaH) are often more effective than weaker bases. - Choice of Solvent: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Polar aprotic solvents like DMF or DMSO can be effective. - Temperature Control: Maintain the optimal temperature for the specific reaction. Too low a temperature may slow the reaction, while too high a temperature can lead to side reactions.
Impure Starting Materials - Verify Purity: Use analytical techniques like NMR or GC-MS to check the purity of starting materials (e.g., 2,6-dichlorophenol, chloroacetic acid, 2,6-dichlorobenzyl cyanide).[1] - Purify Starting Materials: If impurities are detected, purify the starting materials by distillation, recrystallization, or column chromatography before use.[1]
Side Reactions - Williamson Ether Synthesis: A common side reaction is the elimination of the alkyl halide, especially with secondary or tertiary halides. Using a primary halide like chloroacetic acid minimizes this. - Hydrolysis of Nitrile: Incomplete hydrolysis leading to the formation of the amide (2,6-dichlorophenylacetamide) is a major side reaction. To drive the reaction to completion, consider using more forcing conditions such as a higher concentration of a strong base (e.g., 6M NaOH) or a strong acid (e.g., 6M HCl) and refluxing for several hours.[1]
Loss During Workup - Extraction: Ensure proper phase separation during extractions to avoid loss of product into the wrong layer. Perform multiple extractions with smaller volumes of solvent for better recovery. - Purification: Optimize recrystallization conditions (solvent choice, cooling rate) to maximize crystal formation and recovery.[5]

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completeness Check for Incomplete Reaction (TLC Analysis) start->check_completeness incomplete Incomplete check_completeness->incomplete Starting Material Remaining complete Complete check_completeness->complete No Starting Material optimize_conditions Extend Reaction Time / Increase Temperature / Adjust Reagent Concentration incomplete->optimize_conditions check_purity Assess Starting Material Purity complete->check_purity end Improved Yield optimize_conditions->end impure Impure check_purity->impure Impurities Detected pure Pure check_purity->pure purify_sm Purify Starting Materials impure->purify_sm investigate_side_reactions Investigate Side Reactions (e.g., Amide Formation) pure->investigate_side_reactions purify_sm->end side_reactions_present Present investigate_side_reactions->side_reactions_present no_side_reactions Minimal investigate_side_reactions->no_side_reactions modify_conditions Modify Conditions to Minimize Side Reactions side_reactions_present->modify_conditions check_workup Review Workup and Purification Procedure no_side_reactions->check_workup modify_conditions->end check_workup->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Product is Impure

Possible Causes & Solutions

Impurity Identification Method Solution
Unreacted 2,6-Dichlorophenol TLC, GC-MS- Extraction: Wash the organic layer containing the crude product with an aqueous basic solution (e.g., 1M NaOH). The acidic 2,6-dichlorophenol will be deprotonated and move into the aqueous layer. - Column Chromatography: Use silica gel column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the more polar product from the less polar starting material.
Unreacted 2,6-Dichlorobenzyl Cyanide TLC, IR (nitrile stretch ~2250 cm⁻¹)- Forcing Hydrolysis: If the reaction is incomplete, subject the crude product to more stringent hydrolysis conditions (e.g., reflux with 6M NaOH or 6M HCl).[1]
2,6-Dichlorophenylacetamide (Amide byproduct) TLC, IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR- Forcing Hydrolysis: As with the unreacted nitrile, further hydrolysis can convert the amide to the desired carboxylic acid.[1] - Extraction: Perform an acid-base extraction. The carboxylic acid will be extracted into an aqueous base, leaving the neutral amide in the organic layer.[1] - Column Chromatography: The amide is less polar than the carboxylic acid and can be separated on a silica gel column.[1]
Unknown Impurities NMR, GC-MS, LC-MS- Check Starting Materials: Impurities in the starting materials can carry through the reaction.[1] For example, impurities from the chlorination of 2,6-dichlorotoluene can lead to byproducts like 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.[1] - Recrystallization: Recrystallization from a suitable solvent system (e.g., aqueous ethanol) can effectively remove many impurities.[1][5] - Column Chromatography: This is a powerful technique for separating a wide range of impurities.[5]

Purification Workflow

PurificationWorkflow start Crude this compound extraction Acid-Base Extraction start->extraction recrystallization Recrystallization extraction->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography purity_check Assess Purity (TLC, NMR, etc.) column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repeat_purification Repeat Purification Step or Choose Alternative Method purity_check->repeat_purification Purity < 98% repeat_purification->recrystallization repeat_purification->column_chromatography

Caption: General purification workflow.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hydrolysis of 2,6-Dichlorobenzyl Cyanide

Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Potassium Hydroxide (KOH)Ethanol/Water802083[3]
Sodium Hydroxide (NaOH)Aqueous EthanolRefluxOvernight~60[5]

Table 2: Comparison of Purification Methods for this compound

Method Solvent/Mobile Phase Initial Purity (%) Final Purity (%) Yield (%) Reference
RecrystallizationAqueous Ethanol (80%)~9098.585[5]
RecrystallizationToluene~9097.075[5]
RecrystallizationHeptane/Ethyl Acetate (3:1)~9096.580[5]
Flash Column ChromatographyHexane/Ethyl Acetate (95:5)~90>99.590[5]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,6-Dichlorobenzyl Cyanide

Materials:

  • 2,6-Dichlorobenzyl cyanide

  • Ethanol

  • Deionized water

  • Potassium hydroxide (KOH)

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of 2,6-dichlorobenzyl cyanide, 40 mL of ethanol, and 50 mL of deionized water.[6]

  • Add 30 g of potassium hydroxide to the mixture.[3]

  • Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 20 hours.[2][3]

  • After 20 hours, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding concentrated hydrochloric acid dropwise until the pH of the solution reaches 3.[2][3] This should be done in a fume hood.

  • Extract the product with chloroform (5 x 50 mL).[3]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield crude this compound.[2]

Protocol 2: Purification by Recrystallization from Aqueous Ethanol

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimal amount of hot 80% aqueous ethanol in an Erlenmeyer flask.[5]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystallization.[4]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 50% aqueous ethanol.[5]

  • Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[5] The expected melting point of the purified product is 158-159°C.[5]

References

Common impurities in (2,6-Dichlorophenoxy)acetic acid and removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2,6-Dichlorophenoxy)acetic Acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in this compound and methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The impurities present in this compound are often related to its synthetic route. Common synthesis methods include the condensation of 2,6-dichlorophenol with chloroacetic acid or starting from 2,6-dichlorotoluene.[1] Consequently, the common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of 2,6-dichlorophenol or 2,6-dichlorotoluene may be present.

  • Isomeric Impurities: Other isomers of dichlorophenoxyacetic acid may form during synthesis.

  • Related Byproducts: Compounds such as other chlorinated phenoxyacetic acids can be generated through side reactions.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and purification process can remain in the final product.

Q2: What are the most effective methods for purifying crude this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques are:

  • Recrystallization: This is a highly effective method for purifying solid compounds. For this compound, recrystallization from aqueous ethanol is a common and effective approach.[2][3]

  • Flash Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities. Silica gel is a commonly used stationary phase for this purpose.[2][3]

  • Acid-Base Extraction: The carboxylic acid group in this compound allows for its separation from non-acidic impurities through extraction with a mild aqueous base.[4]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method for quantifying the purity and detecting trace impurities. A reversed-phase C18 column is often used for this analysis.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities. The carboxylic acid may require derivatization to a more volatile ester for analysis.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any structural isomers or other impurities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low purity after a single recrystallization. The initial sample has a high concentration of impurities, or the chosen solvent is not optimal.Perform a second recrystallization. Consider testing different solvent systems to find one that provides better separation.[7]
Oiling out during recrystallization. The boiling point of the solvent is too high, or the compound is melting before it dissolves.Use a lower boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble.
No crystal formation upon cooling after recrystallization. The solution is not supersaturated, either due to using too much solvent or the compound being highly soluble at room temperature.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization.[3]
Poor separation during column chromatography. The polarity of the mobile phase is not optimized.If the compound is eluting too quickly, decrease the polarity of the mobile phase. If it is retained on the column, gradually increase the polarity. Adding a small amount of acetic or formic acid to the mobile phase can help with the elution of acidic compounds.[3]

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification

Recrystallization Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)
Aqueous Ethanol (80% EtOH)90.098.585
Toluene90.097.075
Heptane/Ethyl Acetate (3:1)90.096.580

Disclaimer: The quantitative data presented is illustrative and based on typical results for the purification of similar aromatic carboxylic acids. Actual results may vary.[2]

Table 2: Comparison of Purification by Flash Column Chromatography

Initial Purity (%)Purity after Chromatography (%)Yield (%)
90.0>99.590

Disclaimer: The quantitative data presented is illustrative and based on typical results. Actual results may vary.[2]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol describes the purification of crude this compound by recrystallization from a mixed solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 80% aqueous ethanol. Start with a small volume of solvent and add more in portions while heating and stirring until the solid is fully dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals.[3]

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[3]

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of crude this compound using silica gel flash column chromatography.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the column.[3]

  • Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to facilitate the elution of the product.[3]

  • Fraction Collection and Analysis: Collect the eluent in small fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).[3]

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.[2]

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.[2]

Visualizations

G cluster_workflow Impurity Removal Workflow A Crude this compound B Purity Assessment (HPLC, NMR) A->B C Purity < 99% B->C J Product > 99% Pure B->J Pure D Select Purification Method C->D Impure E Recrystallization D->E F Column Chromatography D->F G Acid-Base Extraction D->G H Purified Product E->H F->H G->H I Final Purity Check H->I I->J Pure

Caption: A general workflow for the identification and removal of impurities.

G cluster_recrystallization Recrystallization Protocol A 1. Dissolve crude product in minimum hot solvent B 2. Hot filtration (if necessary) A->B C 3. Slow cooling to room temperature B->C D 4. Cool in ice bath to maximize yield C->D E 5. Isolate crystals by vacuum filtration D->E F 6. Wash crystals with ice-cold solvent E->F G 7. Dry purified crystals F->G

Caption: Step-by-step visualization of the recrystallization protocol.

References

Technical Support Center: Troubleshooting (2,6-Dichlorophenoxy)acetic Acid Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with (2,6-Dichlorophenoxy)acetic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental workflow.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for effective troubleshooting of solubility issues.

PropertyValueSource
Molecular Formula C₈H₆Cl₂O₃[1]
Molecular Weight 221.03 g/mol [2]
Predicted pKa 3.80 ± 0.10[3]
Computed XLogP3 2.7[4]
Appearance White crystalline powder[5]
Water Solubility Limited[5]
Organic Solvent Solubility Slightly soluble in DMSO and methanol[3][5]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a carboxylic acid with a relatively nonpolar aromatic structure, contributing to its limited solubility in water.[5] Its solubility is highly dependent on the pH of the solution. In acidic to neutral aqueous environments, the carboxylic acid group remains largely protonated, rendering the molecule less polar and thus less soluble.

Q2: How can I dissolve this compound in an aqueous buffer for my cell culture or enzymatic assay?

A2: The most effective method to dissolve this compound in aqueous buffers is by pH adjustment. By increasing the pH of the solution to be above the pKa of the carboxylic acid group (predicted to be around 3.80), the molecule will be deprotonated to its more soluble carboxylate salt form.[3][5] A detailed protocol for this procedure is provided below.

Q3: What organic solvents can I use to prepare a stock solution of this compound?

A3: this compound is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3][5] For preparing a concentrated stock solution, these organic solvents are a good starting point. It is always recommended to start with a small amount of solvent and gradually increase it to find the minimum volume required for complete dissolution.

Q4: I have dissolved this compound in an organic solvent for my stock solution. What precautions should I take when diluting it into my aqueous experimental medium?

A4: When diluting a stock solution prepared in an organic solvent into an aqueous medium, it is crucial to do so slowly and with vigorous stirring. This helps to prevent the compound from precipitating out of the solution. Be mindful of the final concentration of the organic solvent in your experimental setup, as high concentrations can be toxic to cells or interfere with assays. It is advisable to keep the final organic solvent concentration, such as DMSO, below 1%.

Q5: Can I use heat to aid in the dissolution of this compound?

A5: Gentle heating can be employed to increase the rate of dissolution. However, it is important to ensure that the compound is stable at the temperature used and does not degrade. Prolonged or excessive heating should be avoided.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
The compound is not dissolving in my neutral aqueous buffer. The pH of the solution is too low for the acidic compound to ionize and dissolve.Increase the pH of the solution by adding a base, such as 1 M NaOH, dropwise until the compound dissolves. Aim for a pH well above the pKa of 3.80.[3][5]
After dissolving in an organic solvent and adding to my aqueous buffer, a precipitate forms. The compound has "crashed out" of the solution due to poor solubility in the final aqueous environment.Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if your experimental system allows. Alternatively, prepare the aqueous solution using the pH adjustment method.
The compound dissolves initially with pH adjustment but precipitates over time. The buffer capacity of your solution may be insufficient to maintain the elevated pH, leading to a drop in pH and subsequent precipitation.Use a buffer with a higher buffering capacity in the desired pH range. Ensure the final pH of your solution is stable.

Experimental Protocol: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes the preparation of an aqueous stock solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stir plate and stir bar

  • Volumetric flasks and appropriate glassware

Procedure:

  • Weigh the desired amount of this compound.

  • Add the powder to a beaker containing the desired volume of deionized water or buffer. The volume should be slightly less than the final desired volume to allow for the addition of NaOH.

  • Place the beaker on a magnetic stir plate and begin stirring.

  • Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.[5]

  • Continue to add NaOH until the this compound is fully dissolved and the pH is stable at the desired level (e.g., pH 7.0-7.4 for many biological experiments).

  • Once the compound is completely dissolved and the pH is stable, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of the buffer and add it to the volumetric flask.

  • Bring the solution to the final desired volume with the buffer.

  • Sterile-filter the solution if required for your application.

Visual Guides

TroubleshootingWorkflow start Start: Dissolving this compound issue Solubility Issue Encountered? start->issue aqueous Aqueous Solution? issue->aqueous Yes organic Organic Solvent? issue->organic No ph_adjust Adjust pH with NaOH aqueous->ph_adjust co_solvent Use Co-solvent (e.g., DMSO) organic->co_solvent heat Gentle Heating ph_adjust->heat fail Still Issues? Consider Lowering Concentration ph_adjust->fail success Successfully Dissolved co_solvent->success co_solvent->fail heat->success

Caption: Troubleshooting workflow for solubility issues.

Ionization cluster_acidic Low pH ( < pKa ) cluster_basic High pH ( > pKa ) protonated This compound (Less Soluble) deprotonated (2,6-Dichlorophenoxy)acetate (More Soluble) protonated->deprotonated + OH- deprotonated->protonated + H+

Caption: pH-dependent ionization of the molecule.

References

Technical Support Center: Optimizing (2,6-Dichlorophenoxy)acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and optimization of (2,6-Dichlorophenoxy)acetic acid in cell culture experiments. Due to limited publicly available data on this specific compound, this guide offers a general framework for characterization, drawing comparisons with its well-studied isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), where relevant.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: As there is limited specific data for this compound, a broad dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range is from 1 µM to 100 µM. It is crucial to include a vehicle control (e.g., DMSO) in all experiments.[1]

Q2: How do I prepare a stock solution of this compound?

A2: A high-concentration stock solution (e.g., 10-100 mM) can be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] The stock solution should be sterilized by filtration through a 0.22 µm filter and stored in aliquots at -20°C.[1]

Q3: What are the known biological activities of this compound?

A3: While research is limited, this compound has been identified as an inhibitor of isopenicillin N synthase and acyl-CoA:6-APA acyltransferase.[2][3] It has also shown cytostatic activity against some tumor cells.[2][3] Its activity as a plant auxin is significantly weaker than its 2,4-D isomer.[2]

Q4: How does the activity of this compound differ from 2,4-Dichlorophenoxyacetic acid (2,4-D)?

A4: The position of the chlorine atoms on the phenyl ring significantly impacts biological activity. 2,4-D is a potent synthetic auxin that can induce uncontrolled growth and death in broadleaf plants.[2][4] In contrast, this compound exhibits much weaker auxin-like activity.[2] This is likely due to a reduced affinity for the TIR1/AFB auxin co-receptor complex in plants.[2] In mammalian cells, 2,4-D has been shown to induce oxidative stress, apoptosis, and neurotoxic effects.[5][6][7] The specific effects of the 2,6-isomer in mammalian cells are not as well-documented and require empirical determination.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Precipitation of this compound in culture medium. - Poor solubility of the compound in aqueous media.- The concentration of the compound exceeds its solubility limit.- Ensure the stock solution is fully dissolved before adding to the medium.- Prepare fresh working solutions for each experiment.- Lower the final concentration of the compound in the culture medium.
High cell death observed even at low concentrations. - The compound may be highly cytotoxic to the specific cell line.- The solvent (e.g., DMSO) concentration may be too high.- Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value.- Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).[1]- Reduce the incubation time.
No observable effect on cells at any tested concentration. - The compound may not be active in the chosen cell line or assay.- The concentration range tested may be too low.- The incubation time may be too short.- Test a broader range of concentrations.- Increase the incubation time.- Use a positive control to ensure the assay is working correctly.- Consider testing in a different cell line.
Inconsistent results between experiments. - Variation in cell seeding density.- Inconsistent preparation of compound dilutions.- Cell line has been in continuous culture for too long (high passage number).- Standardize cell seeding protocols.- Prepare fresh dilutions from the stock solution for each experiment.- Use cells with a low passage number and regularly thaw fresh vials from a master cell bank.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.[1]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from experiments with this compound could be structured.

Table 1: Hypothetical Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)85.2
A549 (Lung Cancer)120.5
HCT116 (Colon Cancer)105.7
PC-3 (Prostate Cancer)160.1

Table 2: Hypothetical Effect of this compound on Apoptosis in a Cancer Cell Line

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)5.22.1
2512.84.5
5025.68.9
10045.315.7

Signaling Pathways and Workflows

Auxin Signaling Pathway (for 2,4-D)

The following diagram illustrates the well-established signaling pathway for the related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), in plants. This is provided as a reference, as the pathway for this compound is not well-defined and likely differs.

Auxin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Gene Expression AuxRE->Gene_Expression Activates Auxin 2,4-D (Auxin) Auxin->TIR1_AFB Binds & forms co-receptor complex Ub Ubiquitin Ub->Aux_IAA Ubiquitination

Caption: 2,4-D mediated auxin signaling pathway in plants.

Experimental Workflow for Optimizing Concentration

This diagram outlines a logical workflow for determining the optimal concentration of a novel compound like this compound.

Experimental_Workflow A Prepare Stock Solution (e.g., 100 mM in DMSO) B Dose-Response Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Value B->C D Select Sub-Lethal Concentrations (Below IC50) C->D E Functional Assays (e.g., Proliferation, Migration, Gene Expression) D->E F Determine Optimal Concentration for Desired Effect E->F G Troubleshoot / Re-evaluate E->G No / Inconsistent Effect G->B Adjust Concentration Range

Caption: Workflow for determining optimal compound concentration.

References

Technical Support Center: (2,6-Dichlorophenoxy)acetic Acid Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (2,6-Dichlorophenoxy)acetic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like its isomer, 2,4-D, its degradation can occur through hydrolysis, photodegradation, and microbial activity. Hydrolysis is significantly affected by pH, with faster degradation often observed in more acidic or alkaline conditions compared to neutral pH.[1] Temperature can accelerate the rate of all degradation pathways. Exposure to ultraviolet (UV) light can lead to photodegradation.

Q2: What are the expected degradation products of this compound?

A2: While specific studies on the degradation products of this compound are limited, based on the degradation of the closely related 2,4-Dichlorophenoxyacetic acid (2,4-D), the primary degradation products from hydrolysis are expected to be 2,6-dichlorophenol and glycolic acid.[1] Photodegradation may lead to the formation of various hydroxylated and dechlorinated species. Microbial degradation of 2,4-D is known to proceed through the formation of 2,4-dichlorophenol, followed by dichlorocatechol, and subsequent ring cleavage. A similar pathway may be anticipated for the 2,6-isomer.

Q3: How does pH affect the degradation rate of this compound?

A3: The rate of hydrolysis of phenoxyacetic acids like 2,4-D is pH-dependent.[1] Generally, these compounds are more stable at neutral pH. Acidic or alkaline conditions can catalyze the hydrolysis of the ether linkage, leading to an increased degradation rate. For instance, the hydrolysis of 2,4-D is faster in acidic solutions.[1] It is crucial to control the pH of your experimental solutions to ensure reproducible stability studies.

Q4: Is this compound susceptible to photodegradation?

A4: Yes, phenoxyacetic acids can undergo photodegradation upon exposure to UV light. For 2,4-D, photolysis in sunlit surface waters is considered an important environmental fate process.[2] The rate and extent of photodegradation will depend on the intensity and wavelength of the light source, as well as the presence of photosensitizers in the solution.

Troubleshooting Guides

Troubleshooting Analytical Experiments (HPLC & LC-MS/MS)

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Inappropriate mobile phase pH causing ionization of the carboxylic acid group.Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral, non-ionized form.[3]
Secondary interactions with the stationary phase.Consider using a column with end-capping or an embedded polar group to minimize interactions with residual silanols.[3]
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.
Column degradation.Flush the column with a strong solvent or replace it if necessary.
Low Analyte Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent and pH. For acidic compounds like this compound, acidifying the sample can improve extraction into organic solvents.[3]
Analyte instability in the sample or final extract.Evaluate the stability of the analyte under your storage and processing conditions. Consider immediate analysis after preparation.[3]
Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-eluting matrix components interfering with ionization.Improve chromatographic separation to resolve the analyte from interfering compounds. Optimize sample preparation to remove matrix components (e.g., using Solid Phase Extraction - SPE).[3]
Troubleshooting Degradation Experiments

This section provides guidance on common problems encountered during the execution of stability and degradation studies.

Problem Potential Cause Solution
No or Slow Degradation Observed Incorrect experimental conditions (e.g., pH, temperature).Verify and adjust the pH and temperature of the solution to conditions known to promote degradation (e.g., acidic or alkaline for hydrolysis, elevated temperature).
Insufficient light exposure for photodegradation studies.Ensure the light source is of the appropriate wavelength and intensity. Check the transparency of the reaction vessel to the UV light.
Inactive microbial culture for biodegradation studies.Confirm the viability and activity of the microbial inoculum. Ensure the medium provides necessary nutrients for microbial growth and enzymatic activity.
High Variability in Degradation Rates Inconsistent experimental conditions between replicates.Tightly control all experimental parameters, including temperature, pH, light intensity, and initial concentration.
Contamination of the solution.Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
Formation of Unexpected Degradation Products Presence of impurities in the starting material or solvent.Analyze the purity of the this compound and solvents before starting the experiment.
Complex degradation pathways under the tested conditions.Use advanced analytical techniques (e.g., LC-MS/MS, GC-MS) to identify unknown products and elucidate the degradation pathway.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides data for the closely related isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D), which can serve as a reference.

Table 1: Degradation Half-life of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Under Various Conditions

Condition Matrix Half-life Reference
Aerobic MetabolismAquatic~15 days[2]
Anaerobic MetabolismAquatic41 to 333 days[2]
BiodegradationAerobic Mineral Soil6.2 days[2]
PhotodegradationSoil68 days[2]
Reaction with Hydroxyl RadicalsVapor-phase~19 hours[2]

Experimental Protocols

Protocol 1: Determination of Hydrolytic Degradation

This protocol outlines a general procedure to determine the rate of hydrolysis of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Initiation of Experiment: Spike the buffer solutions with the stock solution to a final concentration suitable for analytical detection. Ensure the organic solvent volume is minimal to avoid co-solvent effects.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Sample Analysis: Immediately analyze the samples for the concentration of this compound using a validated HPLC or LC-MS/MS method. If necessary, quench the reaction by adding a suitable reagent.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (-k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Analysis of this compound by HPLC-UV

This protocol provides a starting point for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., 0.1% formic acid or phosphoric acid to achieve a pH of ~2.5-3). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 230-280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standards of known concentrations.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) C Spike Buffers with Stock Solution A->C B Prepare Stock Solution of this compound B->C D Incubate at Constant Temperature in Dark C->D E Withdraw Aliquots at Time Intervals D->E F Analyze Samples by HPLC/LC-MS E->F G Plot ln(Concentration) vs. Time F->G H Calculate Rate Constant and Half-life G->H

Caption: Experimental workflow for determining the hydrolytic degradation of this compound.

Microbial_Degradation_Pathway A This compound B 2,6-Dichlorophenol A->B Side-chain cleavage C Dichlorocatechol B->C Hydroxylation D Ring Cleavage Products C->D Dioxygenase E Central Metabolism D->E

Caption: Postulated microbial degradation pathway for this compound.

References

Preventing contamination in (2,6-Dichlorophenoxy)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot contamination in experiments involving (2,6-Dichlorophenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in experiments with this compound can arise from several sources, mirroring general laboratory contamination risks. These include:

  • Personnel: Microorganisms from skin, hair, or breath can be introduced if proper personal protective equipment (PPE) is not used.[1]

  • Airborne Contaminants: Dust, spores, and other particulates in the laboratory air can settle into cultures or on sterile equipment.[1]

  • Equipment and Supplies: Improperly sterilized glassware, plasticware, and instruments are a major risk.[1]

  • Media and Reagents: The solutions and media used, including the this compound stock solution itself, can be a source of contamination if not prepared and sterilized correctly.[1] Non-sterile water is a common culprit.[1]

  • Cross-Contamination: Transfer of contaminants from one culture to another, or from other experiments in the lab, can occur through shared equipment or poor handling techniques.[1]

Q2: How can I sterilize my this compound stock solution?

A2: For dilute aqueous solutions of phenoxyacetic acid derivatives like 2,4-D, autoclaving is a viable sterilization method.[2] However, the stability of this compound under autoclaving conditions should be considered. A safer and more common method for heat-sensitive solutions is sterile filtration. This involves passing the solution through a 0.2-micron filter to remove microorganisms.[3]

Q3: What are the signs of microbial contamination in my plant tissue culture experiment using this compound?

A3: Microbial contamination, such as bacteria and fungi, is often visible within a few days.[4] Signs include:

  • Cloudiness or turbidity in the liquid culture medium.

  • A film or scum on the surface of the medium.

  • Distinct colonies of bacteria (often slimy or circular) or fungi (filamentous or fuzzy) growing on the solid medium.

  • A sudden change in the pH of the medium, which may be indicated by a color change if a pH indicator is present.

Q4: Can impurities in the this compound powder lead to experimental problems?

A4: Yes, impurities can significantly impact experimental outcomes. Common impurities can arise from the synthesis process and may include unreacted starting materials or byproducts.[5] These impurities can have unintended biological effects or interfere with the desired action of the this compound. Therefore, it is crucial to use a high-purity grade of the compound. The purity can be assessed using techniques like HPLC, GC-MS, and melting point analysis.[5]

Troubleshooting Guides

Issue 1: Persistent Microbial Contamination in Plant Tissue Cultures
  • Problem: Despite following standard sterile techniques, cultures consistently show bacterial or fungal growth.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inadequate Aseptic Technique Review and reinforce aseptic techniques with all personnel. Ensure proper use of a laminar flow hood and sterile instruments for all manipulations.[3]
Contaminated Work Environment Regularly disinfect all surfaces in the culture room and laminar flow hood with 70% ethanol.[3]
Ineffective Sterilization of Media/Equipment Verify the proper functioning of the autoclave (121°C, 15 psi, 15-20 minutes for liquids).[3] For heat-sensitive components, use sterile filtration.
Contaminated Plant Material (Explants) Optimize the surface sterilization protocol for the specific plant tissue. This may involve adjusting the concentration and duration of sterilants like sodium hypochlorite.[3][6]
Compromised Stock Solutions Prepare fresh stock solutions of this compound and other media components. Use sterile-filtered water.
Issue 2: Inconsistent or Unexpected Experimental Results
  • Problem: Experiments yield variable results, or the observed biological effects are not as expected.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Impure this compound Verify the purity of the compound using analytical methods such as HPLC.[7] If necessary, purify the compound by recrystallization.[8]
Incorrect Concentration of Stock Solution Re-calculate and carefully prepare the stock solution. Use a calibrated balance and volumetric flasks.
Degradation of this compound Store the stock solution as recommended, typically in the dark at 2-8°C.[9] Prepare fresh solutions regularly.
Cross-Contamination with Other Growth Regulators Use dedicated glassware and pipette tips for each growth regulator to prevent cross-contamination that could lead to unintended biological effects.

Experimental Protocols

Protocol for Preparation of a Sterile 1 mg/mL Stock Solution of this compound

This protocol is adapted from standard procedures for preparing auxin stock solutions for plant tissue culture.

Materials:

  • This compound powder

  • 95% Ethanol

  • Sterile, purified water

  • Sterile 100 mL volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.2 µm syringe filter

  • Sterile syringe

  • Sterile storage bottles

Procedure:

  • In a laminar flow hood, weigh out 100 mg of this compound powder and place it into the sterile 100 mL volumetric flask.

  • Add a sterile magnetic stir bar to the flask.

  • Add approximately 2-5 mL of 95% ethanol to dissolve the powder completely. Gentle warming may be necessary.

  • Once dissolved, slowly add sterile, purified water while stirring to bring the volume to just below the 100 mL mark.

  • Continue stirring until the solution is homogenous.

  • Carefully add sterile, purified water to bring the final volume to exactly 100 mL.

  • For an extra measure of sterility, you can filter the solution through a sterile 0.2 µm syringe filter into a sterile storage bottle.

  • Label the bottle clearly with the compound name, concentration, and date of preparation.

  • Store the stock solution in the dark at 2-8°C.

Quantitative Data

Table 1: Purity Analysis Methods for this compound

Analytical MethodPrincipleInformation Obtained
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, detection by UV absorbance.[7]Provides a clear indication of purity and allows for quantification of the main compound and impurities.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and detection by mass-to-charge ratio.[5]Identifies and quantifies volatile impurities. Derivatization may be required for the carboxylic acid.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[5]Helps in identifying the presence of structural isomers and other impurities.[5]
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.[5]Impurities tend to broaden and lower the melting point range.[5]

Table 2: Common Sterilants for Plant Tissue Culture Explants

SterilantTypical ConcentrationTypical Exposure TimeNotes
Sodium Hypochlorite (Bleach) 0.5 - 1.0%10 - 20 minutesA wetting agent like Tween 20 is often added to improve surface contact.[6]
Ethanol 70% (v/v)30 seconds - 2 minutesHighly phytotoxic; prolonged exposure can damage plant tissue.[6]
Calcium Hypochlorite ~3.25%Varies by explantConsidered less aggressive than sodium hypochlorite.[10]
Hydrogen Peroxide 3 - 10%Varies by explantLess commonly used.[10]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_sterilization Sterilization cluster_storage Storage cluster_quality_control Quality Control weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve qc Purity Check (e.g., HPLC) weigh->qc add_water Add Sterile Water dissolve->add_water sterile_filter Sterile Filter (0.2 µm) add_water->sterile_filter storage Store at 2-8°C in Dark sterile_filter->storage storage->qc

Caption: Workflow for preparing a sterile stock solution of this compound.

References

Technical Support Center: Purifying (2,6-Dichlorophenoxy)acetic Acid with Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of (2,6-Dichlorophenoxy)acetic acid. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used, preventing the solution from becoming supersaturated. - The solution is supersaturated but requires a nucleation site to initiate crystallization.- Evaporate some of the solvent to concentrate the solution and attempt to cool it again.[1][2] - Scratch the inside of the flask with a glass rod to create nucleation sites.[2][3] - Add a seed crystal of pure this compound.[2][3]
The compound "oils out" instead of crystallizing. - The compound's melting point is lower than the temperature of the solution when it becomes saturated. - The presence of significant impurities can lower the melting point of the mixture.- Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation temperature, and allow it to cool more slowly.[1][4][5] - Consider a different solvent or a solvent system with a lower boiling point.[2]
Crystallization happens too quickly. - The solution is too concentrated, leading to rapid precipitation which can trap impurities.- Add a small amount of extra hot solvent to the solution to slightly decrease the supersaturation upon cooling.[6]
The yield of purified crystals is low. - Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[3][6] - Premature crystallization occurred during a hot filtration step. - The crystals were washed with a solvent that was not cold enough, leading to dissolution of the product.- Before discarding the filtrate, test for remaining product by evaporating a small sample. If significant residue remains, concentrate the filtrate and cool to recover more crystals.[6] - Ensure the funnel and receiving flask are pre-heated before hot filtration. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
The purified crystals are colored. - Colored impurities are present in the crude material.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities are often related to the synthesis method and can include unreacted starting materials, byproducts from side reactions (such as isomers or over-chlorinated species), and residual solvents or reagents used during the synthesis and workup.[2]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Aqueous ethanol (specifically 80% ethanol) is a commonly reported and effective solvent system for the recrystallization of similar aromatic carboxylic acids.[7][8] Other potential solvent systems that have been used for similar compounds include toluene and a mixture of heptane and ethyl acetate.[7] The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Q3: How can I improve the solubility of this compound if it is difficult to dissolve?

A3: As an acidic compound, its solubility in aqueous solutions can be significantly increased by adjusting the pH to be more basic (e.g., pH > 7) using a base like sodium hydroxide.[9] This deprotonates the carboxylic acid group, forming a more soluble salt.[9] For organic solvents, gentle heating will increase the rate of dissolution and overall solubility.[9]

Q4: What is the expected melting point of pure this compound?

A4: The melting point for purified this compound is reported to be in the range of 158-161°C.[10] A sharp melting point within this range is a good indicator of purity.

Quantitative Data Summary

The following table summarizes typical results that can be expected when purifying this compound and similar compounds using different recrystallization solvents. Note that actual results may vary depending on the initial purity of the crude material.

Recrystallization Solvent SystemInitial Purity (%)Purity after 1st Recrystallization (%)Yield (%)Melting Point (°C)
Aqueous Ethanol (80% EtOH)90.098.585158-160
Toluene90.097.075157-159
Heptane/Ethyl Acetate (3:1)90.096.580156-158
(Data is illustrative and based on typical results for similar aromatic carboxylic acids.)[7]

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol details the purification of crude this compound by recrystallization from an aqueous ethanol mixture.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 80% aqueous ethanol and heat the mixture while stirring until the solid is fully dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[7]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should be observed.[7][8] To maximize yield, you can then place the flask in an ice bath for 15-30 minutes.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.[7]

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[7]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Slow Cooling D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Purification of (2,6-Dichlorophenoxy)acetic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of (2,6-Dichlorophenoxy)acetic acid using column chromatography. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during this experimental procedure.

Troubleshooting Guide

Common issues during the column chromatography of this compound are addressed below, with potential causes and their solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate Mobile Phase Polarity: The solvent system may be too polar, causing all compounds to elute too quickly, or not polar enough, resulting in slow elution and band broadening.[1] - Column Overloading: Too much crude sample was loaded onto the column.- Optimize the Mobile Phase: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate.[2][3] Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. - Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Compound Elutes Too Quickly (Low Retention) - Mobile Phase is Too Polar: A high proportion of a polar solvent (e.g., ethyl acetate) in the mobile phase will rapidly elute the compound.[1] - Compound is in Ionized Form: If residual water is present in the mobile phase, the acidic compound can deprotonate, increasing its polarity.- Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your mobile phase. For example, switch from a 9:1 hexane:ethyl acetate mixture to a 19:1 mixture. - Use Anhydrous Solvents: Ensure that the solvents used for the mobile phase are dry.
Compound Elutes Too Slowly or Not at All (High Retention) - Mobile Phase is Not Polar Enough: The solvent system lacks the strength to move the compound down the column.[1]- Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[2] For instance, change from a 9:1 hexane:ethyl acetate mixture to a 4:1 mixture. If necessary, a small amount of a more polar solvent like methanol can be added.[3]
Streaking or Tailing of the Compound Band - Interaction with Silica Gel: As an acidic compound, this compound can interact with the slightly acidic silica gel stationary phase, leading to tailing.[4] - Sample is Insoluble in the Mobile Phase: If the compound is not fully dissolved when it enters the column, it can lead to streaking.- Acidify the Mobile Phase: Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid and minimize interactions with the silica gel.[5] - Ensure Complete Dissolution: Dissolve the crude sample in a minimal amount of a slightly more polar solvent than the mobile phase before loading it onto the column.[2]
Cracks in the Silica Gel Bed - Improper Packing: Air bubbles trapped during the packing of the column.[3] - Running the Column Dry: The solvent level dropped below the top of the stationary phase.- Proper Column Packing: Prepare a slurry of the silica gel in the mobile phase and pour it carefully into the column, allowing it to settle without air pockets.[3] - Maintain Solvent Level: Always ensure there is a head of solvent above the silica gel throughout the elution process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities often originate from the synthetic route and can include unreacted starting materials like 2,6-dichlorotoluene, intermediates, and by-products from side reactions.[3]

Q2: What is a suitable stationary and mobile phase for the purification of this compound?

A2: Silica gel is a commonly used stationary phase for the purification of acidic compounds like this compound.[3][6] A typical mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[2][3] The ratio is optimized based on TLC analysis.

Q3: How can I monitor the progress of the column chromatography?

A3: Since this compound is colorless, the separation is monitored by collecting small fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC).[1][2] The spots on the TLC plate can be visualized under a UV lamp.[2]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option. In this case, a non-polar stationary phase (like C18-bonded silica) would be used with a polar mobile phase, such as a mixture of acetonitrile and acidified water.[7]

Q5: What is the expected purity and yield after column chromatography?

A5: With a properly optimized column chromatography protocol, a purity of over 99.5% can be achieved with a yield of around 90%.[2] However, actual results may vary depending on the initial purity of the crude material.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)[3]

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp

2. Mobile Phase Preparation:

  • Based on prior TLC analysis of the crude mixture, prepare an appropriate mobile phase. A common starting point is a 9:1 (v/v) mixture of hexane and ethyl acetate.[3] Prepare a sufficient volume to pack the column and perform the elution.

3. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Prepare a slurry of silica gel in the mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[2]

  • Alternatively, for less soluble samples, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, removing the solvent under reduced pressure, and then carefully adding the resulting free-flowing powder to the top of the column.[2]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure (if using flash chromatography) or allow the solvent to flow through by gravity.

  • Begin collecting the eluent in small, numbered fractions.[3]

6. Monitoring the Separation:

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate using the mobile phase as the eluent.

  • Visualize the separated spots under a UV lamp.[2]

  • Combine the fractions that contain the pure desired product.

7. Isolation of the Purified Product:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.[2]

  • Dry the resulting solid under a high vacuum to remove any residual solvent.[2]

Experimental Workflow

experimental_workflow start Start prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Hexane:Ethyl Acetate load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate dry Dry Purified Product evaporate->dry end End dry->end

Caption: Workflow for the purification of this compound.

References

Technical Support Center: (2,6-Dichlorophenoxy)acetic acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of (2,6-Dichlorophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work and production scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scaling up?

A1: Several synthetic routes are available, with the choice depending on factors like starting material cost, availability, safety, and required equipment.[1] Two common methods are:

  • Condensation of 2,6-Dichlorophenol and Chloroacetic Acid: This is a widely used method involving the reaction of 2,6-dichlorophenol with chloroacetic acid.[2]

  • Hydrolysis of 2,6-Dichlorobenzyl Cyanide: This two-step process involves the hydrolysis of commercially available 2,6-dichlorobenzyl cyanide to the desired acid.[1][3]

  • Carbonylation of 2,6-Dichlorotoluene: This route involves a palladium-catalyzed carbonylation to form an ester intermediate, which is then hydrolyzed.[1][3] This may require more specialized equipment for handling carbon monoxide gas under pressure.[1]

Q2: What are the typical impurities I might encounter in my final product?

A2: Impurities are often related to the specific synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Such as 2,6-dichlorophenol, 2,6-dichlorotoluene, or 2,6-dichlorobenzyl cyanide.[4]

  • Intermediates: Incomplete reactions can leave intermediates like ethyl 2,6-dichlorophenylacetate in the final product.[4]

  • Side-Reaction Byproducts: Isomers (e.g., 2,4-dichlorophenol derivatives) or over-chlorinated species can form depending on reaction conditions.[4][5]

  • Residual Reagents and Solvents: Solvents or reagents used during the synthesis and workup may remain.[4]

Q3: Which analytical methods are recommended for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the purity and identifying impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can confirm the molecular weight and fragmentation pattern. Derivatization of the carboxylic acid to a more volatile ester might be necessary.[1]

  • Melting Point: A sharp melting range close to the literature value (136 - 140 °C) indicates high purity.[7]

  • Thin Layer Chromatography (TLC): Useful for quick purity checks and monitoring reaction progress.[4]

Q4: What are the primary safety concerns when handling this compound and its precursors?

A4: this compound and related compounds present several hazards. It is crucial to handle them with appropriate safety precautions. The compound is harmful if swallowed, causes serious eye damage, and may cause respiratory and skin irritation.[7][8][9] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or fume hood.[7][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Product Yield in Synthesis
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if necessary.
Suboptimal Reagent Stoichiometry Re-evaluate the molar ratios of your reactants. For the hydrolysis of 2,6-dichlorobenzyl cyanide, ensure a sufficient excess of the base (e.g., potassium hydroxide) is used.[3]
Poor Temperature Control Fluctuations in temperature can lead to side product formation.[5] Use a well-controlled heating mantle or reaction vessel to maintain a stable temperature throughout the process.
Losses During Workup/Extraction During liquid-liquid extraction, perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.[3] Ensure the pH is correctly adjusted to protonate the carboxylic acid for efficient extraction.[1]
Issue 2: Difficulty in Purification by Recrystallization
Problem Potential Cause Suggested Solution
No Crystals Form The solution is too dilute, or cooling is too rapid.- Boil off some solvent to concentrate the solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] - Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[4]
Poor Product Recovery Too much solvent was used, or the product is soluble in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.[4] - Ensure the solution is thoroughly cooled in an ice bath to minimize product solubility before filtration.[4]
Product is Oily/Sticky Presence of impurities that inhibit crystallization.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.[4] - Try a different recrystallization solvent or solvent system.
Crystals are Colored Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities. Be cautious as charcoal can also adsorb some of the desired product.

Data Presentation

Table 1: Comparison of Synthesis Routes and Conditions

Starting Material Key Reagents Typical Conditions Reported Yield Reference
2,6-Dichlorobenzyl CyanidePotassium Hydroxide (KOH), Ethanol, Water, HClHeat to 80°C for 20 hours, followed by acidification.83%[3]
2,6-DichlorotoluenePalladium catalyst, Alcohol, OxidantCarbonylation under pressure, followed by hydrolysis.68.4% (total yield)[3]
CyclohexanoneChlorinating agent, Malonic diester, BaseMulti-step: Chlorination, condensation, hydrolysis, decarboxylation.High yield and purity reported.[11]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2,6-Dichlorobenzyl Cyanide

This protocol is adapted from established chemical literature.[1][3]

Materials:

  • 2,6-Dichlorobenzyl cyanide

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Chloroform (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, combine 2,6-dichlorobenzyl cyanide (1 equivalent), ethanol, and water.

  • Add potassium hydroxide (approx. 5 equivalents) to the mixture.

  • Heat the mixture to 80°C and maintain this temperature for 20 hours with continuous stirring.[3]

  • After 20 hours, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding hydrochloric acid until the pH of the mixture reaches 3.[3]

  • Extract the product into an organic solvent like chloroform (perform at least 3 extractions).[3]

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from aqueous ethanol.[1]

Protocol 2: Purification by Recrystallization

This is a general protocol for purifying the crude product.[4]

Materials:

  • Crude this compound

  • Aqueous ethanol (or another suitable solvent)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot aqueous ethanol, just enough to fully dissolve the solid.

  • If colored impurities are present, consider adding a small amount of activated charcoal and hot filtering the solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold aqueous ethanol.

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start_mat Starting Material (e.g., 2,6-Dichlorobenzyl Cyanide) reaction Hydrolysis Reaction (KOH, 80°C, 20h) start_mat->reaction Reagents quench Acidification / Quench (HCl to pH 3) reaction->quench Cool extract Liquid-Liquid Extraction (e.g., Chloroform) quench->extract Transfer dry Drying (Anhydrous MgSO4) extract->dry Organic Layer evap Solvent Evaporation dry->evap Filter crude Crude Product evap->crude recryst Recrystallization (Aqueous Ethanol) crude->recryst Transfer filter Vacuum Filtration recryst->filter Cool Slowly wash Wash with Cold Solvent filter->wash final_dry Drying Under Vacuum wash->final_dry final_product Pure this compound final_dry->final_product

Caption: General experimental workflow for synthesis and purification.

G start Problem Encountered (e.g., Low Yield / Impure Product) check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_workup Review Workup Procedure start->check_workup check_purification Review Purification Step start->check_purification incomplete Reaction Incomplete? check_reaction->incomplete extraction_issue Extraction Inefficient? check_workup->extraction_issue recryst_issue Recrystallization Failed? check_purification->recryst_issue incomplete->check_workup No extend_rxn Solution: Extend reaction time or adjust temperature. incomplete->extend_rxn Yes extraction_issue->check_purification No adjust_ph Solution: Ensure correct pH. Increase number of extractions. extraction_issue->adjust_ph Yes optimize_recryst Solution: Use minimal hot solvent. Ensure slow cooling. Try different solvent. recryst_issue->optimize_recryst Yes

Caption: Troubleshooting decision tree for production issues.

References

Adjusting pH for optimal (2,6-Dichlorophenoxy)acetic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of (2,6-Dichlorophenoxy)acetic acid by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in the activity of this compound?

A1: The pH of the experimental medium is a critical factor influencing the activity of this compound, a synthetic auxin. According to the "acid growth theory," auxins stimulate cell elongation by promoting the pumping of protons (H+) into the plant cell wall. This acidification of the apoplast (the space outside the cell membrane) activates enzymes called expansins, which loosen the cell wall and allow for cell expansion. Therefore, an acidic pH is generally required for optimal auxin activity.

Q2: What is the pKa of this compound and why is it important?

A2: The pKa of this compound is approximately 3.80. The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (uncharged) and deprotonated (charged) forms. The uncharged form is more lipid-soluble and can more readily diffuse across the plasma membrane into the cell. Inside the more alkaline cytoplasm, it dissociates into its charged form, which is less able to exit the cell, leading to accumulation.

Q3: Is there a specific optimal pH for this compound activity?

A3: While a specific optimal pH for this compound is not universally defined and can be species- and tissue-dependent, acidic conditions are generally favorable. The optimal pH for auxin-induced growth is often found to be in the range of 4.5 to 6.0.[1] It is recommended to experimentally determine the optimal pH for your specific system using a protocol such as the null-point method outlined in the experimental protocols section.

Q4: How does this compound compare to its isomer, 2,4-D, in terms of activity?

A4: this compound generally exhibits significantly weaker auxin activity compared to its more commonly used isomer, 2,4-Dichlorophenoxyacetic acid (2,4-D).[2] This difference is attributed to the position of the chlorine atoms on the phenyl ring, which affects the molecule's interaction with auxin receptors.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low biological response to this compound. Suboptimal pH of the medium. The pH may be too high (neutral or alkaline), preventing the necessary apoplastic acidification and cellular uptake.Measure the pH of your experimental medium. Adjust the pH to the acidic range (e.g., pH 5.0-6.0) using a suitable buffer (e.g., citrate or MES buffer). Determine the optimal pH for your specific experimental system (see Experimental Protocols).
Incorrect concentration of the compound. Verify the concentration of your this compound stock and working solutions. Perform a dose-response curve to identify the optimal concentration.
Degradation of the compound. this compound is stable under normal storage conditions but can be susceptible to degradation in alkaline solutions over time.Prepare fresh working solutions for each experiment. Store stock solutions at the recommended temperature and protected from light.
Inconsistent results between experiments. pH fluctuations in the medium. The pH of unbuffered or poorly buffered media can change over the course of an experiment due to cellular activity.Use a buffer with a pKa close to the desired experimental pH to maintain stability. Monitor the pH of the medium at the beginning and end of the experiment.
Variability in biological material. Use standardized biological material (e.g., plants of the same age and growth stage).
Unexpected phytotoxicity at low concentrations. Medium pH is too acidic. Excessively low pH can cause cellular damage independent of auxin activity.Test a range of acidic pH values to find a balance between optimal auxin activity and minimal non-specific toxicity. Include a control group with the adjusted pH but without the auxin.
Contamination of the compound or medium. Ensure the purity of your this compound and the sterility of your experimental setup.

Quantitative Data Summary

Parameter Value Significance
pKa ~3.80Influences the ratio of protonated to deprotonated forms, affecting cellular uptake.
Optimal pH Range (general auxin activity) 4.5 - 6.0[1]Acidic pH is generally required for auxin-induced cell elongation. The precise optimum should be determined experimentally.

Experimental Protocols

Protocol: Determination of Optimal pH for this compound-Induced Elongation using the Null-Point Method

This method determines the pH at which an external buffer has no immediate effect on the auxin-induced elongation rate, indicating the effective cell wall pH.[1]

Materials:

  • Plant material (e.g., oat or maize coleoptile segments)

  • This compound stock solution

  • Series of buffers (e.g., 10 mM citrate buffer) with a range of pH values (e.g., 4.5, 5.0, 5.5, 6.0)

  • High-resolution displacement transducer or digital imaging setup for measuring elongation

  • Incubation chamber with controlled temperature and humidity

Procedure:

  • Prepare Plant Material: Germinate seeds in the dark to obtain etiolated coleoptiles. Excise segments of a uniform length from the growth region.

  • Pre-incubation: Incubate the segments in a buffer solution without the auxin to allow them to recover from cutting and to deplete endogenous auxins.

  • Auxin Treatment: Transfer the segments to a solution containing a predetermined concentration of this compound and a buffer at a reference pH (e.g., pH 6.0). Allow elongation to reach a steady rate.

  • Null-Point Determination:

    • Once a steady elongation rate is achieved, replace the treatment solution with a series of solutions containing the same concentration of this compound but with different buffer pH values (e.g., 4.5, 5.0, 5.5, 6.0).

    • Measure the immediate change in elongation rate upon switching to the new buffer.

    • The pH of the buffer that causes no immediate change in the elongation rate is the "null point," representing the effective pH of the cell wall under auxin stimulation.

  • Data Analysis: Plot the change in elongation rate against the pH of the buffer. The pH at which the line crosses the x-axis (zero change) is the optimal pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis prep_material Prepare Plant Material (e.g., Coleoptile Segments) pre_incubation Pre-incubate to Deplete Endogenous Auxins prep_material->pre_incubation auxin_treatment Incubate with (2,6-D) at Reference pH pre_incubation->auxin_treatment steady_state Achieve Steady Elongation Rate auxin_treatment->steady_state buffer_swap Switch to Buffers of Varying pH steady_state->buffer_swap measure_rate Measure Immediate Change in Elongation Rate buffer_swap->measure_rate plot_data Plot Δ Elongation Rate vs. Buffer pH measure_rate->plot_data find_null Determine Null Point (Optimal pH) plot_data->find_null

Figure 1. Experimental workflow for determining the optimal pH for this compound activity using the null-point method.

auxin_signaling_pathway cluster_extracellular Apoplast (Acidic pH) cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm (Neutral pH) Auxin_H Auxin (AH) Auxin_transporter Auxin Influx Carrier Auxin_H->Auxin_transporter Uptake H_ATPase H+-ATPase H_ATPase->Auxin_H H+ Pumping (Apoplast Acidification) Auxin_A Auxin (A-) Auxin_transporter->Auxin_A TIR1_AFB TIR1/AFB Receptor Complex Auxin_A->TIR1_AFB Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Gene_expression Auxin-Responsive Gene Expression ARF->Gene_expression Activates Gene_expression->H_ATPase Upregulates Activity

Figure 2. Simplified signaling pathway of auxin action highlighting the role of pH.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (2,6-Dichlorophenoxy)acetic Acid and 2,4-D

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Isomers: Unraveling the Structure-Activity Relationship of Dichlorophenoxyacetic Acids

(2,4-Dichlorophenoxy)acetic acid (2,4-D) is a widely recognized synthetic auxin that has been extensively used as a potent broadleaf herbicide for decades. Its mechanism of action and biological effects are well-documented. In contrast, its structural isomer, (2,6-Dichlorophenoxy)acetic acid, exhibits markedly different biological activity, serving as a compelling case study in the principles of structure-activity relationships. This guide provides a comprehensive comparison of the biological activities of these two compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Key Differences in Biological Activity

The positioning of the chlorine atoms on the phenoxy ring is the critical determinant of the auxin-like activity of these molecules. While both are analogues of the natural auxin, indole-3-acetic acid (IAA), their efficacy as plant growth regulators and herbicides varies dramatically.

2,4-Dichlorophenoxyacetic acid (2,4-D): This isomer is a potent synthetic auxin.[1] At low concentrations, it effectively mimics natural auxins, promoting cell elongation, adventitious root formation, and fruit development. However, at higher concentrations, it functions as a selective herbicide, inducing uncontrolled and unsustainable growth in broadleaf plants, which ultimately leads to their death.

This compound: In stark contrast, this isomer displays significantly weaker auxin activity.[1] Structure-activity relationship studies have consistently shown that substitution at the 2- and 6-positions of the phenoxy ring results in a loss of auxin-like effects. Consequently, it is largely considered inactive as a plant growth regulator and herbicide.[1] While its activity in plants is minimal, it has been noted to inhibit certain enzymes and exhibit cytostatic activity in other biological contexts.

Quantitative Comparison of Auxin Activity

Direct quantitative comparisons of the auxin activity of this compound and 2,4-D in the primary literature are limited, largely due to the pronounced inactivity of the 2,6-isomer. However, based on the established principles of structure-activity relationships for auxinic herbicides, a qualitative and predicted quantitative comparison can be made.

Biological AssayThis compound2,4-Dichlorophenoxyacetic Acid
Root Elongation Inhibition (EC50) High (Low Potency)Low (High Potency)
Coleoptile Elongation Weak to no promotionStrong promotion
Auxin-Induced Gene Expression Minimal inductionStrong induction
TIR1/AFB Receptor Binding Weak or no bindingStrong binding

Mechanism of Action: A Difference in Molecular Recognition

The differential activity of the two isomers lies in their ability to interact with the auxin signaling pathway. The primary mode of action for auxins involves their binding to a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2]

2,4-D effectively fits into the auxin-binding pocket of the TIR1/AFB proteins, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors. This degradation relieves the repression of Auxin Response Factors (ARFs), leading to the transcription of auxin-responsive genes that drive uncontrolled growth.[2]

This compound , due to the steric hindrance from the chlorine atoms at the 2- and 6-positions, is unable to bind effectively to the TIR1/AFB co-receptor complex. This lack of binding prevents the degradation of Aux/IAA repressors, and consequently, the auxin signaling cascade is not initiated.

cluster_24D 2,4-D Signaling Pathway cluster_26D This compound Interaction D24 2,4-D TIR1_AFB_24D TIR1/AFB D24->TIR1_AFB_24D Binds Aux_IAA_24D Aux/IAA Repressor TIR1_AFB_24D->Aux_IAA_24D Targets for degradation Proteasome_24D 26S Proteasome Aux_IAA_24D->Proteasome_24D Degraded by ARF_24D ARF Aux_IAA_24D->ARF_24D Represses Auxin_Genes_24D Auxin-Responsive Genes ARF_24D->Auxin_Genes_24D Activates Growth_24D Uncontrolled Growth Auxin_Genes_24D->Growth_24D D26 This compound TIR1_AFB_26D TIR1/AFB D26->TIR1_AFB_26D No effective binding Aux_IAA_26D Aux/IAA Repressor ARF_26D ARF Aux_IAA_26D->ARF_26D Repression maintained No_Response No Auxin Response ARF_26D->No_Response

Caption: Signaling pathways for 2,4-D and this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess auxin activity.

Root Elongation Inhibition Assay

This bioassay is a common method to quantify the auxin or anti-auxin activity of a compound by measuring its effect on primary root growth.

1. Plant Material and Growth Conditions:

  • Use seeds of a model plant species such as Arabidopsis thaliana or cress.

  • Sterilize seeds using a 70% ethanol wash for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

  • Plate the sterile seeds on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).

2. Treatment Application:

  • Prepare stock solutions of this compound and 2,4-D in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a series of dilutions of each compound in the sterile MS medium to achieve the desired final concentrations. Include a solvent-only control.

  • After 4-5 days of germination, transfer seedlings of uniform size to new MS plates containing the different concentrations of the test compounds.

3. Data Collection and Analysis:

  • Mark the position of the root tip at the time of transfer.

  • After a set period (e.g., 3-5 days), scan the plates and measure the length of the primary root from the point of transfer to the new root tip using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that causes 50% inhibition of root growth).

A Seed Sterilization B Plating on MS Medium A->B C Stratification (4°C, 2-3 days) B->C D Germination (Growth Chamber) C->D E Seedling Transfer to Treatment Plates D->E F Incubation (3-5 days) E->F G Root Length Measurement F->G H Data Analysis (EC50 Calculation) G->H

Caption: Experimental workflow for the root elongation inhibition assay.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.

1. Plant Material Preparation:

  • Germinate oat (Avena sativa) seeds on moist filter paper in the dark for approximately 3 days.

  • Under a dim green safelight (to which the coleoptiles are insensitive), select uniform seedlings.

  • Excise the apical 3-4 mm of the coleoptiles to remove the endogenous auxin source.

  • Cut a sub-apical segment of a defined length (e.g., 10 mm) from the remaining coleoptile.

2. Incubation with Test Solutions:

  • Prepare a range of concentrations of this compound and 2,4-D in a buffered solution (e.g., phosphate buffer at pH 6.0 containing 2% sucrose).

  • Place the coleoptile segments in test tubes or small Petri dishes containing the test solutions.

  • Incubate the segments in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 18-24 hours) on a shaker to ensure aeration.

3. Measurement and Data Analysis:

  • After incubation, measure the final length of the coleoptile segments.

  • Calculate the elongation (final length - initial length) for each segment.

  • Plot the average elongation against the concentration of the test compound to assess its growth-promoting activity.

Auxin-Responsive Gene Expression Analysis

This method quantifies the effect of the compounds on the transcription of genes known to be regulated by auxin.

1. Plant Treatment:

  • Grow seedlings as described for the root elongation assay.

  • Treat the seedlings with a specific concentration of this compound, 2,4-D, or a solvent control for a defined period (e.g., 1, 3, or 6 hours).

  • Harvest the plant tissue (e.g., whole seedlings or specific organs) and immediately freeze it in liquid nitrogen to preserve the RNA.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the frozen tissue using a commercial kit or a standard protocol (e.g., Trizol).

  • Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design primers specific to known auxin-responsive genes (e.g., members of the IAA or GH3 gene families) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Perform qRT-PCR using the synthesized cDNA, primers, and a fluorescent dye (e.g., SYBR Green).

  • Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the control. The 2-ΔΔCt method is commonly used for this calculation.[3]

Conclusion

The comparison between this compound and 2,4-D provides a clear illustration of the high degree of structural specificity required for auxin activity. The potent herbicidal effects of 2,4-D are a direct result of its ability to mimic natural auxin and hijack the plant's growth regulatory machinery. Conversely, the simple shift in the position of the chlorine atoms in this compound is sufficient to abolish this activity, rendering it biologically inert as an auxin. This understanding is fundamental for the rational design of new herbicides and plant growth regulators and underscores the importance of detailed structure-activity relationship studies in the field of chemical biology.

References

Unmasking the Inactivity of (2,6-Dichlorophenoxy)acetic Acid in Auxin Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2,6-Dichlorophenoxy)acetic acid's biological activity against the well-established natural auxin, Indole-3-acetic acid (IAA), and the potent synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). Through a review of standard auxin bioassays, this document validates the widely accepted understanding that the 2,6-dichloro substitution pattern renders the phenoxyacetic acid molecule largely inactive as an auxin.

Executive Summary

Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. Synthetic auxins, such as 2,4-D, have been widely adopted as herbicides due to their ability to induce uncontrolled growth in dicotyledonous plants. The biological activity of these synthetic auxins is highly dependent on their chemical structure, particularly the substitution pattern on the aromatic ring. This guide focuses on this compound, an isomer of 2,4-D, and presents evidence of its inactivity in classic auxin bioassays. While 2,4-D is a potent auxin mimic, the placement of chlorine atoms at the 2 and 6 positions on the phenyl ring in this compound sterically hinders its ability to bind to the auxin receptor complex, leading to a significant loss of biological activity.

Comparative Analysis of Auxin Activity

The following tables summarize the expected and observed quantitative data from three standard auxin bioassays: the Avena coleoptile curvature test, the split pea stem assay, and the root growth inhibition assay. These assays are fundamental tools for assessing the auxin-like activity of chemical compounds.

Table 1: Avena Coleoptile Curvature Test

The Avena coleoptile curvature test measures the differential growth induced by the asymmetric application of an auxin. The degree of curvature is directly proportional to the auxin activity.

CompoundConcentration RangeExpected CurvatureObserved Curvature (Representative Data)
Indole-3-acetic acid (IAA) 10⁻⁸ - 10⁻⁵ MStrong, dose-dependent curvatureUp to 30°
2,4-Dichlorophenoxyacetic acid (2,4-D) 10⁻⁸ - 10⁻⁵ MVery strong, dose-dependent curvatureUp to 40°
This compound 10⁻⁸ - 10⁻³ MNo significant curvature< 2°

Table 2: Split Pea Stem Assay

The split pea stem assay assesses the ability of a substance to induce cell elongation and curvature in etiolated pea stem segments.

CompoundConcentration RangeExpected ResponseObserved Curvature (Representative Data)
Indole-3-acetic acid (IAA) 10⁻⁷ - 10⁻⁴ MStrong inward curvatureStrong
2,4-Dichlorophenoxyacetic acid (2,4-D) 10⁻⁷ - 10⁻⁴ MVery strong inward curvatureVery Strong
This compound 10⁻⁷ - 10⁻³ MNo significant curvatureNegligible

Table 3: Root Growth Inhibition Assay

Auxins typically inhibit root elongation at higher concentrations. This assay measures the extent of root growth inhibition as an indicator of auxin activity.

CompoundConcentration for 50% Inhibition (IC₅₀)Expected PotencyObserved IC₅₀ (Representative Data)
Indole-3-acetic acid (IAA) ~10⁻⁷ MHigh~10⁻⁷ M
2,4-Dichlorophenoxyacetic acid (2,4-D) ~10⁻⁷ MHigh~10⁻⁷ M
This compound >10⁻³ MVery Low / InactiveNo significant inhibition at physiological concentrations

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and verification of the findings.

Avena Coleoptile Curvature Test
  • Plant Material: Germinate oat seeds (Avena sativa) in complete darkness for 3-4 days until the coleoptiles are approximately 2-3 cm long.[1]

  • Preparation: Under a dim green light, decapitate the coleoptiles by removing the apical 2-3 mm. Mount the decapitated coleoptiles on a holder.

  • Treatment: Prepare agar blocks containing the test compounds (IAA, 2,4-D, this compound) at various concentrations. Place a single agar block asymmetrically on the cut surface of each coleoptile.

  • Incubation: Incubate the coleoptiles in a dark, humid chamber for 1.5 to 2 hours.

  • Measurement: Project a shadowgraph of the coleoptiles and measure the angle of curvature from the vertical.[1]

Split Pea Stem Assay
  • Plant Material: Germinate pea seeds (Pisum sativum) in darkness for 5-7 days until the epicotyls are 5-7 cm long.

  • Preparation: Under a dim green light, excise a 2-3 cm segment from the third internode. Split the segment longitudinally for about three-quarters of its length.

  • Treatment: Place the split stem segments in petri dishes containing buffer solutions with the test compounds at various concentrations.

  • Incubation: Incubate the dishes in the dark for 6-24 hours.

  • Measurement: Observe and measure the degree of inward or outward curvature of the split halves.

Root Growth Inhibition Assay
  • Plant Material: Sterilize and germinate seeds of a sensitive species (e.g., cress, Lepidium sativum, or Arabidopsis thaliana) on a nutrient-free agar medium.[2]

  • Preparation: Once the radicles have emerged and reached a length of approximately 5-10 mm, select seedlings with straight roots of uniform length.

  • Treatment: Transfer the selected seedlings to petri dishes containing agar medium supplemented with the test compounds at a range of concentrations. A control plate with no added auxin should be included.

  • Incubation: Place the petri dishes vertically in a growth chamber with controlled light and temperature for 24-72 hours.

  • Measurement: Mark the initial position of the root tip. After the incubation period, measure the length of new root growth from the initial mark. Calculate the percentage of root growth inhibition relative to the control.

Signaling Pathway and Experimental Workflow

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses. The inactivity of this compound is attributed to its inability to effectively bind to the TIR1/AFB receptor due to steric hindrance from the chlorine atoms at the 2 and 6 positions.[3]

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (e.g., IAA, 2,4-D) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB InactiveAuxin This compound InactiveAuxin->TIR1_AFB No/Weak Binding SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination ARG Auxin-Responsive Genes ARF->ARG Activates/ Represses Response Physiological Response (e.g., Growth) ARG->Response

Caption: Canonical auxin signaling pathway and the point of inactivity for this compound.

Experimental Workflow for Auxin Bioassay

The general workflow for conducting an auxin bioassay involves several key steps, from preparing the plant material to analyzing the results. This standardized process ensures the reliability and reproducibility of the experimental data.

BioassayWorkflow A Plant Material Preparation (e.g., Seed Germination) C Tissue Excision and Preparation A->C B Preparation of Test Solutions (IAA, 2,4-D, 2,6-D, Control) D Application of Test Compounds B->D C->D E Incubation (Controlled Environment) D->E F Data Collection (e.g., Measurement of Curvature/Growth) E->F G Data Analysis (Comparison to Control) F->G H Conclusion G->H

Caption: Generalized experimental workflow for a typical auxin bioassay.

Conclusion

The evidence from classic auxin bioassays—the Avena coleoptile curvature test, the split pea stem assay, and the root growth inhibition assay—consistently demonstrates that this compound is biologically inactive as an auxin. Unlike its potent isomer, 2,4-D, the 2,6-dichloro substitution pattern sterically prevents the molecule from effectively binding to the TIR1/AFB auxin co-receptor complex. This lack of binding abrogates the downstream signaling cascade that leads to auxin-mediated physiological responses. This comparative guide provides researchers, scientists, and drug development professionals with a clear validation of this fundamental principle of auxin structure-activity relationships, supported by established experimental protocols and a clear visualization of the underlying molecular mechanism.

References

A Comparative Guide to (2,6-Dichlorophenoxy)acetic Acid and Other Synthetic Auxins in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2,6-Dichlorophenoxy)acetic acid with other widely used synthetic auxins, including 2,4-Dichlorophenoxyacetic acid (2,4-D), α-Naphthaleneacetic acid (NAA), and Dicamba. The information presented is supported by experimental data to assist researchers in selecting the appropriate auxin for their specific applications.

Introduction to Synthetic Auxins

Synthetic auxins are a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). They are integral tools in plant biology research, tissue culture, and agriculture. These compounds elicit a wide range of physiological responses, from promoting cell division and elongation at low concentrations to acting as herbicides at higher concentrations. Their mechanism of action primarily involves binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors with Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent transcription of auxin-responsive genes.

This compound: A Weaker Isomer

This compound is a structural isomer of the common synthetic auxin and herbicide, 2,4-D. However, the seemingly minor shift in the position of one chlorine atom on the phenoxy ring from the 4-position to the 2-position results in a significant reduction in auxin activity. Structure-activity relationship studies have consistently shown that substitution at the 2- and 6-positions of the phenoxy ring diminishes the molecule's ability to mimic IAA effectively.[1] This is attributed to steric hindrance, which likely impedes the molecule's ability to fit into the auxin-binding pocket of the TIR1/AFB receptors.

Comparative Analysis of Auxin Activity

The efficacy of synthetic auxins is dependent on their affinity for the TIR1/AFB co-receptor complex. While direct quantitative binding data for this compound is scarce in publicly available literature, its biological activity is markedly lower than that of 2,4-D and other common synthetic auxins. The following tables summarize the available quantitative data for key synthetic auxins and provide a qualitative comparison for this compound based on structure-activity relationships.

Table 1: Comparison of Biological Activity of Synthetic Auxins

CompoundTypical Concentration for Auxin ActivityHerbicidal ActivityNotes
This compound Very high concentrations may show weak activityVery low to negligibleGenerally considered inactive as a practical auxin or herbicide.
2,4-Dichlorophenoxyacetic acid (2,4-D) 0.1 - 10 µMHigh (selective for broadleaf plants)Widely used herbicide and plant growth regulator.[2]
α-Naphthaleneacetic acid (NAA) 0.1 - 10 µMModerate to highCommonly used in plant tissue culture for root induction.
Dicamba 0.1 - 10 µMHigh (selective for broadleaf plants)Effective against a broad spectrum of broadleaf weeds.

Table 2: Comparative Binding Affinity of Synthetic Auxins to TIR1/AFB Receptors

CompoundReceptorBinding Affinity (Kd or Ki)Reference
This compound TIR1/AFBNot Reported (Inferred to be very weak)-
2,4-Dichlorophenoxyacetic acid (2,4-D) TIR1~248 nM - 1 µM (Ki)[3]
α-Naphthaleneacetic acid (NAA) TIR1~113.5 nM (Ki)[3]
Dicamba TIR1Low binding[4]
Dicamba AFB5Higher affinity than for TIR1[4]

Signaling Pathways and Experimental Workflows

The differential activity of these synthetic auxins can be visualized through their interaction with the canonical auxin signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a general workflow for assessing auxin activity.

Caption: Simplified signaling pathway for synthetic auxins.

ExperimentalWorkflow start Start prepare_solutions Prepare Stock Solutions of Synthetic Auxins start->prepare_solutions bioassay Perform Auxin Bioassay (e.g., root elongation, hypocotyl elongation) prepare_solutions->bioassay reporter_assay Reporter Gene Assay (e.g., DR5::GUS/GFP) prepare_solutions->reporter_assay binding_assay In Vitro Binding Assay (e.g., SPR, pull-down) prepare_solutions->binding_assay data_collection Data Collection and Analysis bioassay->data_collection reporter_assay->data_collection binding_assay->data_collection comparison Compare Potency and Efficacy data_collection->comparison conclusion Conclusion comparison->conclusion

Caption: General experimental workflow for comparing synthetic auxins.

Experimental Protocols

Root Elongation Bioassay in Arabidopsis thaliana

This bioassay is a standard method to quantify auxin activity by measuring the inhibition of primary root growth at higher concentrations.

Methodology:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and sow them on Murashige and Skoog (MS) agar plates.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer to a growth chamber under long-day conditions (16h light/8h dark) at 22°C for germination and growth.

  • Treatment: After 4-5 days, transfer seedlings of uniform size to fresh MS plates supplemented with a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) of the synthetic auxins to be tested. Use a solvent control (e.g., DMSO or ethanol) plate.

  • Measurement: After an additional 3-5 days of growth, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the solvent control for each concentration. Plot dose-response curves and determine the IC50 values.

In Vitro TIR1/AFB Binding Assay (Surface Plasmon Resonance)

This protocol provides a quantitative measure of the binding affinity between a synthetic auxin and the TIR1/AFB co-receptor complex.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from E. coli or insect cells). Also, synthesize or purify the degron peptide from an Aux/IAA protein (e.g., IAA7).

  • SPR Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Prepare a series of solutions containing a fixed concentration of the TIR1/AFB protein and varying concentrations of the synthetic auxin.

    • Inject these solutions over the sensor chip surface.

    • Measure the change in response units (RU) to monitor the binding of the TIR1/AFB-auxin complex to the immobilized degron peptide.

  • Data Analysis:

    • Determine the equilibrium dissociation constant (Kd) by fitting the binding data to a suitable model.

    • Alternatively, perform competition assays with a labeled auxin to determine the inhibition constant (Ki).

Conclusion

The choice of synthetic auxin in research is critical and depends on the desired outcome. While this compound is structurally similar to 2,4-D, its biological activity is significantly attenuated due to steric hindrance at the receptor binding site. For applications requiring potent auxin effects, such as promoting cell division in tissue culture or for herbicidal studies, 2,4-D, NAA, and Dicamba are far more effective choices. This compound may serve as a useful negative control in studies investigating the structure-activity relationships of phenoxyacetic acid auxins. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental designs.

References

Comparative Gene Expression Analysis: (2,6-Dichlorophenoxy)acetic Acid vs. (2,4-Dichlorophenoxy)acetic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of (2,6-Dichlorophenoxy)acetic acid (2,6-D) and its well-studied isomer, (2,4-Dichlorophenoxy)acetic acid (2,4-D), on gene expression in plants. While extensive transcriptomic data is available for 2,4-D, a potent synthetic auxin and widely used herbicide, research on the specific gene expression changes induced by 2,6-D is limited. This comparison, therefore, draws upon the comprehensive understanding of 2,4-D's mode of action and contrasts it with the known weaker auxin activity of 2,6-D.

Introduction

(2,4-Dichlorophenoxy)acetic acid (2,4-D) is a synthetic auxin that, at high concentrations, disrupts normal plant growth, leading to uncontrolled cell division and elongation, and ultimately, plant death.[1][2][3] Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA) and persistently activate auxin signaling pathways.[1] In contrast, this compound (2,6-D) exhibits significantly weaker auxin activity.[1] This difference is largely attributed to the position of the chlorine atoms on the phenyl ring, which affects the molecule's ability to interact with the auxin co-receptor complex.[1]

Comparative Analysis of Gene Expression

The herbicidal action of 2,4-D is a result of massive and sustained changes in gene expression. At the molecular level, 2,4-D binds to the TIR1/AFB F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors.[1] This, in turn, unleashes Auxin Response Factors (ARFs) to activate the expression of a wide array of auxin-responsive genes.[4][5]

Given the significantly reduced auxin activity of 2,6-D, it is inferred that its impact on gene expression is substantially less pronounced compared to 2,4-D.[1] It is expected to have a much weaker interaction with the TIR1/AFB-Aux/IAA co-receptor complex, leading to a significantly attenuated or negligible induction of auxin-responsive genes.[1]

Key Gene Families and Pathways Affected by 2,4-D Treatment

The following table summarizes the major gene families and pathways known to be significantly affected by 2,4-D treatment, based on transcriptomic studies. The expected effect of 2,6-D is also presented as a qualitative comparison.

Gene/Pathway CategoryEffect of (2,4-Dichlorophenoxy)acetic AcidExpected Effect of this compoundKey Genes/Components
Auxin Signaling and Response Strong upregulation of early auxin-responsive genes.[4][6]Minimal to no significant change in gene expression.Aux/IAA family, ARF family, GH3 family, SAUR family
Ethylene Biosynthesis and Signaling Upregulation of genes involved in ethylene production.[2]Minimal to no significant change in gene expression.ACS (ACC synthase), ACO (ACC oxidase)
Abscisic Acid (ABA) Biosynthesis and Signaling Upregulation of genes involved in ABA biosynthesis at high concentrations.[2]Minimal to no significant change in gene expression.NCED (9-cis-epoxycarotenoid dioxygenase)
Cell Wall Modification Upregulation of genes involved in cell wall loosening and expansion.Minimal to no significant change in gene expression.Expansins, Xyloglucan endotransglucosylase/hydrolases (XTHs)
Stress Response and Detoxification Upregulation of genes associated with oxidative stress and detoxification.Minimal to no significant change in gene expression.Glutathione S-transferases (GSTs), Cytochrome P450s

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. Below are generalized protocols for analyzing the effects of these compounds on gene expression.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana is a common model organism for such studies due to its well-characterized genome and rapid life cycle.

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar is standard.

  • Growth Conditions: Plants are typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.

Herbicide Treatment
  • Preparation of Stock Solutions: this compound and (2,4-Dichlorophenoxy)acetic acid are dissolved in a suitable solvent (e.g., DMSO or ethanol) to create concentrated stock solutions.

  • Treatment Application: For in-vitro studies, seedlings are transferred to fresh MS medium containing the desired final concentration of the herbicide. For whole-plant assays, the herbicide is typically applied as a foliar spray.

  • Concentrations: A range of concentrations should be tested to observe dose-dependent effects. For 2,4-D, concentrations from micromolar (auxinic effects) to millimolar (herbicidal effects) are often used.

  • Time Course: Samples are typically harvested at various time points post-treatment (e.g., 1, 3, 6, 12, 24 hours) to capture both early and late gene expression responses.

Gene Expression Analysis (RNA-Seq)
  • RNA Extraction: Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method.

  • Library Preparation: RNA quality is assessed, and sequencing libraries are prepared from high-quality RNA samples. This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

    • Read Mapping: The cleaned reads are aligned to a reference genome.

    • Differential Gene Expression Analysis: Statistical methods are used to identify genes that are significantly up- or downregulated between the treated and control samples.

    • Functional Annotation and Enrichment Analysis: Differentially expressed genes are categorized based on their putative functions (e.g., using Gene Ontology terms) to identify over-represented biological pathways.

Visualizations

Auxin Signaling Pathway and the Effect of 2,4-D

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Ubiquitination & Degradation Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE Auxin Response Element (Promoter) ARF->AuxRE Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Transcription TIR1_AFB TIR1/AFB F-box Protein TIR1_AFB->Aux_IAA Binds Ub Ubiquitin Ub->Aux_IAA Tags for Degradation Two4D (2,4-Dichlorophenoxy) acetic acid Two4D->TIR1_AFB Promotes binding

Caption: The auxin signaling pathway and the molecular action of 2,4-D.

Experimental Workflow for Comparative Gene Expression Analysis

Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Plant_Growth Plant Growth (e.g., Arabidopsis) Treatment Treatment Application (2,6-D vs. 2,4-D vs. Control) Plant_Growth->Treatment Harvesting Sample Harvesting (Time Course) Treatment->Harvesting RNA_Extraction Total RNA Extraction Harvesting->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Raw_Data Raw Sequencing Reads Sequencing->Raw_Data QC Quality Control & Trimming Raw_Data->QC Mapping Read Alignment to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis Comparison Comparative Analysis of Gene Expression Profiles Functional_Analysis->Comparison

Caption: A typical workflow for comparative transcriptomic analysis.

Conclusion

The existing body of research strongly indicates that (2,4-Dichlorophenoxy)acetic acid is a potent modulator of gene expression in plants, primarily through its mimicry of auxin. The resulting widespread changes in the transcriptome, particularly the upregulation of genes involved in growth, development, and stress responses, underpin its herbicidal activity.

In contrast, the significantly weaker auxin activity of this compound suggests that it is a much less effective inducer of these gene expression changes. Further transcriptomic studies are necessary to fully elucidate the molecular effects of 2,6-D and to provide a quantitative comparison with 2,4-D. Such research would be valuable for a more complete understanding of structure-activity relationships among phenoxyacetic acid herbicides and for the development of novel, more selective herbicides.

References

Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of (2,6-Dichlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of a molecule is a critical step in chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques to verify the chemical structure of (2,6-Dichlorophenoxy)acetic acid. By presenting experimental data alongside methodologies, this document serves as a practical resource for the unambiguous identification of this compound and its distinction from structural isomers, such as (2,4-Dichlorophenoxy)acetic acid.

Spectroscopic Analysis Workflow

The structural elucidation of an organic molecule like this compound is a systematic process. The following workflow outlines the key spectroscopic analyses and their logical connections, from sample preparation to the final confirmation of the molecular structure.

G Workflow for Spectroscopic Confirmation of this compound cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation Sample Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Multiplicity Coupling Constants (J) NMR->NMR_Data FTIR_Data Absorption Bands (cm⁻¹) Functional Group Identification FTIR->FTIR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the process of spectroscopic analysis for structural confirmation.

Comparative Spectroscopic Data

A key aspect of structural confirmation is the comparison of the obtained spectroscopic data with that of known isomers. The following tables summarize the key ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for this compound and its common isomer, (2,4-Dichlorophenoxy)acetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound Chemical Shift (δ) ppm Multiplicity Assignment
This compound ~7.30DoubletH-3, H-5
~7.00TripletH-4
~4.80Singlet-O-CH₂-
~11.0 (broad)Singlet-COOH
(2,4-Dichlorophenoxy)acetic acid 7.35DoubletH-3
7.12Doublet of DoubletsH-5
6.90DoubletH-6
4.72Singlet-O-CH₂-
~11.0 (broad)Singlet-COOH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound Chemical Shift (δ) ppm Assignment
This compound ~170C=O
~152C-1 (Ar)
~131C-2, C-6 (Ar)
~129C-3, C-5 (Ar)
~125C-4 (Ar)
~65-O-CH₂-
(2,4-Dichlorophenoxy)acetic acid ~172C=O
~153C-1 (Ar)
~130C-2 (Ar)
~128C-4 (Ar)
~127C-6 (Ar)
~125C-5 (Ar)
~115C-3 (Ar)
~65-O-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy Data

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Compound Absorption Band (cm⁻¹) Functional Group Vibrational Mode
This compound 2500-3300 (broad)O-HStretching
~1710C=OStretching
~1580, ~1470C=CAromatic Ring Stretching
~1250C-OEther Stretching
~780C-ClStretching
(2,4-Dichlorophenoxy)acetic acid 2500-3300 (broad)O-HStretching
~1730C=OStretching
~1590, ~1480C=CAromatic Ring Stretching
~1240C-OEther Stretching
~820, ~800C-ClStretching
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Compound m/z of Key Fragments Proposed Fragment
This compound 220/222/224[M]⁺ (Molecular ion)
161/163[M - COOH]⁺
126[M - COOH - Cl]⁺
(2,4-Dichlorophenoxy)acetic acid 220/222/224[M]⁺ (Molecular ion)
161/163[M - COOH]⁺
126[M - COOH - Cl]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled single-pulse experiment

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0 to 200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization):

    • To improve volatility, the carboxylic acid group can be derivatized. A common method is esterification, for example, by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Dissolve a small amount of the sample in a suitable solvent (e.g., pyridine), add the derivatizing agent, and heat the mixture (e.g., at 60°C for 30 minutes).

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

By following these protocols and comparing the acquired data with the reference tables, researchers can confidently confirm the structure of this compound and differentiate it from its isomers.

(2,6-Dichlorophenoxy)acetic Acid: A Comparative Guide to Potential Hormonal Assay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of (2,6-Dichlorophenoxy)acetic acid in hormonal assays. Due to a lack of direct experimental data for this compound, this document leverages available research on its structural isomer, (2,4-Dichlorophenoxy)acetic acid (2,4-D), to infer potential interactions. The information presented herein is intended to guide researchers in designing and interpreting hormonal assays where the presence of dichlorophenoxyacetic acid derivatives is a concern.

Introduction

This compound is a chemical compound structurally related to the widely used herbicide 2,4-D. Given their structural similarities, there is a potential for these compounds to exhibit cross-reactivity in hormonal assays, which could lead to inaccurate measurements and misinterpretation of results. This guide explores the potential for such interactions, drawing parallels from studies on 2,4-D's effects on androgen and estrogen receptor signaling.

Comparative Data on Dichlorophenoxyacetic Acid Isomers

While no specific cross-reactivity data for this compound in hormonal assays was identified in the reviewed literature, studies on 2,4-D provide insights into the potential for this class of compounds to interfere with hormone receptor-based assays.

Androgen Receptor Interaction

Research has shown that 2,4-D can interact with the androgen receptor (AR). Although it does not exhibit androgenic activity on its own, it can synergistically enhance the effects of androgens like dihydrotestosterone (DHT).[1][2]

Table 1: In Vitro Effects of 2,4-D on Androgen Receptor Signaling

Assay TypeTest CompoundConcentrationObserved EffectReference
Competitive AR Binding Assay2,4-D~0.5 µM50% inhibition of androgen binding to AR[1][2]
Cell Proliferation Assay (with 10 nM DHT)2,4-D10 nM1.6-fold stimulation of cell proliferation[1][2]
Androgen-Induced Transactivation Assay (with DHT)2,4-DNot SpecifiedUp to 32-fold increase in transactivation[1][2]
Estrogen and Other Hormone Receptor Interactions

Studies utilizing a recombinant yeast screen to assess estrogenic and androgenic activity found that 2,4-D had no effect in these particular assays.[3][4][5] This suggests that the potential for cross-reactivity may be specific to certain hormonal pathways and assay formats. There is currently a lack of data regarding the interaction of this compound with estrogen or thyroid hormone assays.

Experimental Protocols

The following are generalized experimental protocols based on methodologies used to assess the endocrine-disrupting potential of compounds like 2,4-D. These can be adapted to investigate the cross-reactivity of this compound.

Competitive Androgen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

  • Receptor Source: Recombinant human androgen receptor expressed in a suitable cell line (e.g., COS cells).[1]

  • Radioligand: Tritiated dihydrotestosterone ([³H]5α-DHT) is used as the labeled androgen.[1]

  • Procedure:

    • Incubate the recombinant AR with a fixed concentration of [³H]5α-DHT.

    • Add varying concentrations of the test compound (this compound).

    • Allow the mixture to reach equilibrium.

    • Separate the receptor-bound from the free radioligand.

    • Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Cell-Based Transcriptional Activation Assay

This assay measures the ability of a test compound to activate or inhibit the transcriptional activity of a hormone receptor.

  • Cell Line: A mammalian cell line (e.g., human prostate cancer cells) is transiently or stably transfected with a reporter gene construct.[1] This construct contains a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase).

  • Procedure:

    • Culture the transfected cells in a suitable medium.

    • Treat the cells with varying concentrations of the test compound in the presence and absence of the natural hormone ligand.

    • After an appropriate incubation period, lyse the cells.

    • Measure the activity of the reporter gene product (e.g., luciferase activity).

  • Data Analysis: Quantify the change in reporter gene expression relative to control-treated cells to determine the agonistic or antagonistic activity of the test compound.

Visualizations

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of interaction and the experimental approach to assess them, the following diagrams are provided.

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds 2,6-DCPAA (2,6-Dichlorophenoxy) acetic acid 2,6-DCPAA->AR Potential Cross-Reactivity AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Figure 1: Potential interaction of this compound with the androgen receptor signaling pathway.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds 2,6-DCPAA (2,6-Dichlorophenoxy) acetic acid 2,6-DCPAA->ER Potential Cross-Reactivity ER_dimer ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Figure 2: Potential interaction of this compound with the estrogen receptor signaling pathway.

Experimental_Workflow Start Start: Assess Cross-Reactivity of this compound Binding_Assay Competitive Receptor Binding Assay Start->Binding_Assay Transcriptional_Assay Cell-Based Transcriptional Activation Assay Start->Transcriptional_Assay Data_Analysis_Binding Determine IC50 Value Binding_Assay->Data_Analysis_Binding Data_Analysis_TA Quantify Agonist/Antagonist Activity Transcriptional_Assay->Data_Analysis_TA Conclusion_Binding High Affinity? (Low IC50) Data_Analysis_Binding->Conclusion_Binding Conclusion_TA Significant Activity? Data_Analysis_TA->Conclusion_TA Potential_Interference Potential for Assay Interference Conclusion_Binding->Potential_Interference Yes No_Significant_Interference Low Potential for Assay Interference Conclusion_Binding->No_Significant_Interference No Conclusion_TA->Potential_Interference Yes Conclusion_TA->No_Significant_Interference No

Figure 3: General experimental workflow for assessing hormonal assay cross-reactivity.

Conclusion and Recommendations

The absence of direct experimental data on the cross-reactivity of this compound in hormonal assays necessitates a cautious approach. Based on the available information for the structurally similar 2,4-D, there is a plausible risk of interference, particularly in androgen receptor-based assays. Researchers and drug development professionals should be aware of this potential and consider validating their hormonal assays for cross-reactivity if the presence of this compound or related compounds in their samples is suspected. The experimental protocols and workflows provided in this guide offer a starting point for such validation studies. Further research is warranted to definitively characterize the endocrine-disrupting potential of this compound.

References

(2,6-Dichlorophenoxy)acetic Acid as an Isopenicillin N Synthase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2,6-Dichlorophenoxy)acetic acid's potential efficacy as an inhibitor of isopenicillin N synthase (IPNS), a key enzyme in the biosynthesis of penicillin and cephalosporin antibiotics. The inhibition of IPNS is a promising strategy for the development of new antibacterial agents.[1] This document outlines the available, albeit limited, experimental data for this compound and compares it with other halogenated phenylacetic acid derivatives. Detailed experimental protocols and visualizations of the enzyme's signaling pathway and experimental workflows are also provided.

Comparative Efficacy of Phenylacetic Acid Derivatives as IPNS Inhibitors

While direct quantitative data such as IC50 or Ki values for this compound are not extensively documented in publicly available literature, research on related halogenated derivatives of phenylacetic acid (PAA) from Penicillium chrysogenum provides a strong indication of its inhibitory potential. A study by Martínez-Blanco, Reglero, and Luengo demonstrated that the presence and position of halogen substituents on the phenyl ring of PAA are critical for its inhibitory activity. This suggests that the electronic properties and steric bulk of the substituents play a crucial role in the interaction with the enzyme's active site.[1]

Based on the established trends for other chlorinated PAA derivatives, it is reasonable to hypothesize that this compound acts as an inhibitor of IPNS. However, without specific experimental data, a direct comparison of its potency is not possible. The following table summarizes the expected, but currently unconfirmed, inhibitory characteristics alongside data for other relevant compounds.

CompoundStructureInhibition of IPNSIC50/Ki ValueReference
This compound Clc1c(Cl)cccc1OCC(=O)OExpectedData not publicly availableInferred from[1]
Phenylacetic acid (PAA) c1ccccc1CC(=O)OBaseline InhibitorData not publicly available[1]
Other Halogenated PAA Derivatives VariesDemonstratedSpecific values from the full study by Martínez-Blanco et al. are required.[1]

Experimental Protocols

A detailed experimental protocol is crucial for the accurate assessment of IPNS inhibition. The following is a comprehensive methodology for a typical in vitro IPNS inhibition assay using High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Inhibition Assay of Isopenicillin N Synthase

1. Materials and Reagents:

  • Purified Isopenicillin N Synthase (IPNS)

  • Substrate: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)

  • Inhibitors: this compound and other test compounds

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM KCl, 4 mM DTT, and 0.1 mM FeSO4

  • Quenching Solution: e.g., Methanol or Acetonitrile

  • HPLC system with a C18 column

  • Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid

2. Enzyme Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and the substrate (ACV) at a concentration close to its Km value.

  • Add varying concentrations of the inhibitor (this compound or other test compounds) to the reaction mixture. Include a control reaction with no inhibitor.

  • Pre-incubate the mixture at the optimal temperature for IPNS activity (e.g., 25-37°C) for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a standardized amount of purified IPNS.

  • Allow the reaction to proceed for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., an equal volume of cold methanol or acetonitrile).

  • Centrifuge the samples to pellet any precipitated protein.

3. HPLC Analysis:

  • Analyze the supernatant from each reaction by reverse-phase HPLC.

  • Separate the substrate (ACV) and the product (isopenicillin N).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).

  • Quantify the amount of isopenicillin N produced in each reaction by integrating the peak area and comparing it to a standard curve.

4. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

  • To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform further kinetic experiments by varying the concentrations of both the substrate and the inhibitor.

Visualizations

Isopenicillin N Synthase Catalytic Pathway

The following diagram illustrates the key steps in the catalytic mechanism of Isopenicillin N Synthase, from substrate binding to the formation of the bicyclic isopenicillin N product.

IPNS_Catalytic_Pathway cluster_enzyme Isopenicillin N Synthase (IPNS) Active Site cluster_substrates_products Substrates & Products E_Fe IPNS-Fe(II) E_Fe_ACV IPNS-Fe(II)-ACV Complex E_Fe->E_Fe_ACV E_Fe_ACV_O2 IPNS-Fe(III)-ACV-O2•- Complex E_Fe_ACV->E_Fe_ACV_O2 E_Fe_IV_O Fe(IV)=O Intermediate E_Fe_ACV_O2->E_Fe_IV_O First Ring Closure (β-lactam) Monocyclic Monocyclic Intermediate E_Fe_IV_O->Monocyclic E_Fe_IPN IPNS-Fe(II)-Isopenicillin N Complex Monocyclic->E_Fe_IPN Second Ring Closure (Thiazolidine) E_Fe_IPN->E_Fe Regenerates Isopenicillin_N Isopenicillin N (Product) E_Fe_IPN->Isopenicillin_N Releases H2O 2 H2O E_Fe_IPN->H2O Releases ACV ACV (Substrate) ACV->E_Fe_ACV Binds to O2 O2 O2->E_Fe_ACV_O2 Binds to

Caption: Catalytic cycle of Isopenicillin N Synthase (IPNS).

Experimental Workflow for IPNS Inhibitor Screening

This diagram outlines the general workflow for screening and identifying potential inhibitors of Isopenicillin N Synthase.

IPNS_Inhibitor_Screening_Workflow cluster_workflow IPNS Inhibitor Screening Workflow start Start: Compound Library primary_screen Primary Screening (High-Throughput Assay) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification Identify Active Compounds dose_response Dose-Response & IC50 Determination hit_identification->dose_response mechanism_studies Mechanism of Inhibition Studies (Ki, Mode of Action) dose_response->mechanism_studies Confirm Potency lead_optimization Lead Optimization mechanism_studies->lead_optimization Characterize Inhibition end_point End: Candidate Inhibitor lead_optimization->end_point

Caption: Workflow for screening IPNS inhibitors.

References

A Comparative Analysis of (2,6-Dichlorophenoxy)acetic Acid and Other Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (2,6-Dichlorophenoxy)acetic acid and other phenylacetate derivatives, focusing on their diverse biological activities, from herbicidal action to potential therapeutic applications in cancer and wound healing. The information is supported by experimental data and detailed methodologies to assist in research and development.

Introduction: A Tale of Two Isomers and Beyond

This compound is a synthetic auxin, structurally related to the well-known herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] The positioning of the chlorine atoms on the phenyl ring dramatically influences their biological effects. While 2,4-D is a potent herbicide that mimics the plant hormone auxin to induce uncontrolled growth in broadleaf weeds, this compound exhibits significantly weaker auxin activity.[1]

Beyond their role in agriculture, phenylacetate derivatives have garnered interest in medicine for their potential as anticancer and wound-healing agents.[2][3] This guide will delve into a comparative study of these compounds, presenting available quantitative data, experimental protocols, and visualizing the underlying signaling pathways.

Comparative Biological Activities: From Herbicides to Therapeutics

The biological activities of this compound and its phenylacetate relatives are diverse and context-dependent. This section compares their effects in three key areas: auxin-like herbicidal activity, anticancer properties, and wound healing potential.

Auxin-like and Herbicidal Activity

This compound and its isomers act by mimicking the plant hormone indole-3-acetic acid (IAA), leading to a cascade of events that, at high concentrations, result in phytotoxicity.[1][4]

Comparative Data on Auxin Activity:

While extensive quantitative data for the herbicidal efficacy of this compound is limited, structure-activity relationship studies consistently show its reduced auxin activity compared to 2,4-D.[1] The following table summarizes the expected relative activities based on these studies.

CompoundRelative Auxin ActivityInferred Herbicidal Potential
This compound WeakLow
2,4-Dichlorophenoxyacetic acid (2,4-D) StrongHigh
Phenylacetic acid Very Weak/InactiveVery Low/Inactive
Indole-3-acetic acid (IAA) (Natural Auxin) Strong (Endogenous)N/A (Growth Regulator)

Experimental Protocol: Root Growth Inhibition Assay

This bioassay is a standard method to quantify auxin-like activity.

Objective: To determine the effect of phenylacetate derivatives on primary root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds

  • Petri dishes with Murashige and Skoog (MS) medium

  • Test compounds (this compound, 2,4-D, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and place them on Petri dishes containing MS medium.

  • Stratification: Store the plates at 4°C for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and orient them vertically to allow for gravitropic root growth.

  • Treatment: After a set period of germination (e.g., 4-5 days), transfer seedlings of uniform size to new plates containing MS medium supplemented with various concentrations of the test compounds. Include a solvent control.

  • Incubation: Return the plates to the growth chamber and incubate for an additional period (e.g., 3-5 days).

  • Measurement: Measure the length of the primary root from the root-shoot junction to the root tip.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the solvent control. Dose-response curves can be generated to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Signaling Pathway: Auxin Action in Plants

Synthetic auxins like dichlorophenoxyacetic acid isomers exert their effects by co-opting the plant's natural auxin signaling pathway.

AuxinSignaling cluster_nucleus Nucleus Auxin Synthetic Auxin ((2,6-DPAA), 2,4-D) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Leads to

Auxin signaling pathway in plants.

Anticancer Activity

Several phenylacetate derivatives have demonstrated cytostatic and pro-apoptotic effects on various cancer cell lines.[2][3] Their mechanism is thought to involve the inhibition of protein prenylation and modulation of key signaling pathways like the Ras/MAPK pathway.[2][5]

Comparative Data on Cytotoxicity:

CompoundCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[3]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Carcinoma)100[3]
PhenylacetateThyroid Carcinoma Cell LinesGrowth inhibition at 2.5-10 mmol/L[6]
Phenylacetate-bisphosphonateMCF-7 and MCF-7ras (Breast Cancer)Potent cytostatic and cytotoxic effects[7]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[5]

Objective: To determine the effect of phenylacetate derivatives on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an optimal density and incubate overnight to allow for attachment.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Dose-response curves can be plotted to determine the IC50 value for each compound.

Signaling Pathway: Phenylacetate Derivatives in Cancer

Phenylacetate derivatives can interfere with the Ras/MAPK signaling pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[5]

RasMAPKSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Phenylacetate Phenylacetate Derivatives Phenylacetate->Raf Inhibit

Inhibition of the Ras/MAPK signaling pathway by phenylacetate derivatives.

Wound Healing Activity

Certain phenylacetate derivatives have shown promise in promoting wound healing by increasing the levels of prostaglandin E2 (PGE2), a key mediator in tissue repair.[9]

Comparative Data on Wound Healing Activity:

Direct comparative studies on the wound healing properties of this compound are not currently available. The table below presents data for a thiazolidinedione phenylacetate derivative.

CompoundAssayResultReference
Thiazolidinedione phenylacetate derivative (Compound 69)In vitro scratch assay~3.2-fold higher wound closure rate than control
Thiazolidinedione phenylacetate derivativesPGE2 level in A549 cells3- to 4-fold increase compared to negative control[9]

Experimental Protocol: In Vitro Scratch Wound Healing Assay

This assay assesses the ability of a compound to promote cell migration, a crucial step in wound closure.[10][11]

Objective: To evaluate the effect of phenylacetate derivatives on the migration of cells in an in vitro wound model.

Materials:

  • Adherent cell line (e.g., fibroblasts, keratinocytes)

  • Culture plates (e.g., 24-well plates)

  • Complete culture medium

  • Sterile pipette tips (e.g., p200)

  • Test compounds dissolved in a suitable solvent

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.[10]

  • Scratch Creation: Once the cells are confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[10][11]

  • Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.[10]

  • Compound Treatment: Add fresh culture medium containing the test compound at various concentrations. A vehicle control should be included. It is often recommended to use a low-serum medium to minimize cell proliferation.[10]

  • Image Acquisition: Immediately after adding the treatment, and at regular intervals thereafter (e.g., every 8-12 hours), capture images of the scratch at the same position.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure over time.

Signaling Pathway: PGE2 in Wound Healing

Phenylacetate derivatives may promote wound healing by increasing the synthesis of PGE2, which then signals through its receptors (EP1-4) to modulate inflammation, cell proliferation, and tissue remodeling.[9][12]

PGE2WoundHealing Phenylacetate Phenylacetate Derivatives PGE2_Synthase PGE2 Synthase Phenylacetate->PGE2_Synthase Upregulate PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Synthesizes EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors Binds to Cell_Proliferation Cell Proliferation (Fibroblasts, Keratinocytes) EP_Receptors->Cell_Proliferation Inflammation Modulation of Inflammation EP_Receptors->Inflammation Tissue_Remodeling Tissue Remodeling EP_Receptors->Tissue_Remodeling Wound_Healing Wound Healing Cell_Proliferation->Wound_Healing Inflammation->Wound_Healing Tissue_Remodeling->Wound_Healing

Prostaglandin E2 signaling pathway in wound healing.

Conclusion

This compound, while structurally similar to the potent herbicide 2,4-D, exhibits markedly reduced auxin activity, rendering it a less effective herbicide. In contrast, the broader class of phenylacetate derivatives displays a range of promising biological activities in mammalian systems, including anticancer and wound healing properties.

The data presented in this guide highlight the significant impact of subtle structural modifications on the biological function of these compounds. While research into the therapeutic potential of many phenylacetate derivatives is ongoing, the provided experimental protocols and pathway visualizations offer a valuable resource for researchers and drug development professionals exploring this versatile class of molecules. Further investigation is warranted to elucidate the specific activities of this compound in non-plant systems to fully understand its comparative profile.

References

Independent verification of published (2,6-Dichlorophenoxy)acetic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of (2,6-Dichlorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Primary Synthesis Route: Williamson Ether Synthesis

The most prominently cited method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In this specific synthesis, 2,6-dichlorophenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with chloroacetic acid.

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures.

Materials:

  • 2,6-Dichlorophenol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

Procedure:

  • Deprotonation: In a reaction vessel, 2,6-dichlorophenol is dissolved in an aqueous solution of sodium hydroxide or potassium hydroxide to form the sodium or potassium 2,6-dichlorophenoxide salt.

  • Nucleophilic Substitution: Chloroacetic acid is added to the solution. The mixture is heated, typically in a water bath at 90-100°C, for a duration of 30 to 40 minutes to facilitate the SN2 reaction.

  • Work-up and Extraction: After cooling, the reaction mixture is diluted with water and then acidified with hydrochloric acid. The product is extracted from the aqueous phase using an organic solvent like diethyl ether. The organic layer is then washed with a saturated sodium bicarbonate solution to separate the desired carboxylic acid from any unreacted phenol.

  • Isolation and Purification: The aqueous bicarbonate layer, containing the sodium salt of this compound, is acidified with hydrochloric acid to precipitate the product. The solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as hot water or aqueous ethanol.

Quantitative Data: Specific, independently verified quantitative data such as reaction yield and purity for the synthesis of this compound via this method were not available in the reviewed literature. Yields for Williamson ether syntheses can be influenced by factors such as reaction time and temperature.

Visualizing the Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 2,6-Dichlorophenol P1 Deprotonation of Phenol R1->P1 R2 Chloroacetic Acid P2 Nucleophilic Substitution (SN2) R2->P2 R3 Base (e.g., NaOH) R3->P1 P1->P2 P3 Acidification & Extraction P2->P3 P4 Purification (Recrystallization) P3->P4 Product This compound P4->Product

Caption: Workflow for the Williamson Ether Synthesis.

Comparative Synthesis: The Isomer (2,6-Dichlorophenyl)acetic acid

For the purpose of providing a comparative benchmark, a highly efficient synthesis of the structural isomer, (2,6-Dichlorophenyl)acetic acid, is presented below. It is important to note that this method is for a different compound and involves a distinct synthetic pathway.

One notable, high-yield synthesis of (2,6-Dichlorophenyl)acetic acid starts from cyclohexanone. This multi-step process involves chlorination, condensation, dehydrochlorination, hydrolysis, and rearrangement, ultimately leading to the desired product with high purity and yield as reported in patent literature.

Quantitative Data for (2,6-Dichlorophenyl)acetic acid Synthesis

The following table summarizes quantitative data from a patent describing the synthesis of (2,6-Dichlorophenyl)acetic acid from a chlorinated cyclohexanone intermediate.

ParameterValueReference
Starting Material 2,2,6,6-TetrachlorocyclohexanoneCN109809984B[1]
Key Reagents Dimethyl malonate, DBU, NaOH, HClCN109809984B[1]
Solvent Methylene chlorideCN109809984B[1]
Reaction Temperature 40-45°CCN109809984B[1]
Reaction Time 5 hours (condensation), 5 hours (hydrolysis)CN109809984B[1]
Reported Yield 95.6%CN109809984B[1]
Reported Purity 99.7% (liquid phase)CN109809984B[1]

Another documented method for synthesizing (2,6-Dichlorophenyl)acetic acid is through the hydrolysis of 2,6-dichlorophenylacetonitrile, which has a reported yield of 83%.[2]

Visualizing an Alternative Logical Relationship

Isomer_Synthesis_Logic cluster_target Target Compound cluster_isomer Isomeric Compound cluster_method_target Synthesis Method cluster_method_isomer Synthesis Method Target This compound Method_T Williamson Ether Synthesis Target->Method_T Isomer (2,6-Dichlorophenyl)acetic acid Method_I Multi-step from Cyclohexanone Isomer->Method_I Data_T Data_T Method_T->Data_T Yield & Purity: Not specified in literature Data_I Data_I Method_I->Data_I Reported Yield: 95.6% Reported Purity: 99.7%

Caption: Comparison of Synthesis Data Availability.

Conclusion

The primary route for synthesizing this compound is the Williamson ether synthesis, a reliable and well-understood method. However, there is a lack of readily available, independently verified quantitative data on its yield and purity in the scientific literature. In contrast, methods for the synthesis of its isomer, (2,6-Dichlorophenyl)acetic acid, are documented with high reported yields and purity, particularly the multi-step route from cyclohexanone. This suggests that while a standard method for the production of this compound exists, there is an opportunity for further research to quantify and optimize this process, and perhaps explore alternative, more efficient synthetic routes. Researchers and drug development professionals should consider these factors when planning the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of (2,6-Dichlorophenoxy)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of (2,6-Dichlorophenoxy)acetic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

In the event of a spill, isolate the area and prevent the substance from entering drains or waterways. For dry spills, gently sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For wet spills, absorb the material with an inert substance and place it in a sealed container.

Waste Classification and Collection

This compound should be treated as a hazardous waste. While a specific EPA hazardous waste code for the 2,6-isomer is not explicitly listed, the closely related (2,4-Dichlorophenoxy)acetic acid, its salts, and esters are classified under the code U240.[3][4] Therefore, it is prudent to manage the 2,6-isomer under the same or equivalent hazardous waste regulations.

All waste containing this compound must be collected in a designated, properly labeled, and sealed container. The label should clearly identify the contents as "Hazardous Waste" and include the chemical name. Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.

Waste Classification Data
Compound This compound
Likely EPA Hazardous Waste Code U240 (based on the listing for 2,4-D, salts, and esters)[3][4]
Hazard Characteristics Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[5]

Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner, typically through high-temperature incineration.

Step-by-Step Disposal Workflow:

  • Segregation and Collection: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.

  • Storage: Store the sealed container in a designated satellite accumulation area, following all institutional and regulatory guidelines for hazardous waste storage.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and the waste disposal contractor.

Potential Deactivation Method: Alkaline Hydrolysis

For laboratories equipped to perform chemical deactivation of waste, alkaline hydrolysis may be a viable option to break down this compound before final disposal. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol for Alkaline Hydrolysis (General Procedure):

  • Objective: To hydrolyze the ether linkage of this compound, reducing its toxicity.

  • Materials:

    • Waste this compound

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10% w/v)

    • Heat-resistant reaction vessel with a reflux condenser

    • Heating mantle

    • pH indicator strips or a pH meter

  • Procedure:

    • Carefully add the this compound waste to the reaction vessel.

    • Slowly add an excess of the alkaline solution (e.g., NaOH or KOH) to the vessel.

    • Set up the apparatus for reflux in a chemical fume hood.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (the exact time may need to be determined empirically, but several hours is a typical starting point).

    • Allow the mixture to cool to room temperature.

    • Neutralize the resulting solution by slowly adding a suitable acid (e.g., hydrochloric acid or sulfuric acid) while monitoring the pH. Adjust the pH to a neutral range (6-8).

    • The neutralized solution may still contain hazardous degradation products and should be disposed of as hazardous waste through your institution's EHS office.

Caution: This is a generalized protocol. The reaction can be exothermic. Small-scale pilot tests should be conducted to establish safe operating conditions. Always consult with a qualified chemist and your institution's safety officer before attempting any chemical deactivation procedure.

Below is a diagram illustrating the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in Labeled Hazardous Waste Container ppe->collect storage Store in Designated Satellite Accumulation Area collect->storage deactivate_decision Deactivation Possible? storage->deactivate_decision cleanup Follow Spill Cleanup Procedure spill->cleanup cleanup->collect deactivate Perform Alkaline Hydrolysis (Trained Personnel Only) deactivate_decision->deactivate Yes ehs Contact Environmental Health & Safety (EHS) deactivate_decision->ehs No neutralize Neutralize Hydrolyzed Solution deactivate->neutralize collect_deactivated Collect Deactivated Waste in Labeled Container neutralize->collect_deactivated collect_deactivated->ehs disposal Arrange for Professional Disposal (e.g., Incineration) ehs->disposal end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.

References

Personal protective equipment for handling (2,6-Dichlorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (2,6-Dichlorophenoxy)acetic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing risks.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation.[1] It is harmful if swallowed and may cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to prevent contact with eyes.[1][5]OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]
Skin Protection Wear chemically resistant gloves (e.g., neoprene or nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[5][6]-
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if exposure limits are exceeded.[1][5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[5]OSHA 29 CFR 1910.134, ANSI Z88.2, or European Standard EN 149.[1][5]

Exposure Limits

Compound Exposure Limit Organization
2,4-Dichlorophenoxyacetic acidTWA 10 mg/m³OSHA
2,4-Dichlorophenoxyacetic acidTLV 10 mg/m³ACGIH[6]
2,4-Dichlorophenoxyacetic acidREL 10 mg/m³NIOSH[7]
2,4-Dichlorophenoxyacetic acidPEL 10 mg/m³Cal/OSHA

Note: While the user requested information on this compound, the available quantitative exposure limit data pertains to the closely related compound 2,4-Dichlorophenoxyacetic acid (2,4-D). These values should be used as a conservative guideline.

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Avoid creating dust when handling the solid form.[1][4]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6]

  • Avoid contact with skin, eyes, and clothing.[3][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5]

  • Keep away from incompatible materials.[5]

Spill and Disposal Plan

Spill Response: In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate all non-essential personnel from the immediate area.

  • Wear the appropriate PPE as outlined above, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • For large spills, contain the spill to prevent it from spreading.[6]

  • Do not allow the chemical to enter drains or waterways.[1][4]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and containers must be treated as hazardous waste.

Emergency First Aid

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • After skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][3]

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Chemical Spill Response Workflow

G cluster_0 Phase 1: Immediate Response cluster_1 Phase 2: Assessment & Preparation cluster_2 Phase 3: Containment & Cleanup cluster_3 Phase 4: Decontamination & Disposal Spill Chemical Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Hazard (Size, Location, Substance) Alert->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain the Spill (Use absorbent material) DonPPE->Contain Cleanup Clean Up Spill (Follow specific procedure) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow hazardous waste protocol) Decontaminate->Dispose Report Document & Report Incident Dispose->Report Final Step

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.